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(2-(Trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B160113
CAS No.: 131747-61-0
M. Wt: 177.12 g/mol
InChI Key: UOQWDROTEICSEX-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO B160113 (2-(Trifluoromethyl)pyridin-4-yl)methanol CAS No. 131747-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWDROTEICSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438852
Record name [2-(Trifluoromethyl)pyridin-4-yl]methanol
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Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-61-0
Record name 2-(Trifluoromethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-61-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Trifluoromethyl)pyridin-4-yl]methanol
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Record name 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a heterocyclic building block of interest in medicinal chemistry and drug discovery. This document outlines the compound's physicochemical characteristics, an estimation of its basicity (pKa), detailed experimental protocols for pKa determination, and a summary of its synthesis.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its parent compound, 4-pyridinemethanol, is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Data of this compound and 4-Pyridinemethanol

PropertyThis compound4-Pyridinemethanol
CAS Number 131747-61-0586-95-8[1][2]
Molecular Formula C₇H₆F₃NOC₆H₇NO[1]
Molecular Weight 177.13 g/mol 109.13 g/mol [1]
Appearance Colorless to Yellow Liquid or SolidPale yellow or brown solid[1]
Melting Point Not available52-54 °C[1]
Boiling Point Not available107-110 °C at 1 mmHg[1]
Purity 95%≥ 98.5% (GC)[1]
Storage Temperature Refrigerator0-8 °C[1]

Basicity and pKa Estimation

The basicity of a pyridine derivative is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The pKa value of the conjugate acid (the pyridinium ion) is a quantitative measure of this basicity.

The introduction of a trifluoromethyl (-CF₃) group to the pyridine ring is expected to significantly decrease the basicity of the nitrogen atom. The -CF₃ group is a strong electron-withdrawing group, which reduces the electron density on the pyridine nitrogen, making it less available for protonation.

The following diagram illustrates the inductive effect of the trifluoromethyl group on the electron density of the pyridine ring, leading to a decrease in basicity.

G Influence of Trifluoromethyl Group on Pyridine Basicity cluster_0 4-Pyridinemethanol cluster_1 (2-Trifluoromethyl)pyridin-4-yl)methanol A Pyridine Ring (Electron Rich) B Nitrogen Lone Pair (Available for Protonation) A->B Donates e- density C Proton (H+) B->C Protonation (Higher pKa) D Pyridine Ring (Electron Deficient) E Nitrogen Lone Pair (Less Available) D->E Reduces e- density G Proton (H+) E->G Protonation (Lower pKa) F Trifluoromethyl Group (-CF3) (Strong Electron-Withdrawing Group) F->D Inductive Effect (-I)

Caption: Inductive effect of the -CF3 group on pyridine basicity.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is essential. The following are detailed methodologies for key experiments that can be employed to determine the pKa of this compound.

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes with its protonation state.

Experimental Workflow:

G A Prepare Buffer Solutions (Range of pH values) C Add Stock Solution to Buffers (in 96-well plate or cuvettes) A->C B Prepare Stock Solution of Compound (in a suitable solvent like DMSO) B->C D Record UV-Vis Spectra (for each pH) C->D E Plot Absorbance vs. pH (at a wavelength with significant change) D->E F Determine pKa (from the inflection point of the sigmoid curve) E->F

Caption: Workflow for spectrophotometric pKa determination.

Detailed Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the estimated pKa, should be prepared. The ionic strength of the buffers should be kept constant.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Spectrophotometric Measurements: Aliquots of the stock solution are added to each buffer solution in a 96-well plate or individual cuvettes. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the largest difference between the protonated and deprotonated species is observed is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Synthesis of this compound

A plausible synthetic route could involve the following conceptual steps:

G A Trifluoromethylated Precursor B Ring Formation Reaction (e.g., condensation) A->B C Functional Group Interconversion B->C D This compound C->D

Caption: Conceptual synthetic pathway.

General methods for synthesizing trifluoromethylpyridines often involve the reaction of a trifluoromethyl-containing ketone or enone with an appropriate nitrogen source to form the pyridine ring. Subsequent functional group manipulations would then be required to introduce the hydroxymethyl group at the 4-position. For instance, a starting material like 2-chloro-4-(trifluoromethyl)pyridine could potentially be converted to the target molecule through a series of reactions.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols described are generalized and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS: 131747-61-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Trifluoromethyl)pyridin-4-yl)methanol, CAS number 131747-61-0, is a pivotal building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core data, experimental protocols, and applications of this compound, with a focus on its role in the synthesis of kinase inhibitors.

Core Data and Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing essential parameters for its use in a laboratory setting.

PropertyValueSource(s)
CAS Number 131747-61-0[1][2][3][4]
Molecular Formula C₇H₆F₃NO[4]
Molecular Weight 177.12 g/mol [4]
Melting Point 85-89 °CAlichem
Boiling Point (Predicted) 212.6 °C at 760 mmHg[2]
Density (Predicted) 1.362 g/cm³[2][5]
pKa (Predicted) 13.08 ± 0.10
XLogP3 (Predicted) 0.9
Appearance Solid[5]
Solubility Soluble in methanol and other polar organic solvents.[6]

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of a suitable carboxylic acid or ester precursor, such as 2-(trifluoromethyl)isonicotinic acid or its methyl ester.

synthesis_workflow start 2-(Trifluoromethyl)isonicotinic acid or 2-(Trifluoromethyl)isonicotinic acid methyl ester reduction Reduction start->reduction e.g., LiAlH4 in THF or NaBH4 in Methanol product This compound reduction->product purification Purification product->purification Column Chromatography final_product Pure this compound purification->final_product functionalization_workflow start This compound activation Activation (e.g., SOCl₂, MsCl) start->activation intermediate Reactive Intermediate (e.g., 4-(chloromethyl)-2-(trifluoromethyl)pyridine) activation->intermediate coupling Nucleophilic Substitution intermediate->coupling final_drug Drug Candidate coupling->final_drug nucleophile Nucleophile (e.g., amine, phenol) nucleophile->coupling pexidartinib_moa cluster_membrane Cell Membrane CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds and activates Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Macrophage Proliferation, Survival, and Differentiation mTOR->Proliferation pi3k_mTOR_inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, and Survival mTOR->CellGrowth Inhibitor Inhibitor with (2-(CF3)pyridin-4-yl) moiety Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K Activates

References

(2-(Trifluoromethyl)pyridin-4-yl)methanol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of (2-(Trifluoromethyl)pyridin-4-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data for this specific compound, this guide combines known information with theoretical data and comparative analysis of related structures. The document covers structural identifiers, physicochemical properties, and the general synthetic and analytical methodologies relevant to this class of compounds. A significant focus is placed on the influence of the trifluoromethyl group on the molecule's bioactivity, supported by a discussion of its role in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of the trifluoromethyl group is of particular interest in drug discovery and development as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide aims to consolidate the available structural and chemical information for this important building block.

Molecular Structure and Identification

The fundamental structure of this compound is depicted below. Key identifiers and computed properties are summarized in the subsequent tables.

Structural Diagram

molecular_structure cluster_pyridine cluster_substituents C1 C C2 C C1->C2 C3 C C2->C3 C_ch2oh C C2->C_ch2oh N N N->C1 C4 C C3->C4 C5 C C4->C5 C5->N C_cf3 C C5->C_cf3 F1 F C_cf3->F1 F2 F C_cf3->F2 F3 F C_cf3->F3 O O C_ch2oh->O H_o H O->H_o

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name [2-(Trifluoromethyl)pyridin-4-yl]methanol[2]
CAS Number 131747-61-0[2]
Molecular Formula C₇H₆F₃NO[2]
SMILES C1=CN=C(C=C1CO)C(F)(F)F[2]
InChI Key UOQWDROTEICSEX-UHFFFAOYSA-N[2]
Physicochemical Properties
PropertyValue
Molecular Weight 177.12 g/mol [2]
Monoisotopic Mass 177.04014830 Da[2]
Topological Polar Surface Area 33.1 Ų[2]
Complexity 148[2]
XLogP3 0.9[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1

Note: The data in the tables above are computationally derived and sourced from PubChem.[2]

Experimental Data

Crystallographic Data

No experimental crystallographic data for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

For comparative purposes, the crystal structure of a related compound, --INVALID-LINK--methanol, has been reported.[3] In this molecule, the supramolecular architecture is sustained by O—H⋯O, N—H⋯O, and C—H⋯F hydrogen bonds.[3] It is plausible that in the solid state, this compound would also exhibit intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methods for the synthesis of trifluoromethylpyridines and their derivatives are well-established.

Synthesis

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches:

  • Direct Fluorination: This involves the chlorination and subsequent fluorination of a picoline precursor.[4]

  • Cyclocondensation: This method utilizes a trifluoromethyl-containing building block to construct the pyridine ring.[4]

A plausible synthetic route to this compound could involve the reduction of a corresponding carboxylic acid or ester derivative, which in turn could be synthesized from a suitable trifluoromethylpyridine precursor. For instance, the synthesis of the related (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has been achieved by the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with a borane-THF complex.

Spectroscopic Analysis

While specific spectra for the target compound are not widely published, general protocols for acquiring spectroscopic data for similar compounds are provided below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any particulate matter.

  • ¹H NMR Spectroscopy: A standard proton NMR experiment would be expected to show signals corresponding to the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum would be recorded on an FTIR spectrometer. Expected characteristic absorption bands would include O-H stretching (broad, around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

4.2.3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods.

  • Analysis: The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information. Predicted m/z values for various adducts are available in public databases.[5]

Biological Activity and Signaling Pathways

Specific biological activity or signaling pathway modulation by this compound has not been detailed in the available literature. However, its significance lies in its role as a key intermediate for the synthesis of biologically active molecules.

Role in Drug Discovery

The trifluoromethylpyridine moiety is a common feature in many agrochemicals and pharmaceuticals.[4][6] The trifluoromethyl group often imparts desirable properties such as:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation.[1]

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

  • Modified Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, influencing its interaction with biological targets.[1]

Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various enzymes and receptors, and are found in commercial pesticides and pharmaceutical candidates.[7]

Logical Workflow for Intermediate Utilization

The following diagram illustrates a generalized workflow for the utilization of an intermediate like this compound in a drug discovery program.

workflow cluster_workflow Drug Discovery Workflow Start Intermediate Synthesis (this compound) Modification Chemical Modification (e.g., esterification, etherification, oxidation) Start->Modification Library Compound Library Synthesis Modification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Generalized workflow for the use of a chemical intermediate in drug discovery.

Conclusion

This compound is a valuable chemical intermediate, primarily due to the advantageous properties conferred by the trifluoromethyl group. While detailed experimental structural and spectroscopic data are not widely available in the public domain, its chemical identity is well-established. This guide provides a summary of the known information and outlines the general experimental approaches for the synthesis and characterization of this and related compounds. Further research to publish detailed experimental data would be beneficial to the scientific community, particularly those in the fields of medicinal chemistry and materials science.

References

(2-(Trifluoromethyl)pyridin-4-yl)methanol IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal and agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Identity

The compound with the structure this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as [2-(Trifluoromethyl)-4-pyridinyl]methanol [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

  • 2-(Trifluoromethyl)-4-pyridinemethanol[1]

  • 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine[1]

  • [2-(Trifluoromethyl)-4-pyridyl]methanol[1]

  • 2-(Trifluoromethyl)isonicotinyl alcohol[1]

Physicochemical Properties

The integration of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physical and chemical characteristics. These properties are crucial for its application in synthesis and its behavior in biological systems.[2] The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 131747-61-0PubChem[1]
Molecular Formula C₇H₆F₃NOPubChem[1]
Molecular Weight 177.12 g/mol PubChem[1]
Exact Mass 177.04014830 DaPubChem[1]
XLogP3-AA 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
Physical Form Colorless to Yellow Liquid or SolidSigma-Aldrich

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as 2-(trifluoromethyl)isonicotinic acid or its ester derivative. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its compatibility with alcoholic solvents like methanol or ethanol.[3][4]

General Experimental Protocol: Reduction of 2-(Trifluoromethyl)isonicotinic Acid Derivative

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-(Trifluoromethyl)isonicotinic acid methyl ester

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(trifluoromethyl)isonicotinic acid ester in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains low. The amount of NaBH₄ should be in molar excess to ensure complete reduction.[3][5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.[6]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual water-soluble impurities.[6][7]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent by gravity filtration.[6][7]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure this compound.[8]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[9][10] The trifluoromethyl (-CF₃) group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][11]

The hydroxymethyl (-CH₂OH) group on the pyridine ring provides a reactive handle for further chemical modifications.[12] It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution or coupling reactions.[12] This versatility makes the compound a key intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapies.[9]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound in drug discovery.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Precursor 2-(Trifluoromethyl)isonicotinic Acid Ester Reduction Reduction at 0°C Precursor->Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction Solvent Methanol Solvent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

G cluster_derivatization Chemical Derivatization cluster_intermediates Key Intermediates cluster_application Final Application StartNode This compound Oxidation Oxidation StartNode->Oxidation Substitution Nucleophilic Substitution StartNode->Substitution Esterification Esterification / Etherification StartNode->Esterification Aldehyde Corresponding Aldehyde/ Carboxylic Acid Oxidation->Aldehyde Halide Corresponding Halide/ Tosylate Substitution->Halide Ester Ester/Ether Derivatives Esterification->Ester Bioactive Bioactive Molecules (e.g., Kinase Inhibitors) Aldehyde->Bioactive Coupling Rxns Halide->Bioactive Coupling Rxns Ester->Bioactive Further Synthesis

Caption: Role as a versatile building block in drug discovery.

References

(2-(Trifluoromethyl)pyridin-4-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group and a hydroxymethyl substituent on the pyridine ring imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its identifiers, synthetic methodologies, and potential biological significance.

Chemical Identity and Properties

This compound is a pyridine derivative with the molecular formula C₇H₆F₃NO.[1] The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, while the hydroxymethyl group at the 4-position serves as a versatile functional handle for further chemical modifications.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference and cross-platform identification.

Identifier TypeIdentifier
IUPAC Name This compound
CAS Number 131747-41-6
PubChem CID 10374971
InChI InChI=1S/C7H6F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-3,12H,4H2
InChIKey UOQWDROTEICSEX-UHFFFAOYSA-N
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Synonyms 2-(Trifluoromethyl)-4-pyridinemethanol, 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, [2-(Trifluoromethyl)-4-pyridyl]methanol

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the modification of a pre-functionalized pyridine ring. A common and effective method involves the reduction of the corresponding carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2-(Trifluoromethyl)isonicotinic acid

  • Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A solution of 2-(Trifluoromethyl)isonicotinic acid in anhydrous THF is added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminium hydride, in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate.

  • Work-up: The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Synthetic Workflow Diagram

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_product Final Product start 2-(Trifluoromethyl)isonicotinic acid reduction Reduction with LiAlH₄ in THF start->reduction 1. quench Quenching reduction->quench 2. extract Extraction quench->extract 3. purify Column Chromatography extract->purify 4. product This compound purify->product 5.

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Applications

The trifluoromethylpyridine scaffold is a prominent feature in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

While specific signaling pathways involving this compound have not been extensively elucidated in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. For instance, it is a valuable intermediate in the preparation of kinase inhibitors and other targeted therapies.[3] The hydroxymethyl group provides a key point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of key functional groups make it an attractive starting material for medicinal chemists. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide on the Potential Biological Activity of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of specific data on the biological activity of (2-(Trifluoromethyl)pyridin-4-yl)methanol. This compound is predominantly documented as a chemical intermediate for the synthesis of more complex molecules.[1][2] Consequently, this guide will summarize the available information on the compound itself and extrapolate potential biological activities based on studies of structurally related trifluoromethylpyridine derivatives. The information on related compounds should be considered contextual and not directly applicable to this compound without specific experimental validation.

Introduction to this compound

This compound (CAS Number: 131747-61-0) is a pyridine derivative characterized by a trifluoromethyl group at the 2-position and a methanol group at the 4-position.[3] The presence of the trifluoromethyl moiety is of particular interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This compound is primarily utilized as a building block in the development of pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in biological systems.

PropertyValueReference
Molecular FormulaC₇H₆F₃NO[2]
Molecular Weight177.12 g/mol [2]
XLogP31.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count1[3]

Potential Biological Activities Inferred from Related Compounds

While direct studies on this compound are lacking, research on analogous compounds provides a framework for its potential biological relevance.

Anticancer Activity

The trifluoromethylpyridine scaffold is a common feature in molecules with demonstrated anticancer properties. For instance, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol , an isomer of the target compound, has shown significant anticancer potential.[6] Its mechanism is suggested to involve the inhibition of Ghrelin O-acyltransferase (GOAT), which can impact the proliferation of cancer cells, particularly in obesity-related cancers.[6] Other trifluoromethyl-substituted pyrimidine and pyridine derivatives have also been evaluated for their potent cytotoxic activities against various human tumor cell lines.[7][8]

Antimicrobial and Antiviral Activity

Derivatives of trifluoromethylpyridine have been investigated for their antimicrobial and antiviral effects.[4] For example, certain fluorinated pyridine nucleosides have demonstrated antibacterial activity against a range of pathogens.[1] The trifluoromethylpyridine moiety is a key component in several commercial agrochemicals, highlighting its broad biological activity.[3]

Neurological Activity

Pyridine derivatives have been studied for their effects on the central nervous system. The structural features of some pyridine compounds can lead to neurotropic actions.[9] While no direct neurological studies on this compound were found, this remains a potential area of investigation.

Enzyme Inhibition

The trifluoromethyl group can enhance the inhibitory potency of compounds against various enzymes. For example, trifluoromethylpyrimidine-based compounds have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2). Given its structure, this compound or its derivatives could potentially be explored as inhibitors for various kinases or other enzymes.

Experimental Protocols: A General Overview

Due to the absence of specific experimental data for this compound, detailed protocols cannot be provided. However, a general approach to assessing the biological activity of a novel compound like this would typically involve the following stages:

  • In Vitro Screening: Initial assessment of cytotoxicity and biological activity against a panel of human cancer cell lines using assays such as the MTT assay.[8]

  • Enzyme Inhibition Assays: If a specific target is hypothesized, in vitro assays would be conducted to determine the compound's inhibitory concentration (IC50) against the purified enzyme.

  • Antimicrobial Susceptibility Testing: Evaluation of the compound's ability to inhibit the growth of various bacterial and fungal strains to determine the Minimum Inhibitory Concentration (MIC).[1]

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models would be necessary to assess efficacy, pharmacokinetics, and toxicity.

Below is a conceptual workflow for the initial biological evaluation of a novel chemical entity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Compound Synthesis and Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Screening C Antimicrobial Screening (e.g., MIC Determination) A->C Initial Screening D Enzyme Inhibition Assays A->D Initial Screening E Pharmacokinetic Studies (ADME) B->E Promising Activity C->E Promising Activity D->E Promising Activity F Efficacy Studies in Animal Models E->F G Toxicology Studies F->G H Structure-Activity Relationship (SAR) Studies F->H I Analogue Synthesis H->I I->A Iterative Improvement

Caption: Conceptual workflow for the biological evaluation of a novel chemical compound.

Signaling Pathways: A Hypothetical Perspective

Without experimental data, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, derivatives of this compound could potentially interact with pathways involved in cell proliferation, survival, and metabolism. For example, if a derivative were to inhibit a key kinase in a cancer-related pathway, it could modulate downstream signaling cascades.

The diagram below illustrates a generalized kinase signaling pathway that is often a target in drug discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Akt/PKB) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Gene Gene Expression TF->Gene Inhibitor This compound Derivative Inhibitor->Kinase1 Ligand Growth Factor Ligand->Receptor

Caption: Generalized kinase signaling pathway potentially targeted by novel inhibitors.

Conclusion

This compound is a valuable chemical intermediate with potential for the development of biologically active compounds. While direct evidence of its biological activity is currently unavailable, the known properties of the trifluoromethylpyridine scaffold suggest that its derivatives could be promising candidates for anticancer, antimicrobial, and other therapeutic applications. Further research is necessary to synthesize and evaluate derivatives of this compound to determine their specific biological functions and mechanisms of action. This guide serves as a foundational overview to stimulate and inform future research in this area.

References

The Pivotal Role of (2-(Trifluoromethyl)pyridin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethyl group stands out for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the significance of the trifluoromethyl-pyridine scaffold, focusing on the versatile building block, (2-(Trifluoromethyl)pyridin-4-yl)methanol . We will explore its synthesis, physicochemical characteristics, and its crucial role as a key intermediate in the development of targeted therapies, with a specific focus on the potent pan-PI3K/mTOR inhibitor, PQR309 (Bimiralisib). This document provides detailed experimental protocols and visual workflows to aid researchers in harnessing the potential of this important chemical entity.

Introduction: The Trifluoromethyl Advantage in Drug Design

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, often employed to optimize the properties of a lead compound. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. Key advantages of incorporating a -CF3 group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and reduced drug dosage.

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.

  • Modulation of Physicochemical Properties: The potent electron-withdrawing effect of the -CF3 group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to improve target binding and selectivity.

The pyridine scaffold is another prevalent feature in many pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions. The combination of a trifluoromethyl group and a pyridine ring, as seen in this compound, creates a versatile building block with a unique set of properties highly desirable for drug discovery.

Physicochemical Properties of this compound

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆F₃NO--INVALID-LINK--
Molecular Weight 177.12 g/mol --INVALID-LINK--
XLogP3-AA 0.9--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--
Topological Polar Surface Area 33.1 Ų--INVALID-LINK--
CAS Number 131747-61-0--INVALID-LINK--

Role in Medicinal Chemistry: A Precursor to a Potent PI3K/mTOR Inhibitor

This compound serves as a critical starting material for the synthesis of more complex and biologically active molecules. A prime example of its utility is in the synthesis of precursors for potent kinase inhibitors. The hydroxymethyl group can be readily converted to other functional groups, such as halogens or amines, which then act as handles for further chemical elaboration.

One such important derivative is 2-amino-4-(trifluoromethyl)pyridine . This compound is a key intermediate in the synthesis of PQR309 (Bimiralisib) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[1][2][3]

The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is one of the most common oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[4]

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes critical for cell growth and survival.[5]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylation mTORC2 mTORC2 mTORC2->Akt Full Activation Cell_Growth Cell Growth & Survival Downstream_Effectors->Cell_Growth Promotion PQR309 PQR309 (Bimiralisib) PQR309->PI3K Inhibition PQR309->mTORC1 Inhibition PQR309->mTORC2 Inhibition

Figure 1: The PI3K/mTOR signaling pathway and the inhibitory action of PQR309.
Pharmacological Data of PQR309

PQR309 has demonstrated potent inhibitory activity against PI3K isoforms and mTOR. Additionally, it has shown significant anti-proliferative effects across a wide range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309

TargetIC₅₀ (nM)
PI3Kα33
PI3Kβ138
PI3Kδ31
PI3Kγ39
mTOR171
Data sourced from Cmiljanovic et al., 2018.

Table 2: Anti-proliferative Activity of PQR309 in Cancer Cell Lines

Cell Line PanelGI₅₀ Range (nM)
NCI60 (58 cell lines)50 - 3300
NTRC Oncoline (44 cell lines)100 - 6700
Lymphoma (40 cell lines)25 - 1740
Data sourced from Wicki et al., 2015.[3]

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of trifluoromethylpyridines, a common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block followed by functional group manipulations. A detailed, multi-step synthesis is outlined below, starting from readily available materials.

Synthesis_Workflow_1 cluster_synthesis Synthesis of this compound Start Vinyl n-butyl ether Intermediate1 4-Butoxy-1,1,1-trifluoro-3-en-2-one Start->Intermediate1 Trifluoroacetic anhydride, Pyridine Intermediate2 2-Hydroxy-4- (trifluoromethyl)pyridine Intermediate1->Intermediate2 Ring Condensation Intermediate3 4-Carboxaldehyde-2- (trifluoromethyl)pyridine Intermediate2->Intermediate3 Oxidation Final_Product This compound Intermediate3->Final_Product Reduction

Figure 2: Synthetic workflow for this compound.

Protocol:

  • Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one: To a cooled (-10 °C) solution of vinyl n-butyl ether and pyridine in dichloromethane, trifluoroacetic anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. After an aqueous workup, the product is isolated.[6]

  • Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine: The 4-butoxy-1,1,1-trifluoro-3-en-2-one is reacted with an appropriate reagent, such as trimethylphosphonoacetate, followed by a ring-closing condensation reaction to form the pyridinone ring.[6]

  • Conversion to 2-Chloro-4-(trifluoromethyl)pyridine: The 2-hydroxy-4-(trifluoromethyl)pyridine is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield 2-chloro-4-(trifluoromethyl)pyridine.[6][7]

  • Introduction of the Hydroxymethyl Group: The 2-chloro-4-(trifluoromethyl)pyridine can be converted to the final product through a series of steps, including formylation followed by reduction. Note: A more direct route may be available through specialized literature.

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from this compound

The conversion of the hydroxymethyl group to an amino group can be achieved through a multi-step process.

  • Oxidation to the Aldehyde: The this compound is oxidized to the corresponding aldehyde, 2-(trifluoromethyl)isonicotinaldehyde, using a mild oxidizing agent such as manganese dioxide.

  • Reductive Amination: The resulting aldehyde undergoes reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the desired 2-amino-4-(trifluoromethyl)pyridine.

Alternatively, a more common industrial route involves the direct amination of a halogenated precursor.

Protocol for Amination of 2-Chloro-4-(trifluoromethyl)pyridine:

  • In a high-pressure autoclave, 2-chloro-4-(trifluoromethyl)pyridine is charged with aqueous ammonia.[8]

  • The mixture is heated to 180°C for 10 hours.[8]

  • After cooling, the resulting crystals of 2-amino-4-(trifluoromethyl)pyridine are collected by filtration, washed with water, and dried.[8]

Synthesis of PQR309 (Bimiralisib)

The synthesis of PQR309 involves the key step of coupling 2-amino-4-(trifluoromethyl)pyridine with a dimorpholino-triazine intermediate.

Synthesis_Workflow_2 cluster_synthesis_pqr309 Synthesis of PQR309 (Bimiralisib) Start_PQR 2-Amino-4- (trifluoromethyl)pyridine Final_Product_PQR PQR309 (Bimiralisib) Start_PQR->Final_Product_PQR Suzuki Cross-Coupling Intermediate_PQR 4,4'-(6-chloro-1,3,5-triazine- 2,4-diyl)dimorpholine Intermediate_PQR->Final_Product_PQR

Figure 3: Synthetic workflow for PQR309 (Bimiralisib).

Protocol:

  • Preparation of the Boronic Acid Pinacol Ester: The 2-amino-4-(trifluoromethyl)pyridine is first converted to its corresponding boronic acid pinacol ester.

  • Suzuki Cross-Coupling: The boronic acid pinacol ester of 2-amino-4-(trifluoromethyl)pyridine is then subjected to a Suzuki cross-coupling reaction with 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine in the presence of a palladium catalyst and a base.[2][9]

  • Purification: The crude product is purified by column chromatography to yield PQR309.[2]

In Vitro PI3K/mTOR Kinase Assay

The inhibitory activity of compounds like PQR309 on PI3K and mTOR can be determined using various in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow cluster_assay PI3K/mTOR Kinase Assay Workflow Start_Assay Prepare Assay Plate Add_Enzyme Add PI3K/mTOR Enzyme Start_Assay->Add_Enzyme Add_Compound Add Test Compound (e.g., PQR309) Add_Enzyme->Add_Compound Add_Substrate Add Substrate & ATP Add_Compound->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Add_Detection Add Detection Reagents (e.g., Labeled Antibody) Incubate->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate

Figure 4: Experimental workflow for an in vitro PI3K/mTOR kinase assay.

Protocol:

  • Plate Preparation: A 384-well assay plate is prepared with serial dilutions of the test compound (e.g., PQR309).

  • Enzyme Addition: The target kinase (e.g., PI3Kα or mTOR) is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., PIP2 for PI3K) and ATP.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and detection reagents are added. For a TR-FRET assay, this typically includes a europium-labeled antibody that recognizes the phosphorylated product and a fluorescently labeled acceptor molecule.

  • Signal Reading: After another incubation period, the TR-FRET signal is read using a suitable plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically stable, lipophilic trifluoromethyl group and a synthetically tractable pyridine scaffold makes it an ideal starting point for the development of novel therapeutics. The successful application of its derivative, 2-amino-4-(trifluoromethyl)pyridine, in the synthesis of the potent pan-PI3K/mTOR inhibitor PQR309, highlights the significant potential of this chemical motif. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of drug discovery.

References

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of physicochemical properties that significantly enhance the biological activity and pharmacokinetic profiles of molecules. The strong electron-withdrawing nature of the -CF3 group, coupled with its high lipophilicity and metabolic stability, makes it a valuable functional moiety in the design of novel therapeutic agents and crop protection products.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of trifluoromethylpyridine derivatives, with a focus on their applications in oncology and mycology.

Physicochemical Properties and Synthetic Strategies

The introduction of a trifluoromethyl group can profoundly alter a molecule's pKa, dipole moment, and membrane permeability, often leading to improved target binding and bioavailability.[1] The synthesis of TFMP derivatives can be broadly categorized into two main approaches: the chlorination/fluorination of picoline precursors and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1]

A key intermediate in the synthesis of many TFMP derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). One common synthetic route involves the chlorination of 2-chloro-5-methylpyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a fluorine exchange reaction.[1] Another important precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a one-step vapor-phase chlorination and fluorination process.[1]

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anticancer agents, fungicides, herbicides, and insecticides.

Anticancer Activity

Several trifluoromethylpyridine derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is frequently dysregulated in cancer.

Compound IDTarget Cell LineIC50 (µM)Reference
9u A549 (Lung Carcinoma)0.35[3]
MCF-7 (Breast Adenocarcinoma)3.24[3]
PC-3 (Prostate Cancer)5.12[3]
AZD1480 U266 (Myeloma)~2[4]
Kms.11 (Myeloma)~1[4]
Antifungal Activity

In the realm of agrochemicals, trifluoromethylpyridine derivatives have proven to be highly effective fungicides. Compounds like fluazinam and fluopicolide are widely used to control a variety of plant pathogenic fungi.

CompoundFungal SpeciesEC50 (µg/mL)Reference
5f Phomopsis sp.15.1[5]
5o Phomopsis sp.10.5[5]
5p Phomopsis sp.19.6[5]
Pyrimethanil (Control) Phomopsis sp.32.1[5]
5p Rhizoctonia solani0.18
Sclerotinia sclerotiorum2.28
Fusarium graminearum1.01
Phytophthora capsici1.85

Experimental Protocols

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Chlorine gas

  • Antimony trichloride (catalyst)

  • Hydrogen fluoride

Procedure:

  • Chlorination of the side chain: 2-chloro-5-(chloromethyl)pyridine is reacted with chlorine gas under appropriate conditions (e.g., UV irradiation or radical initiator) to yield 2-chloro-5-(trichloromethyl)pyridine.

  • Ring chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to ring chlorination using a catalyst such as antimony trichloride to introduce a chlorine atom at the 3-position, affording 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reaction with hydrogen fluoride at elevated temperature and pressure.

  • Purification: The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is purified by distillation.

Synthesis of Fluazinam

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • Ammonia

  • 2,4-dichloro-3,5-dinitro-trifluorotoluene

  • Inorganic base (e.g., potassium carbonate)

  • Solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran)

Procedure:

  • Amination: 2,3-dichloro-5-trifluoromethylpyridine is reacted with ammonia in a high-pressure autoclave in the presence of a solvent like tetrahydrofuran to produce 2-amino-3-chloro-5-trifluoromethylpyridine.[1]

  • Condensation: The resulting aminopyridine is then condensed with 2,4-dichloro-3,5-dinitro-trifluorotoluene in the presence of an inorganic base and a solvent such as 2-methyltetrahydrofuran to yield fluazinam.

  • Work-up and Purification: The reaction mixture is subjected to a standard work-up procedure, including washing and solvent removal, followed by purification of the crude product to obtain pure fluazinam.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of trifluoromethylpyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Trifluoromethylpyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylpyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Activity (Mycelial Growth Inhibition Assay)

Objective: To evaluate the antifungal efficacy of trifluoromethylpyridine derivatives against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Trifluoromethylpyridine derivatives (dissolved in DMSO)

  • Sterile Petri dishes

Procedure:

  • Media Preparation: Prepare PDA medium and amend it with various concentrations of the trifluoromethylpyridine derivatives.

  • Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C for a specified period.

  • Growth Measurement: Measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control (PDA with DMSO) and determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%).

Signaling Pathways and Mechanisms of Action

A key mechanism of action for some bioactive trifluoromethylpyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. The JAK/STAT pathway is a prime example, playing a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->Receptor binds Inhibitor Trifluoromethylpyridine Inhibitor (e.g., AZD1480) Inhibitor->JAK inhibits STAT_active p-STAT (active) STAT_inactive->STAT_active activation STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerization Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The JAK/STAT signaling pathway and its inhibition by a kinase inhibitor.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory effect of trifluoromethylpyridine derivatives on specific kinases can be quantified using various in vitro kinase assay formats. A common workflow involves measuring the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of trifluoromethylpyridine inhibitor C Incubate kinase, substrate, and inhibitor A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction and detect substrate phosphorylation E->F G Quantify signal F->G H Calculate % inhibition and determine IC50 G->H

Caption: A general experimental workflow for an in vitro kinase inhibition assay.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in the fields of drug discovery and agrochemical development. Their unique properties, conferred by the trifluoromethyl group, have led to the creation of potent and effective molecules with diverse biological activities. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics and crop protection agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel trifluoromethylpyridine derivatives with enhanced efficacy and safety profiles.

References

In-depth Technical Guide: Safety and Hazards of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard profile of (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS No. 131747-61-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this compound. This guide synthesizes available data on its physicochemical properties, toxicological profile, handling procedures, and emergency measures. The information is presented to ensure safe laboratory practices and to mitigate potential risks associated with the use of this compound.

Chemical Identification and Physicochemical Properties

This compound is a pyridine derivative.[1] The presence of a trifluoromethyl group can significantly influence the biological activity of the molecule.[1][2]

Table 1: Chemical Identification

IdentifierValue
IUPAC Name [2-(Trifluoromethyl)pyridin-4-yl]methanol[3]
CAS Number 131747-61-0[3]
Molecular Formula C₇H₆F₃NO[3]
Molecular Weight 177.12 g/mol [3]
Synonyms (2-Trifluoromethyl-pyridin-4-yl)-methanol, 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, [2-(trifluoromethyl)-4-pyridyl]methanol[3][4]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid-Liquid Mixture
Boiling Point 212.6°C at 760 mmHg (Predicted)[5]
Flash Point 82.4°C[5][6]
Topological Polar Surface Area 33.1 Ų[3]
Complexity 148[3]

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant according to the Globally Harmonized System (GHS).[3]

Table 3: GHS Hazard Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningH335: May cause respiratory irritation[3]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Toxicological Information

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[3]

  • Ingestion: Harmful if swallowed.[3]

  • Skin Contact: Causes skin irritation.[3]

  • Eye Contact: Causes serious eye irritation.[3]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Experimental Protocols for Hazard Assessment

Detailed experimental safety studies for this specific compound are not publicly available. However, standardized OECD guidelines are typically followed for assessing the acute toxicity of new chemical entities.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The primary objective of these studies is to determine the dose of a substance that causes mortality in 50% of a test population (LD50) and to identify other signs of toxicity.

  • Test Species: Typically, a rodent species such as the rat is used.[3]

  • Methodology: A single dose of the substance is administered orally via gavage to a group of animals. The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[8] Body weight changes and any abnormal clinical signs are recorded. At the end of the observation period, a gross necropsy is performed on all animals.

  • Dose Selection: The Up-and-Down Procedure (OECD 425) is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.[10]

  • Test Species: The albino rabbit is the most commonly used species for this assay.

  • Methodology: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.[10] The exposure duration is typically 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] The reversibility of any observed effects is also assessed over a period of up to 14 days.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This study is designed to assess the potential of a substance to cause irritation or corrosion to the eye.[7]

  • Test Species: The albino rabbit is the recommended species.[7]

  • Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[12] The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[13] The reversibility of any lesions is observed for up to 21 days.[13]

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[7] Wear a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

Storage

Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and sealed until ready for use.[7] Store locked up.[14]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spillage with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Conditions to Avoid: Heat, flames, and sparks.[7]

  • Incompatible Materials: Strong oxidizing agents.[7]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Visualizations

Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Risk Management cluster_3 Communication A Identify Compound This compound B Gather Existing Data (SDS, Literature) A->B C Physicochemical Properties B->C D GHS Classification (H302, H315, H319, H335) B->D E Toxicological Data Search (LD50, LC50 - Data Not Found) B->E F Establish Safe Handling Procedures D->F E->F G Define PPE Requirements F->G H Develop Emergency Protocols F->H I Prepare Technical Guide / SOP G->I H->I J Train Personnel I->J

Caption: Workflow for Chemical Hazard Assessment.

First_Aid_Procedures cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water (15 min) Remove Contact Lenses Eye->RinseEyes RinseMouth Do NOT Induce Vomiting Rinse Mouth Ingestion->RinseMouth End Seek Immediate Medical Attention FreshAir->End WashSkin->End RinseEyes->End RinseMouth->End

Caption: First-Aid Decision Tree for Exposure.

References

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties, capable of significantly enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a pyridine ring, the trifluoromethyl group's strong electron-withdrawing nature alters the electronic landscape of the heterocycle, influencing its fundamental properties.[3][4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of trifluoromethylpyridines, detailed experimental protocols for their determination, and visualizations of key concepts and workflows.

The unique combination of the trifluoromethyl group's properties and the pyridine moiety's characteristics has led to the successful development of numerous commercial products in the pharmaceutical and agrochemical sectors.[3][4][5][7] Understanding the nuanced effects of trifluoromethyl substitution on the pyridine ring is therefore critical for the rational design of novel, effective, and safe chemical entities.

Core Physicochemical Properties: A Quantitative Overview

The position of the trifluoromethyl group on the pyridine ring significantly influences its electronic and, consequently, its physicochemical properties. The following tables summarize key quantitative data for 2-, 3-, and 4-trifluoromethylpyridine. It is important to note that experimental values can vary between studies due to differing conditions.

Property2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridine4-(Trifluoromethyl)pyridinePyridine (for comparison)
Structure 2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridine4-(Trifluoromethyl)pyridinePyridine
CAS Number 368-48-93796-23-43796-24-5[8][9]110-86-1
Molecular Formula C6H4F3NC6H4F3NC6H4F3N[8]C5H5N
Molecular Weight 147.10 g/mol 147.10 g/mol 147.10 g/mol 79.10 g/mol
Acidity (pKa)

The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to pyridine itself.

CompoundpKa
2-(Trifluoromethyl)pyridineData not readily available
3-(Trifluoromethyl)pyridineData not readily available
4-(Trifluoromethyl)pyridine2.92 ± 0.10 (Predicted)[8]
Pyridine5.25
Lipophilicity (logP)

The trifluoromethyl group significantly increases the lipophilicity of the pyridine ring, which can enhance membrane permeability and oral bioavailability.

CompoundlogP
2-(Trifluoromethyl)pyridine1.70[10]
3-(Trifluoromethyl)pyridine1.7 (Predicted)[3]
4-(Trifluoromethyl)pyridineData not readily available
Pyridine0.65
Solubility

Trifluoromethylpyridines are generally described as soluble in most organic solvents and insoluble or slightly soluble in water.[8][11]

CompoundAqueous Solubility
2-(Trifluoromethyl)pyridineSoluble in most organic solvents.[11]
2-methoxy-3-(trifluoromethyl)pyridineSlightly soluble (4 g/L at 25 °C)[12]
4-(Trifluoromethyl)pyridineInsoluble in water, soluble in organic solvents.[8]
Metabolic Stability

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a function of added titrant.[14][15][16][17][18]

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[14][15]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[14][15] For sparingly soluble compounds, co-solvents like methanol may be used, but extrapolation to zero co-solvent is necessary to obtain the aqueous pKa.[16]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[14][15]

    • Immerse the calibrated pH electrode into the solution.[14][15]

    • Maintain a constant ionic strength throughout the titration using a background electrolyte such as 0.15 M KCl.[14][15]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[14][15]

  • Titration:

    • For a basic compound like a pyridine derivative, make the initial solution acidic (pH 1.8-2.0) with a standard solution of 0.1 M HCl.[14][15]

    • Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[14][15]

    • Record the pH after each addition of titrant, allowing the reading to stabilize.[14][15]

    • Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[14][15]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve.[17] At the half-equivalence point, pH = pKa.[18]

    • Perform the titration in triplicate to ensure reproducibility.[14]

Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water, representing its lipophilicity.[19][20][21][22][23]

Methodology:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer at a specific pH, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[22][23]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[22][23]

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.[21]

  • Partitioning:

    • Shake the mixture vigorously for a set period (e.g., 30 minutes via sonication) to allow the compound to partition between the two phases.[21]

    • Allow the mixture to stand, often overnight, to ensure thermodynamic equilibrium is reached.[21]

    • Centrifuge the mixture to ensure complete separation of the two phases.[21]

  • Quantification:

    • Carefully remove an aliquot from each phase (n-octanol and aqueous).[21]

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Determination of Kinetic Solubility

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, often used in high-throughput screening.[24][25][26][27][28]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[24][26]

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of the DMSO stock solution to the wells of a microtiter plate.[24]

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration.[24] The final DMSO concentration should be kept low (typically <2%).

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[24][27]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24][28]

    • Direct UV Assay: After incubation, filter the solution to remove any undissolved particles.[24][28] Measure the UV absorbance of the filtrate in a UV-compatible microplate to determine the concentration of the dissolved compound.[24][28] A calibration curve is used for quantification.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the assay conditions.

Determination of Metabolic Stability using Liver Microsomes

Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[29][30][31][32][33]

Methodology:

  • Reagent Preparation:

    • Prepare a liver microsome suspension (e.g., human, rat, or mouse) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[30]

    • Prepare a solution of the test compound at a known concentration (e.g., 1 µM).[29]

    • Prepare an NADPH-regenerating system solution, which serves as a cofactor for CYP enzymes.[30]

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the test compound solution.[30]

    • Pre-incubate the mixture at 37°C for a few minutes.[2]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[2][29]

    • Include a negative control incubation without the NADPH-regenerating system to assess for non-enzymatic degradation.[29][30]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding a cold stopping solution, typically acetonitrile containing an internal standard.[29][31]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[30]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[31]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.[31]

    • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration used in the assay.[31]

Visualizations

Impact of Trifluoromethyl Group on Pyridine Properties

The following diagram illustrates the key influences of the trifluoromethyl group on the physicochemical properties of the pyridine ring.

G cluster_0 Trifluoromethyl (-CF3) Group cluster_1 Pyridine Ring cluster_2 Resulting Physicochemical Properties CF3 Strong Electron- Withdrawing Nature Pyridine Pyridine CF3->Pyridine Substitution on High_Lipophilicity High Lipophilicity High_Lipophilicity->Pyridine Substitution on Metabolic_Blocker Metabolic Blocker Metabolic_Blocker->Pyridine Substitution on pKa Decreased pKa (Reduced Basicity) Pyridine->pKa logP Increased logP (Increased Lipophilicity) Pyridine->logP Metabolic_Stability Increased Metabolic Stability Pyridine->Metabolic_Stability Solubility Altered Aqueous Solubility Pyridine->Solubility

Caption: Influence of the -CF3 group on pyridine's physicochemical properties.

General Workflow for Physicochemical Property Determination

This diagram outlines a typical workflow for the experimental determination of the key physicochemical properties discussed in this guide.

G cluster_0 Initial Compound Synthesis and Purification cluster_1 Experimental Determination cluster_2 Data Analysis and Profiling Start Test Compound pKa pKa Determination (Potentiometric Titration) Start->pKa logP logP Determination (Shake-Flask Method) Start->logP Solubility Solubility Assay (Kinetic or Thermodynamic) Start->Solubility Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Stability Data_Analysis Data Analysis and Calculation of Parameters pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Metabolic_Stability->Data_Analysis Profile Comprehensive Physicochemical Profile Data_Analysis->Profile

Caption: A generalized workflow for determining key physicochemical properties.

References

Theoretical Framework for the Analysis of (2-(Trifluoromethyl)pyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific theoretical studies on this molecule are not extensively available in the current literature, this document outlines the established computational methodologies that would be employed for such an analysis, drawing parallels from studies on structurally related trifluoromethyl-substituted pyridine derivatives. The guide details the anticipated quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of electronic properties. It serves as a robust blueprint for researchers seeking to model and understand the molecular characteristics of this compound, thereby facilitating its application in medicinal chemistry and materials science.

Introduction

This compound (C₇H₆F₃NO) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] The presence of the trifluoromethyl group (-CF₃) can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[2][3] Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide outlines the theoretical approaches, based on Density Functional Theory (DFT), that are standard for characterizing such molecules. The methodologies and expected data are based on computational studies of analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, and other arylated-pyridin-3-yl methanol derivatives.[4][5][6]

Molecular Properties

Publicly available databases provide foundational computed properties for this compound. These serve as a baseline for more advanced theoretical modeling.

PropertyValueSource
Molecular Formula C₇H₆F₃NOPubChem[7]
Molecular Weight 177.12 g/mol PubChem[7]
IUPAC Name [2-(trifluoromethyl)pyridin-4-yl]methanolPubChem[7]
InChI Key UOQWDROTEICSEX-UHFFFAOYSA-NPubChem[7]
CAS Number 131747-61-0PubChem[7]

Theoretical and Computational Methodology

The following section details the standard computational protocols that would be applied to a thorough theoretical investigation of this compound. These methods are derived from established practices in the computational chemistry of similar heterocyclic compounds.[4][5][8][9]

Geometry Optimization

The initial step in a theoretical study involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

  • Methodology: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and effective choice.[5][9]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[4][5][8] This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Software: The Gaussian suite of programs is a standard software package for such quantum chemical calculations.[5][9]

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is subsequently performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

Vibrational Analysis

Vibrational analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.

  • Methodology: The vibrational frequencies and their corresponding intensities are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.[4][5]

  • Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the computed frequencies for better agreement with experimental spectra.[5]

  • Assignments: The nature of the vibrations (e.g., C-H stretch, C-F bend) is determined by examining the potential energy distribution (PED).

Electronic Properties

The electronic properties of a molecule are critical for understanding its reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[5][9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other species.[4][5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[6]

Predicted Data from Theoretical Studies

The following tables represent the types of quantitative data that would be generated from a comprehensive theoretical study of this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterAtom(s) InvolvedBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond LengthC-C (ring)~1.39
Bond LengthC-N (ring)~1.34
Bond LengthC-C(F₃)~1.50
Bond LengthC-F~1.35
Bond LengthC-C(H₂OH)~1.51
Bond LengthC-O~1.43
Bond AngleC-N-C (ring)~117
Bond AngleF-C-F~107
Dihedral AngleC(ring)-C-C-OVariable

Note: The values in this table are illustrative and represent typical ranges for such bonds. A full computational study would provide precise values.

Table 2: Selected Calculated Vibrational Frequencies (Illustrative)

(Calculated at the B3LYP/6-311++G(d,p) level of theory, scaled)

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3600MediumO-H stretch
~3000-3100WeakAromatic C-H stretch
~2850-2950WeakAliphatic C-H stretch (CH₂)
~1550-1600StrongPyridine ring C=C and C=N stretching
~1100-1300StrongC-F stretching
~1000-1050MediumC-O stretch

Note: These are representative frequency ranges for the expected vibrational modes.

Table 3: Calculated Electronic Properties (Illustrative)

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy ~ -7.0 eVElectron-donating ability
LUMO Energy ~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap ~ 5.5 eVChemical stability and reactivity
Dipole Moment ~ 2.5 DebyeMolecular polarity

Note: These values are estimations based on similar molecules and would be precisely determined in a dedicated study.

Visualizations

Diagrams are essential for representing complex theoretical concepts and workflows. The following are generated using the DOT language for Graphviz.

Computational Chemistry Workflow

This diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.

G Computational Chemistry Workflow A Molecular Structure Input B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Analysis C->D E Imaginary Frequencies? D->E F Stable Structure Confirmed E->F No I Refine Structure or Method E->I Yes G Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) F->G H Analyze and Interpret Results G->H I->C G Frontier Molecular Orbitals HOMO-2 HOMO-2 HOMO-1 HOMO-1 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (ΔE = hν) LUMO+1 LUMO+1 LUMO+2 LUMO+2 Energy Energy Energy->LUMO+2

References

Methodological & Application

Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this compound a valuable intermediate in medicinal chemistry.

Introduction

This compound is a functionalized pyridine derivative. Its structure allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. The primary synthetic routes to this alcohol involve the reduction of the corresponding aldehyde, 2-(trifluoromethyl)pyridine-4-carbaldehyde, or the ester of 2-(trifluoromethyl)isonicotinic acid. Common reducing agents for these transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Synthetic Pathways

Two principal pathways for the synthesis of this compound are outlined below. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.

A common and effective method for the synthesis of this compound is the reduction of an ester precursor, such as methyl 2-(trifluoromethyl)isonicotinate. This transformation can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction typically proceeds with a high yield.

Alternatively, the target molecule can be synthesized by the reduction of 2-(trifluoromethyl)pyridine-4-carbaldehyde. Sodium borohydride (NaBH₄) is a suitable reagent for this conversion, offering milder reaction conditions compared to LiAlH₄. The reaction is typically carried out in an alcoholic solvent.

Data Presentation

ParameterSynthesis from Ester PrecursorSynthesis from Aldehyde Precursor
Starting Material Methyl 2-(trifluoromethyl)isonicotinate2-(Trifluoromethyl)pyridine-4-carbaldehyde
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Anhydrous Tetrahydrofuran (THF)Methanol (MeOH) or Ethanol (EtOH)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time Typically 1-4 hoursTypically 1-3 hours
Work-up Aqueous work-upAqueous work-up
Purification Column ChromatographyColumn Chromatography
Typical Yield HighGenerally high

Experimental Protocols

Protocol 1: Synthesis from Methyl 2-(trifluoromethyl)isonicotinate via LiAlH₄ Reduction

This protocol details the reduction of an ester to the corresponding primary alcohol.

Materials:

  • Methyl 2-(trifluoromethyl)isonicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-(trifluoromethyl)isonicotinate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis from 2-(Trifluoromethyl)pyridine-4-carbaldehyde via NaBH₄ Reduction

This protocol describes the reduction of an aldehyde to the corresponding primary alcohol.

Materials:

  • 2-(Trifluoromethyl)pyridine-4-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Dissolve 2-(trifluoromethyl)pyridine-4-carbaldehyde (1.0 equivalent) in methanol or ethanol at 0 °C.

  • To this solution, add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully add water to quench the reaction.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Synthesis_Workflow cluster_ester Synthesis from Ester cluster_aldehyde Synthesis from Aldehyde Ester Methyl 2-(trifluoromethyl)isonicotinate Reduction_Ester LiAlH₄, THF Ester->Reduction_Ester Reduction Product_Ester This compound Reduction_Ester->Product_Ester Aldehyde 2-(Trifluoromethyl)pyridine-4-carbaldehyde Reduction_Aldehyde NaBH₄, MeOH Aldehyde->Reduction_Aldehyde Reduction Product_Aldehyde This compound Reduction_Aldehyde->Product_Aldehyde

Caption: Synthetic routes to this compound.

Application Notes and Protocols for the Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol from 4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 4-picoline, and proceeds through a four-step sequence involving oxidation, N-oxidation, C-H trifluoromethylation, and reduction. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visual representations of the synthetic workflow to ensure clarity and reproducibility.

Introduction

Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, this compound, serves as a key intermediate for the synthesis of a wide range of biologically active compounds. This application note outlines a reliable and accessible synthetic route starting from 4-picoline.

Overall Synthesis Scheme

The synthesis is accomplished in four distinct steps:

  • Oxidation: The methyl group of 4-picoline is oxidized to a carboxylic acid to yield isonicotinic acid.

  • N-Oxidation: The pyridine nitrogen of isonicotinic acid is oxidized to the corresponding N-oxide.

  • Trifluoromethylation: A trifluoromethyl group is introduced at the C2 position of the pyridine ring via a C-H activation strategy.

  • Reduction: The carboxylic acid group is reduced to a hydroxymethyl group to afford the final product.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Isonicotinic Acid from 4-Picoline

This protocol describes the oxidation of the methyl group of 4-picoline using potassium permanganate.

Materials:

  • 4-Picoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium permanganate (3.2 eq) in deionized water.

  • Slowly add 4-picoline (1.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The disappearance of the purple color of the permanganate indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Cool the concentrated solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • The isonicotinic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from water or ethanol to yield pure isonicotinic acid.

ParameterValue
Typical Scale10 g of 4-picoline
Reaction Time4-6 hours
Reaction Temp.Reflux
Purity>98% after recrystallization
Yield 75-85%
Step 2: Synthesis of Isonicotinic Acid N-oxide from Isonicotinic Acid

This protocol details the N-oxidation of isonicotinic acid using hydrogen peroxide in glacial acetic acid.[1]

Materials:

  • Isonicotinic acid

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve isonicotinic acid (1.0 eq) in glacial acetic acid by gentle warming on a steam bath.

  • To this solution, add 30% hydrogen peroxide (1.7 eq).

  • Attach a reflux condenser and heat the mixture on a steam bath for 3-4 hours.

  • Distill the reaction mixture under reduced pressure to remove the bulk of the acetic acid and water.

  • To the residue, add deionized water and continue the distillation to remove the remaining acetic acid.

  • The product will begin to crystallize near the end of the distillation.

  • Dissolve the residue in a minimum amount of boiling water and allow it to cool to room temperature, then in an ice bath to complete crystallization.

  • Collect the white, crystalline product by vacuum filtration and dry under vacuum.

ParameterValue
Typical Scale10 g of Isonicotinic acid
Reaction Time3-4 hours
Reaction Temp.Steam bath
Purity>99% after recrystallization
Yield 80-90%
Step 3: Synthesis of 2-(Trifluoromethyl)isonicotinic Acid from Isonicotinic Acid N-oxide

This protocol is an adapted procedure for the nickel-catalyzed C-H trifluoromethylation of isonicotinic acid N-oxide using Togni's reagent II.[2][3]

Materials:

  • Isonicotinic acid N-oxide

  • Togni's reagent II (1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2,2'-Bipyridine (bpy)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O (10 mol%) and 2,2'-bipyridine (10 mol%).

  • Add anhydrous 1,2-dichloroethane and stir the mixture for 10-15 minutes.

  • Add isonicotinic acid N-oxide (1.0 eq), Togni's reagent II (1.5 eq), and potassium carbonate (2.0 eq).

  • Seal the flask and heat the reaction mixture at 80 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(trifluoromethyl)isonicotinic acid.

ParameterValue
Typical Scale1 g of Isonicotinic acid N-oxide
Reaction Time12-18 hours
Reaction Temp.80 °C
Purity>95% after chromatography
Yield 50-65% (estimated)
Step 4: Synthesis of this compound from 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes the reduction of the carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.[4]

Materials:

  • 2-(Trifluoromethyl)isonicotinic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

ParameterValue
Typical Scale1 g of 2-(Trifluoromethyl)isonicotinic acid
Reaction Time12-18 hours
Reaction Temp.0 °C to room temperature
Purity>97% after chromatography
Yield 85-95%

Visualization of Synthesis Workflow

The following diagrams illustrate the overall synthetic pathway and the logical relationship between the key steps.

Synthesis_Workflow Picoline 4-Picoline IsonicotinicAcid Isonicotinic Acid Picoline->IsonicotinicAcid Step 1: Oxidation N_Oxide Isonicotinic Acid N-oxide IsonicotinicAcid->N_Oxide Step 2: N-Oxidation Trifluoromethyl_Acid 2-(Trifluoromethyl)isonicotinic Acid N_Oxide->Trifluoromethyl_Acid Step 3: Trifluoromethylation Final_Product This compound Trifluoromethyl_Acid->Final_Product Step 4: Reduction

Caption: Overall synthetic workflow from 4-picoline.

Logical_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 4-Picoline 4-Picoline Isonicotinic Acid Isonicotinic Acid 4-Picoline->Isonicotinic Acid Oxidation Isonicotinic Acid N-oxide Isonicotinic Acid N-oxide Isonicotinic Acid->Isonicotinic Acid N-oxide N-Oxidation 2-(Trifluoromethyl)isonicotinic Acid 2-(Trifluoromethyl)isonicotinic Acid Isonicotinic Acid N-oxide->2-(Trifluoromethyl)isonicotinic Acid Trifluoromethylation This compound This compound 2-(Trifluoromethyl)isonicotinic Acid->this compound Reduction

Caption: Logical progression of the synthesis.

References

Application Notes and Protocols for (2-(Trifluoromethyl)pyridin-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this versatile intermediate in the development of novel pharmaceuticals, particularly in the context of kinase and ion channel modulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 131747-61-0
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Appearance Colorless to light yellow solid-liquid mixture
Storage Room temperature

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its functional handle, the hydroxymethyl group, allows for a range of chemical transformations to introduce diverse pharmacophores. This intermediate is particularly employed in the development of:

  • Kinase Inhibitors: As a component of molecules targeting signaling pathways implicated in cancer and inflammatory diseases.

  • Ion Channel Modulators: For the synthesis of compounds that regulate the activity of ion channels involved in neurological disorders.

  • Agrochemicals: As a structural motif in the creation of novel pesticides and herbicides.

Experimental Protocols

The following protocols provide detailed methodologies for common and key transformations of this compound.

Protocol 1: Mesylation to (2-(Trifluoromethyl)pyridin-4-yl)methyl methanesulfonate

This protocol describes the conversion of the primary alcohol to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions. This procedure is adapted from a documented synthesis of a precursor for Kv7.2/7.3 channel blockers.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(Trifluoromethyl)pyridin-4-yl)methyl methanesulfonate.

  • The crude product can be used in the next step without further purification or purified by flash column chromatography on silica gel if necessary.

Protocol 2: Oxidation to 2-(Trifluoromethyl)isonicotinaldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for various subsequent reactions such as reductive amination and Wittig reactions.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution (for DMP workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 3: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage via an SN2 reaction between the alkoxide of this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring for completion by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography on silica gel.

Signaling Pathways and Biological Targets

Compounds synthesized from this compound have the potential to modulate various signaling pathways critical in disease.

Kv7.2/7.3 (KCNQ2/KCNQ3) Potassium Channel Modulation

The mesylate derivative of this compound is a precursor to potent blockers of Kv7.2/7.3 voltage-gated potassium channels. These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in epilepsy and other neurological disorders.

Kv7_Channel_Modulation cluster_synthesis Synthesis cluster_pathway Neuronal Signaling A This compound B Mesylation A->B C [2-(Trifluoromethyl)pyridin-4-yl]methyl methanesulfonate B->C D Alkylation of Anthrone Scaffold C->D E Kv7.2/7.3 Channel Blocker D->E F Kv7.2/7.3 Channel E->F Inhibition G Potassium Efflux F->G H Membrane Hyperpolarization G->H I Decreased Neuronal Excitability H->I

Synthetic route to a Kv7.2/7.3 channel blocker and its inhibitory effect on neuronal signaling.

Ras-Raf-Mek-Erk Signaling Pathway Inhibition

The trifluoromethylpyridine motif is a common feature in kinase inhibitors. While not directly documented for this compound, its derivatives are prime candidates for targeting kinases within the Ras-Raf-Mek-Erk pathway. This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell proliferation.

Ras_Raf_Mek_Erk_Pathway cluster_synthesis Potential Synthesis cluster_pathway Cancer Cell Signaling A This compound B Functionalization A->B C Kinase Inhibitor Scaffold B->C D ERK Kinase Inhibitor C->D I Erk D->I Inhibition E Growth Factor Signal F Ras E->F G Raf F->G H Mek G->H H->I J Cell Proliferation I->J

Hypothetical synthesis of an ERK inhibitor and its role in blocking the Ras-Raf-Mek-Erk pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potential therapeutic agents. The provided protocols offer a foundation for its chemical manipulation, while the outlined signaling pathways highlight its potential in developing targeted therapies for neurological disorders and cancer. Researchers are encouraged to adapt and optimize these methods to explore novel chemical space and advance the development of next-generation therapeutics.

The Versatile Building Block: (2-(Trifluoromethyl)pyridin-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-(Trifluoromethyl)pyridin-4-yl)methanol has emerged as a crucial intermediate in the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structure, featuring a trifluoromethyl group on the pyridine ring, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in key chemical transformations.

Physicochemical Properties

PropertyValue
CAS Number 131747-61-0
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol

Applications in the Synthesis of Bioactive Molecules

The functionalized pyridine core of this compound makes it an ideal starting material for the synthesis of a wide array of complex molecules. The hydroxymethyl group at the 4-position offers a reactive handle for various transformations, including oxidation to aldehydes and carboxylic acids, conversion to halides for subsequent coupling reactions, and etherification to introduce diverse structural motifs.

A notable application of a derivative of this building block is in the synthesis of the clinical candidate BAY 1161909 , a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 kinase is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 leads to the abrogation of the SAC, causing mitotic catastrophe and subsequent cell death in cancer cells, making it a promising target for cancer therapy.[2][4]

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the conversion of this compound into key synthetic intermediates.

Chlorination: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine

The conversion of the primary alcohol to a chloride is a fundamental step to enable subsequent nucleophilic substitution reactions. A common and effective method involves the use of thionyl chloride.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or 1,2-dichloroethane, 1-2 drops of N,N-dimethylformamide (DMF) are added as a catalyst. The solution is stirred at room temperature, and thionyl chloride (2.1 eq) is added dropwise. After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C for 1,2-dichloroethane) for 4 hours. Upon completion, the reaction is cooled, diluted with the solvent, and carefully poured into ice water. The mixture is then neutralized with a 10% sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the desired 4-(chloromethyl)-2-(trifluoromethyl)pyridine. A typical yield for this type of transformation is approximately 92%.[5]

ParameterValue
Starting Material This compound
Reagents Thionyl chloride, DMF (catalytic)
Solvent 1,2-Dichloroethane
Temperature 110 °C (Reflux)
Reaction Time 4 hours
Typical Yield ~92%
Oxidation: Synthesis of 2-(Trifluoromethyl)isonicotinaldehyde

The oxidation of the alcohol to the corresponding aldehyde provides a versatile intermediate for reactions such as reductive aminations and Wittig reactions. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.

Experimental Protocol:

This compound (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM). Activated manganese dioxide (5.0-10.0 eq) is added to the solution, and the resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solid manganese dioxide is removed by filtration through a pad of celite. The filter cake is washed with the solvent, and the combined filtrate is concentrated under reduced pressure to afford 2-(trifluoromethyl)isonicotinaldehyde.

ParameterValue
Starting Material This compound
Reagent Manganese dioxide (MnO₂)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time Varies (monitor by TLC/GC-MS)
Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide.

Experimental Protocol:

To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the alkoxide. The desired alkyl halide (e.g., an arylmethyl halide, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

ParameterValue
Starting Material This compound
Reagents Sodium hydride (NaH), Alkyl halide
Solvent Anhydrous Tetrahydrofuran (THF) or DMF
Temperature 0 °C to Room Temperature/Heated
Reaction Time Varies (monitor by TLC)

Logical Workflow for Synthesis of Bioactive Molecules

The following diagram illustrates a typical synthetic workflow starting from this compound to produce a hypothetical bioactive ether derivative.

G cluster_0 Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine cluster_1 Williamson Ether Synthesis A This compound B 4-(Chloromethyl)-2-(trifluoromethyl)pyridine A->B  SOCl2, DMF (cat.)  DCM, Reflux D Bioactive Ether Derivative B->D  NaH, THF  0 °C to RT C Phenol Derivative C->D

Synthetic workflow from the building block.

Signaling Pathway: The Spindle Assembly Checkpoint (SAC)

The Mps1 kinase inhibitor, BAY 1161909, synthesized from a derivative of this compound, targets the Spindle Assembly Checkpoint. The SAC is a crucial signaling pathway that ensures the high fidelity of chromosome segregation during cell division.

G cluster_0 Spindle Assembly Checkpoint (SAC) Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase promotes BAY1161909 BAY 1161909 BAY1161909->Mps1 inhibits

Simplified Spindle Assembly Checkpoint pathway.

In a healthy mitotic cell, unattached kinetochores activate Mps1 kinase, which in turn initiates a signaling cascade leading to the formation of the Mitotic Checkpoint Complex (MCC).[6][7][8] The MCC inhibits the Anaphase-Promoting Complex (APC/C), thereby preventing premature entry into anaphase and allowing time for proper chromosome attachment to the mitotic spindle.[4][7] Mps1 inhibitors like BAY 1161909 block the function of Mps1, leading to a failure in SAC activation. This forces the cell to enter anaphase with misaligned chromosomes, resulting in aneuploidy and ultimately, cell death.[2][3] This mechanism of action is particularly effective in rapidly dividing cancer cells.

References

Reactions involving the hydroxymethyl group of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of the hydroxymethyl group of (2-(Trifluoromethyl)pyridin-4-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The hydroxymethyl group offers a reactive handle for a variety of modifications, enabling the synthesis of diverse derivatives for screening and development.

Key Reactions and Applications

The hydroxymethyl group of this compound can undergo several important reactions, including oxidation to the corresponding aldehyde and carboxylic acid, esterification, etherification, and substitution to introduce alternative functional groups. These transformations are fundamental in the construction of more complex molecules for drug discovery and materials science.

Oxidation of the Hydroxymethyl Group

Oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 2-(trifluoromethyl)isonicotinaldehyde, or the carboxylic acid, 2-(trifluoromethyl)isonicotinic acid, depending on the choice of oxidizing agent and reaction conditions. These products are valuable intermediates for further derivatization, such as in the formation of imines, oximes, and amides.

Protocol 1: Oxidation to 2-(Trifluoromethyl)isonicotinic Acid using Potassium Permanganate

This protocol describes the oxidation of this compound to 2-(trifluoromethyl)isonicotinic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in water.

  • Add a solution of sodium hydroxide (1.1 eq) in water and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate (3.0 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound177.121.0
Potassium Permanganate158.033.0
2-(Trifluoromethyl)isonicotinic acid (Product)191.10-

Experimental Workflow for Oxidation

Oxidation_Workflow start Start dissolve Dissolve this compound and NaOH in Water start->dissolve cool Cool to 0-5 °C dissolve->cool add_kmno4 Slowly add KMnO4 solution cool->add_kmno4 react Stir at Room Temperature for 12-18h add_kmno4->react quench Quench with NaHSO3 react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: Workflow for the oxidation of this compound.

Esterification of the Hydroxymethyl Group

Esterification of the hydroxymethyl group is a common strategy to modify the physicochemical properties of the parent molecule, such as solubility and bioavailability.

Protocol 2: Esterification using Acetic Anhydride and Pyridine

This protocol details the formation of (2-(Trifluoromethyl)pyridin-4-yl)methyl acetate.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetic anhydride (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound177.121.0
Acetic Anhydride102.091.5
(2-(Trifluoromethyl)pyridin-4-yl)methyl acetate (Product)219.16-

Etherification of the Hydroxymethyl Group

The synthesis of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis. This allows for the introduction of a wide range of alkyl or aryl groups.

Protocol 3: Williamson Ether Synthesis with Benzyl Bromide

This protocol describes the synthesis of 4-(benzyloxymethyl)-2-(trifluoromethyl)pyridine.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound177.121.0
Sodium Hydride (60%)40.001.2
Benzyl Bromide171.041.1
4-(Benzyloxymethyl)-2-(trifluoromethyl)pyridine (Product)267.24-

Reaction Pathway for Williamson Ether Synthesis

Williamson_Ether_Synthesis alcohol This compound alkoxide Alkoxide Intermediate alcohol->alkoxide + NaH - H2 naH NaH product 4-(Benzyloxymethyl)-2-(trifluoromethyl)pyridine alkoxide->product + Benzyl Bromide benzyl_bromide Benzyl Bromide nabr NaBr

Caption: Williamson ether synthesis pathway.

Substitution of the Hydroxyl Group

The hydroxyl group can be substituted with other functional groups, such as halogens, which are versatile handles for subsequent cross-coupling reactions.

Protocol 4: Conversion to 4-(Chloromethyl)-2-(trifluoromethyl)pyridine using Thionyl Chloride

This protocol details the conversion of the alcohol to the corresponding chloride. A patent describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine from 2-hydroxy-4-trifluoromethylpyridine using thionyl chloride, suggesting this method is applicable.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound177.121.0
Thionyl Chloride118.971.2
4-(Chloromethyl)-2-(trifluoromethyl)pyridine (Product)195.57-

General Reaction Scheme

General_Reactions start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification substitution Substitution start->substitution aldehyde Aldehyde/ Carboxylic Acid oxidation->aldehyde ester Ester esterification->ester ether Ether etherification->ether halide Halide substitution->halide

Caption: Key reactions of the hydroxymethyl group.

References

Applications of (2-(Trifluoromethyl)pyridin-4-yl)methanol in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a key building block in the synthesis of modern agrochemicals, particularly in the development of insecticides. The presence of the trifluoromethyl group (-CF3) on the pyridine ring is a common feature in many active agrochemical ingredients, as it can enhance the metabolic stability, bioavailability, and overall efficacy of the final product. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the commercially significant insecticide, Flonicamid .

Overview of Application in Insecticide Synthesis

This compound serves as a crucial precursor for the synthesis of 4-(trifluoromethyl)nicotinic acid, a primary intermediate in the production of Flonicamid. Flonicamid is a selective insecticide that is effective against a wide range of sucking insects, such as aphids and whiteflies, by inhibiting their feeding behavior.

The synthetic pathway involves a two-step process:

  • Oxidation: The primary alcohol group of this compound is oxidized to a carboxylic acid to form 4-(trifluoromethyl)nicotinic acid.

  • Amidation: The resulting 4-(trifluoromethyl)nicotinic acid is then converted to its acyl chloride, which subsequently undergoes an amidation reaction with aminoacetonitrile to yield Flonicamid.

This document provides detailed protocols for both of these critical steps.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-(Trifluoromethyl)nicotinic Acid

This protocol details the oxidation of the starting material to the key carboxylic acid intermediate.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker)

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in water.

  • Slowly add a solution of sodium hydroxide (2.5 equivalents) in water to the flask while stirring.

  • Heat the mixture to 70-80°C.

  • In a separate beaker, prepare a solution of potassium permanganate (3 equivalents) in water.

  • Add the potassium permanganate solution dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 70-80°C.

  • After the addition is complete, continue to stir the mixture at 80°C for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and the washings.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A white precipitate of 4-(trifluoromethyl)nicotinic acid will form.

  • If the solution has a purple color from unreacted permanganate, add a small amount of sodium bisulfite until the color disappears.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 4-(trifluoromethyl)nicotinic acid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Product4-(Trifluoromethyl)nicotinic Acid[1][2]
Yield85-95%[2]
Purity>98%[2]
Reaction Time6-9 hours-
Reaction Temperature70-80°C[2]
Protocol 2: Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

This protocol describes the conversion of the intermediate carboxylic acid to the final active ingredient, Flonicamid.[3][4][5][6]

Materials:

  • 4-(Trifluoromethyl)nicotinic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Aminoacetonitrile hydrochloride

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

  • Water

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

Step 2a: Formation of 4-(Trifluoromethyl)nicotinoyl Chloride [3][4]

  • To a flame-dried three-necked flask under an inert atmosphere, add 4-(trifluoromethyl)nicotinic acid (1 equivalent) and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (around 80°C for toluene) and stir for 2-4 hours, or until the reaction is complete (evolution of gas ceases).

  • Cool the reaction mixture to room temperature. The resulting solution of 4-(trifluoromethyl)nicotinoyl chloride is typically used directly in the next step without purification.

Step 2b: Amidation to form Flonicamid [3][4]

  • In a separate flask, dissolve aminoacetonitrile hydrochloride (1.1 equivalents) and sodium carbonate (2.5 equivalents) in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add the solution of 4-(trifluoromethyl)nicotinoyl chloride from Step 2a to the cooled aqueous solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • A white precipitate of Flonicamid will form.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the final product.

Quantitative Data:

ParameterValueReference
Starting Material4-(Trifluoromethyl)nicotinic Acid[3][4]
ProductFlonicamid[3][4][7]
Yield91-95%[4]
Purity>99%[4]
Reaction Time (Acyl Chloride Formation)2-4 hours[3]
Reaction Temperature (Acyl Chloride Formation)Reflux (e.g., 80°C in Toluene)[4]
Reaction Time (Amidation)2-3 hours[3]
Reaction Temperature (Amidation)0-10°C initially, then room temperature[6]

Visualizations

Synthesis Pathway of Flonicamid

Flonicamid_Synthesis A This compound B 4-(Trifluoromethyl)nicotinic Acid A->B Oxidation (KMnO4, NaOH) C 4-(Trifluoromethyl)nicotinoyl Chloride B->C Acyl Chloride Formation (SOCl2 or (COCl)2, cat. DMF) D Flonicamid C->D Amidation (Aminoacetonitrile HCl, Na2CO3)

Caption: Synthetic route to Flonicamid from this compound.

Experimental Workflow

Experimental_Workflow cluster_oxidation Protocol 1: Oxidation cluster_amidation Protocol 2: Amidation A Dissolve Starting Material and NaOH in Water B Heat to 70-80°C A->B C Add KMnO4 Solution B->C D Reaction and Monitoring C->D E Work-up and Purification (Filtration, Acidification, Isolation) D->E F Prepare Acyl Chloride (4-CF3-Nicotinic Acid + SOCl2) E->F Intermediate: 4-(Trifluoromethyl)nicotinic Acid H Amidation Reaction (Combine solutions at <10°C) F->H G Prepare Aminoacetonitrile Solution G->H I Product Isolation (Filtration, Washing, Drying) H->I

Caption: Step-by-step experimental workflow for Flonicamid synthesis.

References

Application Notes and Protocols for the Use of (2-(Trifluoromethyl)pyridin-4-yl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of complex bioactive molecules. The presence of the trifluoromethyl group is of particular significance as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

The trifluoromethylpyridine scaffold is a core component of several multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are used in cancer therapy.[1][2][3] These drugs target key signaling pathways involved in cell proliferation and angiogenesis, including the Raf-MEK-ERK and VEGFR pathways.[1][4] this compound serves as a versatile starting material for the synthesis of analogues and derivatives of these important therapeutic agents.

Physicochemical Properties

PropertyValue
CAS Number 131747-61-0[5]
Molecular Formula C₇H₆F₃NO[5]
Molecular Weight 177.12 g/mol [5]
Appearance Colorless to light yellow solid-liquid mixture
Storage Room temperature[6]

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates. Its primary application lies in its conversion to other functional groups, such as aldehydes or halides, which can then be used in coupling reactions to build more complex molecular architectures. A key application is in the synthesis of diaryl urea compounds, a common pharmacophore in kinase inhibitors.

A plausible synthetic route starting from this compound to a key intermediate for a Sorafenib analogue is outlined below. This involves a two-step process: oxidation of the alcohol to an aldehyde, followed by conversion to a chloromethyl derivative for subsequent nucleophilic substitution.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-(Trifluoromethyl)isonicotinaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using a Swern oxidation, a mild and efficient method that avoids the use of heavy metals.[7][8][9]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(Trifluoromethyl)isonicotinaldehyde.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Conversion of this compound to 4-(Chloromethyl)-2-(trifluoromethyl)pyridine

This protocol details the conversion of the alcohol to a chloromethyl group using thionyl chloride, creating a reactive intermediate for nucleophilic substitution reactions.[10][11]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the solution, followed by a catalytic amount of pyridine.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(Chloromethyl)-2-(trifluoromethyl)pyridine.

Quantitative Data (Expected):

ParameterValue
Yield 80-90%
Purity (by GC-MS) >97%
Protocol 3: Nucleophilic Substitution with 4-Aminophenol

This protocol describes the synthesis of a key diaryl ether intermediate via nucleophilic substitution of 4-(chloromethyl)-2-(trifluoromethyl)pyridine with 4-aminophenol.

Materials:

  • 4-(Chloromethyl)-2-(trifluoromethyl)pyridine

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M), add 4-aminophenol (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes to form the phenoxide.

  • Add a solution of 4-(chloromethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-((2-(trifluoromethyl)pyridin-4-yl)methoxy)aniline.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity (by HPLC) >98%

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution start This compound step1_reagents Swern Oxidation (DMSO, (COCl)₂, NEt₃) start->step1_reagents step2_reagents Thionyl Chloride (SOCl₂) start->step2_reagents Alternative Route step1_product 2-(Trifluoromethyl)isonicotinaldehyde step1_reagents->step1_product step2_product 4-(Chloromethyl)-2-(trifluoromethyl)pyridine step2_reagents->step2_product step3_reagents 4-Aminophenol, K₂CO₃ step2_product->step3_reagents step3_product 4-((2-(Trifluoromethyl)pyridin-4-yl)methoxy)aniline (Key Intermediate) step3_reagents->step3_product

Caption: Synthetic workflow for a key pharmaceutical intermediate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Trifluoromethylpyridine-based Kinase Inhibitor (e.g., Sorafenib analogue) Inhibitor->RTK Inhibitor->RAF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified Raf-MEK-ERK signaling pathway and inhibitor action.

References

Application Notes and Protocols for the Derivatization of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of (2-(trifluoromethyl)pyridin-4-yl)methanol, a key building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and binding affinity, making its derivatives valuable in drug discovery. The protocols outlined below cover fundamental transformations of the hydroxymethyl group, including esterification, etherification, halogenation, and oxidation.

Esterification of this compound

Esterification of the primary alcohol provides a straightforward method to introduce a variety of functional groups, enabling the exploration of structure-activity relationships.

Acylation with Acyl Chlorides or Anhydrides

This is a classic and efficient method for forming esters under basic conditions.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Quantitative Data (Analogous Reactions):

Ester ProductReagentsBaseSolventTime (h)Yield (%)
Representative Pyridyl AcetateAcetic AnhydridePyridineDCM4>90
Representative Pyridyl BenzoateBenzoyl ChlorideTriethylamineTHF685-95

Logical Workflow for Esterification:

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound in Anhydrous Solvent Add_Base Add Base (e.g., Triethylamine) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Halide Add Acyl Halide/ Anhydride Cool->Add_Acyl_Halide Stir Stir at Room Temperature (Monitor by TLC) Add_Acyl_Halide->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Ester Derivative Purify->Product

Caption: Workflow for the esterification of this compound.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification with carboxylic acids under mild, neutral conditions and proceeds with an inversion of stereochemistry at a chiral center.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Quantitative Data (Analogous Reactions):

NucleophileReagentsSolventTime (h)Yield (%)
Benzoic AcidPPh₃, DEADTHF1670-90
Acetic AcidPPh₃, DIADToluene1275-95

Etherification of this compound

The synthesis of ether derivatives can be achieved through methods such as the Williamson ether synthesis.

Experimental Protocol (Williamson Ether Synthesis):

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to form the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Reactions):

Alkyl HalideBaseSolventTemperature (°C)Yield (%)
Methyl IodideNaHTHF2580-95
Benzyl BromideKHDMF4075-90

Logical Workflow for Etherification:

Etherification_Workflow cluster_alkoxide Alkoxide Formation cluster_reaction Reaction cluster_workup Workup & Purification Start This compound in Anhydrous Solvent Add_Base Add Strong Base (e.g., NaH) Start->Add_Base Add_Alkyl_Halide Add Alkyl Halide Add_Base->Add_Alkyl_Halide Stir Stir at RT or Heat (Monitor by TLC) Add_Alkyl_Halide->Stir Quench Quench with Aqueous Solution Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Ether Derivative Purify->Product

Caption: Workflow for the Williamson ether synthesis.

Halogenation of the Hydroxymethyl Group

Conversion of the alcohol to a halide, such as a chloride, provides a versatile intermediate for subsequent nucleophilic substitution reactions.

Experimental Protocol (Chlorination with Thionyl Chloride):

  • In a fume hood, dissolve this compound (1.0 eq.) in an anhydrous solvent such as DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise to the stirred solution. A catalytic amount of DMF can be added to accelerate the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride.

  • Purify by flash column chromatography or distillation if necessary.

Quantitative Data (Analogous Reactions):

ProductReagentSolventTime (h)Yield (%)
2-Chloro-4-(trifluoromethyl)pyridineThionyl Chloride1,2-Dichloroethane492
Representative Pyridyl ChlorideThionyl ChlorideToluene2>90

Oxidation of this compound

Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

Oxidation to 2-(Trifluoromethyl)isonicotinaldehyde

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.

Experimental Protocol (Dess-Martin Periodinane Oxidation):

  • Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (DMP) (1.5 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Quantitative Data (General for Primary Alcohols):

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Dess-Martin PeriodinaneDCM251-390-98
Pyridinium Chlorochromate (PCC)DCM252-485-95
Oxidation to 2-(Trifluoromethyl)isonicotinic Acid

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid.

Experimental Protocol (Potassium Permanganate Oxidation):

  • Dissolve this compound (1.0 eq.) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄) (3.0-4.0 eq.) portion-wise to the stirred solution, maintaining the temperature below 30 °C with a water bath.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Quench the reaction by adding a small amount of isopropanol to consume any excess KMnO₄.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate, washing the filter cake with water.

  • Acidify the filtrate to pH 2-3 with concentrated HCl.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Analogous Reactions):

ProductReagentSolventTime (h)Yield (%)
Representative Pyridyl Carboxylic AcidKMnO₄Acetone/Water870-85

Logical Workflow for Oxidation:

Oxidation_Workflow Start This compound Mild_Oxidation Mild Oxidation (e.g., DMP, PCC) Start->Mild_Oxidation Strong_Oxidation Strong Oxidation (e.g., KMnO4) Start->Strong_Oxidation Aldehyde 2-(Trifluoromethyl)isonicotinaldehyde Mild_Oxidation->Aldehyde Carboxylic_Acid 2-(Trifluoromethyl)isonicotinic Acid Strong_Oxidation->Carboxylic_Acid

Caption: Oxidation pathways for this compound.

Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for the specific substrate, this compound. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes: Large-Scale Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] Consequently, a robust and scalable synthetic route to this intermediate is of high interest to researchers, scientists, and drug development professionals. This document provides a detailed protocol for the large-scale synthesis of this compound, proceeding through the key intermediate, 2-(trifluoromethyl)pyridine-4-carboxylic acid.

Synthetic Strategy

The overall synthetic strategy involves a two-step process. The first step is the construction of the substituted pyridine ring to form 2-(trifluoromethyl)pyridine-4-carboxylic acid. The second step is the selective reduction of the carboxylic acid to the corresponding alcohol. For large-scale industrial applications, catalytic hydrogenation is often the method of choice for the reduction of aromatic carboxylic acids due to its favorable safety profile, cost-effectiveness, and reduced waste generation compared to metal hydride reagents.[3]

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)pyridine-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of substituted pyridines. It involves the cyclization of a trifluoromethyl-containing building block, followed by functional group manipulations to yield the desired carboxylic acid. A plausible route starts from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

Reaction Scheme:

  • Part A: Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine:

    • Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide --(KOH, Ethanol)--> 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

  • Part B: Chlorination:

    • 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine --(POCl₃)--> 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

  • Part C: Hydrogenolysis and Hydrolysis:

    • 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine --(1. Pd/C, H₂, Et₃N; 2. NaOH, H₂O/EtOH)--> 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Ethyl 4,4,4-trifluoroacetoacetate184.11
Cyanoacetamide84.06
Potassium Hydroxide (KOH)56.11
Ethanol (EtOH)46.07
Phosphorus Oxychloride (POCl₃)153.33
Palladium on Carbon (10% Pd/C)-
Triethylamine (Et₃N)101.19
Sodium Hydroxide (NaOH)40.00
Hydrochloric Acid (HCl)36.46

Procedure:

  • Part A: Cyclization: To a stirred solution of potassium hydroxide (1.2 equiv.) in ethanol in a suitable reactor, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv.) and cyanoacetamide (1.0 equiv.) at room temperature. Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or HPLC. After completion, cool the reaction mixture and acidify with concentrated HCl to pH 2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

  • Part B: Chlorination: Charge the dried 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1.0 equiv.) into a reactor and add phosphorus oxychloride (5.0 equiv.). Heat the mixture to 110-120 °C and maintain for 4-6 hours. After the reaction is complete, cool the mixture and carefully quench by slowly adding it to ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

  • Part C: Hydrogenolysis and Hydrolysis: Dissolve the 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 equiv.) in ethanol in a high-pressure reactor. Add triethylamine (2.2 equiv.) and 10% Pd/C catalyst (2-5 mol%). Pressurize the reactor with hydrogen gas (50-100 psi) and stir at 50-60 °C until the uptake of hydrogen ceases. After the reaction, filter off the catalyst. To the filtrate, add an aqueous solution of sodium hydroxide (3.0 equiv.) and heat to reflux for 4-6 hours to hydrolyze the nitrile. Cool the reaction mixture and adjust the pH to 3-4 with concentrated HCl to precipitate the product. Filter the solid, wash with water, and dry to afford 2-(trifluoromethyl)pyridine-4-carboxylic acid.

Quantitative Data Summary for Step 1:

ParameterPart APart BPart C
Starting Material Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine
Key Reagents KOH, EtOHPOCl₃Pd/C, H₂, Et₃N, NaOH
Typical Scale 10 kg12 kg15 kg
Expected Yield 80-90%85-95%75-85%
Product Purity (by HPLC) >95%>95%>98%
Step 2: Reduction of 2-(Trifluoromethyl)pyridine-4-carboxylic acid to this compound

This protocol details the catalytic hydrogenation of the carboxylic acid to the desired alcohol, a method well-suited for large-scale production.

Reaction Scheme:

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid --(Catalyst, H₂, Solvent)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-(Trifluoromethyl)pyridine-4-carboxylic acid191.11
5% Rhodium on Alumina (Rh/Al₂O₃)-
Acetic Acid (AcOH)60.05
Hydrogen (H₂)2.02
Sodium Bicarbonate (NaHCO₃)84.01
Ethyl Acetate (EtOAc)88.11

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-(trifluoromethyl)pyridine-4-carboxylic acid (1.0 equiv.), 5% Rh/Al₂O₃ catalyst (1-3 mol%), and acetic acid as the solvent.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 500-700 psi and heat to 70-80 °C. Maintain vigorous stirring. Monitor the reaction progress by monitoring hydrogen uptake and periodically analyzing samples by HPLC.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Quantitative Data Summary for Step 2:

ParameterValue
Starting Material 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Catalyst 5% Rh/Al₂O₃
Solvent Acetic Acid
Typical Scale 10 kg
Hydrogen Pressure 500-700 psi
Reaction Temperature 70-80 °C
Expected Yield 85-95%
Product Purity (by HPLC) >99%

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Carboxylic Acid Synthesis cluster_2 Step 2: Reduction SM1 Ethyl 4,4,4-trifluoroacetoacetate Int1 2,6-dihydroxy-3-cyano-4- (trifluoromethyl)pyridine SM1->Int1  KOH, EtOH   SM2 Cyanoacetamide SM2->Int1  KOH, EtOH   Int2 2,6-dichloro-3-cyano-4- (trifluoromethyl)pyridine Int1->Int2  POCl₃   Product1 2-(Trifluoromethyl)pyridine- 4-carboxylic acid Int2->Product1  1. Pd/C, H₂, Et₃N  2. NaOH, H₂O/EtOH   FinalProduct This compound Product1->FinalProduct  Rh/Al₂O₃, H₂  

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow Start Charge Reactor: - 2-(Trifluoromethyl)pyridine-4-carboxylic acid - Rh/Al₂O₃ Catalyst - Acetic Acid Hydrogenation Pressurize with H₂ (500-700 psi) Heat to 70-80 °C Stir for 12-24h Start->Hydrogenation Workup Cool and Vent Filter to Remove Catalyst Hydrogenation->Workup Isolation Concentrate Filtrate Dissolve in EtOAc Wash with NaHCO₃ and Brine Workup->Isolation Drying Dry over MgSO₄ Filter Isolation->Drying Purification Concentrate under Reduced Pressure Recrystallize (if needed) Drying->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Experimental workflow for the reduction of 2-(Trifluoromethyl)pyridine-4-carboxylic acid.

References

Catalytic Applications of (2-(Trifluoromethyl)pyridin-4-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)pyridin-4-yl)methanol and its derivatives are emerging as valuable scaffolds in the design of novel catalysts and ligands for asymmetric synthesis. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the electronic properties of these molecules, enhancing their potential for catalytic activity and selectivity. While direct catalytic applications of this compound itself are not extensively documented in peer-reviewed literature, its structural motifs are integral to more complex chiral ligands that have demonstrated significant utility in asymmetric catalysis.

This document provides an overview of the catalytic potential of this class of compounds, focusing on a well-documented example of a structurally related chiral pyridine-oxazoline ligand. The provided data and protocols serve as a guide for researchers interested in developing novel catalysts based on the this compound framework.

I. Application in Asymmetric Catalysis: Synthesis of Benzosultams

A notable application of a derivative of a trifluoromethylpyridine scaffold is in the palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines, leading to the synthesis of chiral benzosultams. In this context, the chiral ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been shown to be a highly effective ligand. Although this ligand is not a direct derivative of this compound, its synthesis starts from a related trifluoromethylpyridine precursor, and it showcases the catalytic potential of this class of compounds.

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed asymmetric addition of phenylboronic acid to a cyclic N-sulfonylketimine using the aforementioned chiral ligand.

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
152>9596
215 (Immobilized)8>9592

Data extracted from a study on the immobilization of a trifluoromethyl-substituted pyridine-oxazoline ligand for asymmetric synthesis of benzosultams.

II. Experimental Protocols

A. Synthesis of a Representative Chiral Pyridine-Oxazoline Ligand

This protocol describes the synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, a ligand that incorporates the trifluoromethylpyridine moiety.

Materials:

  • 5-(Trifluoromethyl)picolinonitrile

  • L-tert-Leucinol

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 5-(trifluoromethyl)picolinonitrile (1.0 eq) in toluene, add L-tert-Leucinol (1.2 eq).

  • Add zinc chloride (3.0 eq) to the mixture.

  • Heat the reaction mixture at reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral pyridine-oxazoline ligand.

B. Protocol for Asymmetric Addition of Arylboronic Acids

This protocol outlines the general procedure for the asymmetric addition of an arylboronic acid to a cyclic N-sulfonylketimine catalyzed by a palladium complex of the chiral pyridine-oxazoline ligand.

Materials:

  • Cyclic N-sulfonylketimine

  • Arylboronic acid

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Chiral pyridine-oxazoline ligand

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Standard inert atmosphere techniques and glassware

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral pyridine-oxazoline ligand (0.055 eq) and Pd(TFA)₂ (0.05 eq) in 2-MeTHF.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.

  • Add the cyclic N-sulfonylketimine (1.0 eq), arylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., 2 hours).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral benzosultam.

  • Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

III. Visualizations

Catalytic Cycle for Asymmetric Arylboration

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed asymmetric addition of an arylboronic acid to a cyclic N-sulfonylketimine.

Catalytic_Cycle Pd(II)-L [Pd(II)-L]²⁺ Aryl-Pd(II)-L [Ar-Pd(II)-L]⁺ Pd(II)-L->Aryl-Pd(II)-L Transmetalation (ArB(OH)₂) Intermediate_A Imine Coordination Aryl-Pd(II)-L->Intermediate_A Imine Intermediate_B Carbopalladation Intermediate_A->Intermediate_B Migratory Insertion Pd(0)-L [Pd(0)-L] Intermediate_B->Pd(0)-L Reductive Elimination Product Chiral Product Intermediate_B->Product β-Hydride Elimination or Protonolysis Pd(II)-L* Pd(II)-L* Pd(0)-L->Pd(II)-L* Oxidation caption Plausible catalytic cycle.

Caption: Plausible catalytic cycle.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the catalytic activity of newly synthesized ligands derived from this compound.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_screening Catalyst Screening Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Ligand Chiral Ligand Library Purification->Ligand Complexation Complexation with Metal Precursor (e.g., Pd(TFA)₂) Ligand->Complexation Reaction Catalytic Test Reaction (e.g., Asymmetric Addition) Complexation->Reaction Analysis Analysis of Results (Yield, ee) Reaction->Analysis Optimization Reaction Optimization Analysis->Optimization Optimization->Reaction Iterate caption Ligand synthesis and screening.

Caption: Ligand synthesis and screening.

Conclusion

While the direct catalytic applications of this compound are still an area ripe for exploration, the demonstrated success of structurally related trifluoromethylpyridine derivatives in asymmetric catalysis underscores the significant potential of this scaffold. The protocols and data presented herein provide a foundational resource for researchers aiming to design and evaluate novel chiral ligands and catalysts. The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives promising building blocks for the next generation of highly efficient and selective catalysts for asymmetric transformations.

Application of (2-(Trifluoromethyl)pyridin-4-yl)methanol in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, particularly when substituted with a trifluoromethyl group, is a privileged motif in modern medicinal chemistry. The trifluoromethyl moiety often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. (2-(Trifluoromethyl)pyridin-4-yl)methanol is a key building block that provides a versatile handle for the synthesis of complex molecules, including potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of kinase inhibitors, with a focus on the multi-targeted inhibitor, Foretinib.

Introduction to Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases a primary target for the development of targeted therapies. Small molecule kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby blocking its biological activity.

The (2-(trifluoromethyl)pyridin-4-yl)methyl moiety has been incorporated into several potent kinase inhibitors. Its structure allows for the formation of key interactions within the kinase active site, while the trifluoromethyl group can contribute to favorable pharmacokinetic properties.

Featured Kinase Inhibitor: Foretinib

Foretinib (also known as GSK1363089 or XL880) is a potent, orally available multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, including the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1] By inhibiting these kinases, Foretinib can disrupt critical signaling pathways involved in tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis.[2]

Quantitative Data for Foretinib

The inhibitory activity of Foretinib against a panel of kinases is summarized in the table below. The data highlights its potent activity against c-Met and VEGFR2, as well as its broader selectivity profile.

Kinase TargetIC50 (nM)Ki (nM)Assay TypeReference
c-Met0.40.96Cell-free
VEGFR2 (KDR)0.90.98Cell-free
RON3-Cell-free
FLT33.6-Cell-free
c-Kit6.7-Cell-free
VEGFR1 (FLT1)6.8-Cell-free
TIE-21.1-Cell-free
PDGFRα3.6-Cell-free
PDGFRβ9.6-Cell-free
SRC-27Cell-free
BLK-11Cell-free

Signaling Pathways Targeted by Foretinib

Foretinib exerts its anti-cancer effects by inhibiting key signaling pathways downstream of c-Met and VEGFR2.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and migration.

cMet_pathway HGF HGF cMet c-Met HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival/ Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Foretinib Foretinib Foretinib->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition by Foretinib.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to the stimulation of pathways such as the PLCγ/PKC/MAPK and PI3K/AKT cascades, which promote endothelial cell proliferation, migration, and survival.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Foretinib Foretinib Foretinib->VEGFR2 Inhibits

Caption: The VEGF/VEGFR2 signaling pathway and its inhibition by Foretinib.

Experimental Protocols

The synthesis of Foretinib involves a multi-step sequence. A key step is the etherification of a quinoline intermediate with a derivative of this compound. The following protocol is a representative procedure for this critical transformation.

General Synthetic Workflow

The overall synthesis of Foretinib can be conceptualized as the coupling of three key fragments: a quinoline core, a cyclopropane dicarboxamide linker, and the (2-(trifluoromethyl)pyridin-4-yl)methoxy side chain.

workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps A 7-Hydroxyquinoline derivative D Etherification A->D B This compound derivative B->D C Cyclopropane-1,1-dicarbonyl derivative E Amide Coupling C->E D->E F Foretinib E->F

Caption: General synthetic workflow for the preparation of Foretinib.

Protocol: Synthesis of the Ether Linkage in Foretinib

This protocol describes the synthesis of N1-(3-fluoro-4-((6-methoxy-7-((2-(trifluoromethyl)pyridin-4-yl)methoxy)quinolin-4-yl)oxy)phenyl)-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a key intermediate in the synthesis of Foretinib, through a nucleophilic aromatic substitution reaction.

Materials:

  • N1-(3-fluoro-4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)phenyl)-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

  • 4-(chloromethyl)-2-(trifluoromethyl)pyridine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N1-(3-fluoro-4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)phenyl)-N1'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 4-(chloromethyl)-2-(trifluoromethyl)pyridine (1.2 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ether-linked intermediate.

Expected Yield: Moderate to good yields are typically obtained for this type of etherification reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The incorporation of the (2-(trifluoromethyl)pyridin-4-yl)methyl moiety, as exemplified in the multi-targeted inhibitor Foretinib, can lead to potent and selective drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the utility of this intermediate in the development of novel therapeutics targeting key oncogenic signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data to optimize the synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most direct and high-yielding method for this synthesis is the reduction of the corresponding carbonyl compound, 2-(trifluoromethyl)-4-pyridinecarboxaldehyde.[1] This transformation is typically achieved using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), with NaBH₄ often being preferred for its milder reaction conditions and operational safety.[1][2]

Q2: My reaction yield is significantly lower than the expected 85-98%. What are the primary factors to investigate?

A2: Low yields are a frequent issue that can often be traced back to several key factors.[3][4] Consider the following troubleshooting steps:

  • Purity of Starting Materials : Ensure the 2-(trifluoromethyl)-4-pyridinecarboxaldehyde is pure. Impurities can consume the reducing agent or introduce side reactions.

  • Reagent Activity : The reducing agent, particularly NaBH₄ or LiAlH₄, can degrade over time due to moisture. Use a freshly opened bottle or a previously well-stored reagent.

  • Reaction Temperature : While NaBH₄ reductions are often run at 0 °C to room temperature, insufficient cooling can sometimes lead to side reactions. Conversely, if the reaction is too cold, it may proceed very slowly.[4]

  • Moisture Contamination : Reactions involving highly reactive hydrides like LiAlH₄ are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[2]

  • Stoichiometry : An insufficient amount of the reducing agent will lead to incomplete conversion of the starting material.

Q3: My TLC or LC-MS analysis shows a significant amount of starting aldehyde remaining after the recommended reaction time. What should I do?

A3: If the starting material persists, it indicates an incomplete reaction. The first step is to verify the activity of your reducing agent. If the reagent is active, you can try adding another portion (e.g., 0.25-0.5 equivalents) of the reducing agent to the reaction mixture and monitoring its progress. If this does not resolve the issue, the problem may lie in the solvent or temperature, which may need further optimization for your specific setup.

Q4: I am observing unexpected side products in my reaction mixture. What are they likely to be?

A4: While the reduction of an aldehyde to a primary alcohol is generally a clean reaction, side products can occasionally form.

  • Hydrazone Formation : If hydrazine-based reducing agents or impurities are present, hydrazone formation with the starting aldehyde can occur.[4]

  • Ring-Based Reactions : Although less common with mild reducing agents, harsh conditions could potentially lead to reactions involving the pyridine ring or the trifluoromethyl group.

  • Chlorination : In unrelated syntheses of pyridinyl methanols where tosyl chloride (TsCl) is used to activate the alcohol, unintended chlorination has been observed as a side reaction.[5] This highlights the importance of choosing a direct and clean synthetic route.

Q5: What is the most effective method for purifying the final this compound product?

A5: The standard and most effective method for purification is silica gel flash column chromatography.[6][7] The product alcohol is significantly more polar than the starting aldehyde. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separation. After chromatography, the product can often be recrystallized to achieve high purity.[6]

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent is critical for optimizing yield and ensuring operational safety. The following table summarizes the key parameters for the two most common methods for reducing 2-(trifluoromethyl)-4-pyridinecarboxaldehyde.

Synthetic RouteReagentTypical SolventTemperatureWorkupTypical YieldKey Advantages & Disadvantages
Carbonyl Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to 25 °CAqueous Quench85-98%[1]Advantages: Mild conditions, high yields, safe to handle, tolerant of protic solvents.[2] Disadvantages: Less reactive than LiAlH₄.
Carbonyl Reduction Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF, Diethyl Ether0 °CCareful quench with water/acid85-98%[1]Advantages: Highly reactive, reduces most carbonyls. Disadvantages: Highly reactive with water/protic solvents, requires strictly anhydrous conditions and careful handling.[2]

Experimental Protocols

Protocol: Synthesis via Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a standard laboratory procedure for the reduction of 2-(trifluoromethyl)-4-pyridinecarboxaldehyde.

Materials:

  • 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup : Dissolve 2-(trifluoromethyl)-4-pyridinecarboxaldehyde (1.0 eq.) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent : To the cooled solution, add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction Monitoring : Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching : Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Solvent Removal : Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Start Starting Material: 2-(Trifluoromethyl)-4- pyridinecarboxaldehyde Reaction Reduction Reaction (e.g., NaBH₄ in MeOH) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Analysis (NMR, LC-MS) Purification->Analysis Product Final Product: (2-(Trifluoromethyl)pyridin-4- yl)methanol Analysis->Product Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_sideproducts Side Products start Low Yield Observed check_tlc Analyze crude mixture by TLC / LC-MS start->check_tlc decision_sm Is starting material present? check_tlc->decision_sm incomplete_cause Potential Causes: - Inactive Reducing Agent - Insufficient Stoichiometry - Incorrect Temperature decision_sm->incomplete_cause  Yes side_products_cause Potential Causes: - Impure Starting Material - Non-optimal Conditions - Moisture (for LiAlH₄) decision_sm->side_products_cause  No / Minimal incomplete_solution Solutions: - Use fresh reagent - Add more reagent - Optimize temperature incomplete_cause->incomplete_solution side_products_solution Solutions: - Purify starting material - Re-optimize conditions - Use anhydrous setup side_products_cause->side_products_solution

References

Technical Support Center: Purification of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Symptom: Significant loss of the target compound during purification steps.

  • Possible Causes:

    • Decomposition on Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel surface, causing decomposition or irreversible adsorption.

    • Product Volatility: Although the methanol group reduces volatility compared to the parent pyridine, some loss may occur during solvent removal under high vacuum, especially if the compound is not a solid.

    • Incomplete Extraction: The polarity of the molecule might lead to partitioning into the aqueous phase during workup if the pH and solvent are not optimized.

  • Solutions:

    • Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel with a base such as triethylamine. This can be done by preparing a slurry of silica gel in the column solvent and adding a small percentage of triethylamine (e.g., 1-2%).

    • Controlled Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to avoid excessive loss of the product. For smaller scales, removing the final traces of solvent under a gentle stream of nitrogen is advisable.

    • Optimize Extraction pH: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 8) to keep the pyridine derivative in its free base form, thus maximizing its partitioning into the organic solvent.

Issue 2: Difficulty in Chromatographic Separation

  • Symptom: Co-elution of the product with impurities, leading to broad or overlapping peaks in column chromatography.

  • Possible Causes:

    • Similar Polarity of Impurities: Starting materials or byproducts from the synthesis, such as isomers or over-oxidized/reduced species, may have very similar polarities to the desired product.

    • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution to separate the compound of interest from closely related impurities.

  • Solutions:

    • Solvent System Screening: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2). Common solvent systems for pyridine derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reversed-phase silica gel (C18).

    • High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve high purity, preparative HPLC can be employed.

Issue 3: Product Fails to Crystallize or Oils Out

  • Symptom: The purified product is obtained as an oil or fails to form a solid from solution.

  • Possible Causes:

    • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Inherent Properties of the Compound: Some organic molecules have low melting points or a tendency to form amorphous solids or oils.

    • Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating, or too poor a solvent, causing it to "oil out."

  • Solutions:

    • Ensure High Purity: The starting material for crystallization should be of the highest possible purity. It is often beneficial to perform a chromatographic purification before attempting recrystallization.

    • Systematic Solvent Screening: Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent systems for pyridine derivatives include hexanes/ethyl acetate, hexanes/acetone, and ethanol/water mixtures.

    • Induce Crystallization: If the compound is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of trifluoromethylpyridine derivatives can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers that may have formed during the reaction.

  • Over-oxidation or Over-reduction Products: For instance, if the methanol is formed by reduction of a carboxylic acid or aldehyde, the corresponding acid or aldehyde could be an impurity. Conversely, if the synthesis involves oxidation, byproducts from further oxidation might be present.

  • Byproducts from Ring Formation: If the pyridine ring is constructed during the synthesis, incomplete cyclization or side reactions can lead to various impurities.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for column chromatography on silica gel would be a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system should provide an Rf value of 0.2-0.4 for the product on TLC for optimal separation.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be an effective purification method, provided the crude material is reasonably pure. The key is to find a suitable solvent or solvent pair. You should look for a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below. Screening solvents like ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes or water is a good starting point.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: The most common method is to use thin-layer chromatography (TLC). Collect fractions from the column and spot a small amount of each fraction onto a TLC plate. Develop the plate in the same solvent system used for the column. Fractions containing the pure product (as determined by a single spot with the correct Rf value) can then be combined. For more rigorous analysis, HPLC or GC-MS can be used to analyze the fractions.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 10% ethyl acetate in hexanes). For basic compounds like pyridines, it is advisable to add 1% triethylamine to the eluent to prevent streaking and decomposition on the column.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Common Purification Techniques and Recommended Starting Conditions

Purification MethodStationary/Solid PhaseMobile Phase/Solvent System (Starting Recommendation)Key Considerations
Column Chromatography Silica GelHexanes/Ethyl Acetate (9:1 to 1:1 gradient)Add 1% triethylamine to the eluent to prevent streaking.
Alumina (Neutral)Dichloromethane/Methanol (99:1 to 95:5 gradient)May be better for very base-sensitive compounds.
Recrystallization N/AEthanol/Water, Hexanes/Ethyl Acetate, IsopropanolThe choice of solvent is critical and requires screening.
Preparative HPLC C18 Reversed-PhaseAcetonitrile/Water with 0.1% TFA or Formic AcidProvides high purity but is more resource-intensive.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Polishing TLC TLC Analysis Column_Chromatography->TLC Fraction Monitoring HPLC HPLC/GC-MS Analysis Column_Chromatography->HPLC Recrystallization->HPLC TLC->Column_Chromatography Pure_Product Pure Product (>95%) HPLC->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Common side reactions in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of trifluoromethylpyridines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethylpyridines?

A1: The primary synthetic routes to trifluoromethylpyridines include:

  • Direct C-H Trifluoromethylation: Introduction of a trifluoromethyl group directly onto the pyridine ring.

  • Halogen Exchange (Halex) Reaction: Fluorination of a trichloromethylpyridine precursor.[1]

  • Cyclocondensation Reactions: Building the pyridine ring from trifluoromethyl-containing precursors.[2][3]

  • Sandmeyer-type Reactions: Conversion of an aminopyridine to a trifluoromethylpyridine via a diazonium salt.

Q2: Why is regioselectivity a major challenge in the direct trifluoromethylation of pyridine?

A2: Direct trifluoromethylation of the pyridine ring, especially via radical pathways, often leads to a mixture of isomers (2-, 3-, and 4-trifluoromethylpyridine).[4] This lack of selectivity is due to the high reactivity of the trifluoromethyl radical, which can attack multiple positions on the electron-deficient pyridine ring.[5] Controlling the regioselectivity is a key challenge and often requires specific directing groups or activation strategies.[6][7]

Q3: What are the typical byproducts in the Halex fluorination of trichloromethylpyridines?

A3: The most common side reactions in the Halex process for producing trifluoromethylpyridines are incomplete fluorination and hydrolysis. Incomplete fluorination results in the formation of chlorodifluoromethyl and dichlorofluoromethylpyridines.[8] Hydrolysis of the starting material or product, if water is present, can lead to the formation of hydroxypyridines.

Q4: How can I minimize the formation of over-chlorinated byproducts during the synthesis of my chloropyridine precursors?

A4: Over-chlorination of the pyridine ring can be a significant side reaction when preparing chlorinated precursors. To minimize this, it is crucial to carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Using a less reactive chlorinating agent or optimizing the reaction time can also help to prevent the formation of undesired polychlorinated pyridines.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation

Problem: The reaction produces a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers, making purification difficult and lowering the yield of the desired product.

Possible Causes:

  • Use of a non-selective trifluoromethylating agent: Radical trifluoromethylating agents are notoriously unselective with pyridine.

  • Reaction conditions favoring multiple reaction pathways: High temperatures can decrease selectivity.

  • Unsubstituted pyridine substrate: The electronic nature of the unsubstituted pyridine ring allows for attack at multiple positions.

Troubleshooting Workflow:

start Low Regioselectivity Observed check_reagent Analyze Trifluoromethylating Reagent start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions check_substrate Consider Substrate Modification start->check_substrate radical_reagent Is a radical CF3 source used? check_reagent->radical_reagent high_temp Is the reaction run at high temperature? check_conditions->high_temp unsubstituted Is the pyridine unsubstituted? check_substrate->unsubstituted solution1 Switch to a regioselective method (e.g., nucleophilic or electrophilic trifluoromethylation with an activated pyridine). [2] radical_reagent->solution1 Yes solution2 Lower the reaction temperature and screen different solvents. high_temp->solution2 Yes solution3 Introduce a directing group on the pyridine ring to favor a specific position. unsubstituted->solution3 Yes end Improved Regioselectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Incomplete Fluorination in the Halex Reaction

Problem: The final product contains significant amounts of chlorodifluoromethyl- and dichlorofluoromethylpyridine byproducts.

Possible Causes:

  • Insufficient fluorinating agent: The stoichiometry of the fluoride source (e.g., KF) is too low.

  • Low reaction temperature or short reaction time: The reaction has not gone to completion.

  • Poor solubility of the fluorinating agent: The fluoride salt is not sufficiently soluble in the reaction solvent.

  • Presence of water: Water can deactivate the fluoride source.

Troubleshooting Workflow:

start Incomplete Fluorination Detected check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Reaction Setup for Moisture start->check_setup low_kf Is the KF to substrate ratio < 3:1? check_reagents->low_kf low_temp_time Is the temperature or time below the recommended value? check_conditions->low_temp_time moisture Is there a possibility of water contamination? check_setup->moisture solution1 Increase the molar excess of the fluorinating agent. low_kf->solution1 Yes solution2 Increase the reaction temperature and/or extend the reaction time. low_temp_time->solution2 Yes solution3 Use an anhydrous solvent and ensure all reagents and glassware are dry. Consider adding a phase-transfer catalyst. moisture->solution3 Yes end Complete Fluorination solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for incomplete fluorination.

Data Presentation

Table 1: Product Distribution in the Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

ProductMolecular Distribution (%)
2,3-dichloro-5-(trifluoromethyl)pyridine87.2
2,3-dichloro-5-(chlorodifluoromethyl)pyridine6.0
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine2.5
2,3-dichloro-5-(dichlorofluoromethyl)pyridine4.3

Data sourced from a patent describing the liquid phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with HF.[8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-H Trifluoromethylation of an Activated Pyridine

This protocol is adapted from a method for the regioselective trifluoromethylation of pyridine based on an N-methylpyridine quaternary ammonium activation strategy.[10]

Materials:

  • Substituted Pyridine (1.0 mmol)

  • Methyl Iodide (1.5 mmol)

  • Silver Carbonate (Ag₂CO₃) (1.5 mmol)

  • Trifluoroacetic Acid (TFA) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Formation of the Pyridinium Salt: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted pyridine (1.0 mmol) in anhydrous DMF (2 mL). Add methyl iodide (1.5 mmol) and stir the mixture at room temperature for 12 hours. The formation of the N-methylpyridinium iodide salt can be monitored by TLC or LC-MS.

  • Trifluoromethylation: To the solution containing the pyridinium salt, add silver carbonate (1.5 mmol) and trifluoroacetic acid (2.0 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for 24 hours. Monitor the progress of the reaction by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Protocol 2: Minimizing Incomplete Fluorination in a Halex Reaction

This protocol provides a general procedure for the fluorination of a trichloromethylpyridine, with measures to minimize the formation of partially fluorinated byproducts.

Materials:

  • Trichloromethylpyridine (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine) (1.0 equiv)

  • Anhydrous Potassium Fluoride (KF) (at least 3.0 equiv per CCl₃ group)

  • High-boiling polar aprotic solvent (e.g., anhydrous DMF, DMSO, or sulfolane)

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 equiv)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add anhydrous potassium fluoride and the phase-transfer catalyst (if used).

  • Solvent Addition: Add the anhydrous polar aprotic solvent under an inert atmosphere.

  • Addition of Starting Material: Heat the mixture to the desired reaction temperature (typically 150-220 °C) and add the trichloromethylpyridine dropwise.

  • Reaction: Stir the reaction mixture vigorously at the elevated temperature for the required time (can range from several hours to over a day). Monitor the reaction progress by GC-MS, paying close attention to the disappearance of the starting material and the intermediate chlorodifluoromethyl and dichlorofluoromethyl species.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid KCl byproduct and wash it with a small amount of the reaction solvent.

  • Purification: Carefully remove the solvent from the filtrate by distillation under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to isolate the desired trifluoromethylpyridine.

Signaling Pathways and Logical Relationships

cluster_direct_cf3 Direct C-H Trifluoromethylation cluster_halex Halex Reaction pyridine Pyridine product_mixture Mixture of Isomers (2-CF3, 3-CF3, 4-CF3) pyridine->product_mixture Radical Attack cf3_radical CF3• Source cf3_radical->product_mixture trichloromethyl Pyridine-CCl3 incomplete_fluorination Incomplete Fluorination Byproducts (Pyridine-CFCl2, Pyridine-CF2Cl) trichloromethyl->incomplete_fluorination Insufficient KF/Time/Temp final_product Pyridine-CF3 trichloromethyl->final_product Complete Fluorination kf KF kf->incomplete_fluorination kf->final_product incomplete_fluorination->final_product Further Fluorination

Caption: Key reaction pathways and common side reactions.

References

Stability and storage of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (2-(Trluoromethyl)pyridin-4-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2-(Trluoromethyl)pyridin-4-yl)methanol?

A1: To ensure the long-term stability of (2-(Trluoromethyl)pyridin-4-yl)methanol, it is recommended to store the compound under the conditions summarized in the table below. These conditions are designed to minimize degradation from atmospheric moisture, oxygen, light, and heat.

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8 °C) or Room Temperature.[1] For long-term storage, -20 °C is advisable.Reduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).The methanol group is susceptible to oxidation.
Container Tightly sealed, amber glass vial or a container protected from light.Prevents exposure to moisture and air, and minimizes light-induced degradation.
Location A dry, well-ventilated area away from incompatible substances.[2][3]Prevents accidental contact with reactive chemicals.

Q2: What are the signs of degradation of (2-(Trluoromethyl)pyridin-4-yl)methanol?

A2: Degradation of (2-(Trluoromethyl)pyridin-4-yl)methanol may be indicated by the following observations:

  • Physical Appearance: A change in the physical state from a solid/liquid to a discolored, viscous substance. The pure compound is typically a colorless to yellow liquid or solid.

  • Purity Analysis: The appearance of new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms or new signals in Nuclear Magnetic Resonance (NMR) spectra.

  • Solubility Issues: Difficulty in dissolving the compound in solvents in which it was previously soluble.

Q3: What are the likely degradation pathways for (2-(Trluoromethyl)pyridin-4-yl)methanol?

A3: The primary degradation pathway for (2-(Trifluoromethyl)pyridin-4-yl)methanol is the oxidation of the benzylic alcohol group. This can occur in the presence of atmospheric oxygen, especially when exposed to heat, light, or incompatible materials. The oxidation typically proceeds in two steps:

  • Oxidation to Aldehyde: The methanol group is first oxidized to the corresponding aldehyde, (2-(Trluoromethyl)pyridin-4-yl)carbaldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to the carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid.

Acidic or basic conditions may also catalyze degradation reactions, although specific pathways for this compound are not extensively documented.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/NMR analysis. Degradation of the compound due to improper storage or handling.1. Review storage conditions against the recommendations in the FAQs. 2. Perform a fresh analysis of a newly opened container to confirm the purity of the starting material. 3. If degradation is confirmed, consider purifying the material before use.
Inconsistent experimental results. Use of partially degraded material.1. Assess the purity of the (2-(Trluoromethyl)pyridin-4-yl)methanol using the analytical protocols provided below. 2. If the purity is below the required specification, obtain a new, high-purity batch.
Discoloration of the material. Exposure to light, air, or incompatible substances.1. Discard the discolored material. 2. Ensure future storage is in an amber vial under an inert atmosphere. 3. Review experimental procedures to identify and eliminate contact with incompatible materials.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of (2-(Trluoromethyl)pyridin-4-yl)methanol and detecting potential degradation products.

1. Materials and Reagents:

  • (2-(Trluoromethyl)pyridin-4-yl)methanol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of (2-(Trluoromethyl)pyridin-4-yl)methanol in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90% A: 10% B).

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹⁹F NMR to confirm the structure of (2-(Trluoromethyl)pyridin-4-yl)methanol and identify potential degradation products.

1. Materials and Reagents:

  • (2-(Trluoromethyl)pyridin-4-yl)methanol sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. NMR Acquisition Parameters:

Parameter¹H NMR¹⁹F NMR
Spectrometer Frequency ≥ 400 MHz≥ 376 MHz
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Reference TMS (0 ppm)Internal or external standard (e.g., CFCl₃ at 0 ppm)
Expected Signals Signals corresponding to the pyridine ring protons and the methylene protons of the alcohol group.A singlet corresponding to the CF₃ group.

4. Data Analysis:

  • ¹H NMR: Look for the characteristic peaks of the pyridine ring protons and the CH₂ group of the methanol substituent. Oxidation to the aldehyde would result in the disappearance of the CH₂ signal and the appearance of a new aldehyde proton signal (typically around 10 ppm). Further oxidation to the carboxylic acid would lead to the disappearance of the aldehyde proton and the appearance of a broad carboxylic acid proton signal.

  • ¹⁹F NMR: A single peak is expected for the CF₃ group. The presence of multiple signals in the ¹⁹F NMR spectrum could indicate the presence of impurities or degradation products.

Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_cause Potential Cause cluster_solution Solution Issue Inconsistent Results / Visible Degradation Check_Storage Review Storage Conditions Issue->Check_Storage Analyze_Purity Perform HPLC/NMR Analysis Issue->Analyze_Purity Improper_Storage Improper Storage Check_Storage->Improper_Storage Degradation Compound Degradation Analyze_Purity->Degradation Adjust_Storage Adjust Storage as per FAQ Improper_Storage->Adjust_Storage Discard_Material Discard and Reorder Degradation->Discard_Material Purify Purify Material Degradation->Purify

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC NMR NMR Analysis HPLC->NMR MS Mass Spectrometry NMR->MS Identify_DP Identify Degradation Products MS->Identify_DP Validate_Method Validate Stability-Indicating Method Identify_DP->Validate_Method start Start: this compound start->Acid start->Base start->Oxidative start->Thermal start->Photolytic

Caption: Forced degradation study workflow.

References

Troubleshooting failed reactions with (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Trifluoromethyl)pyridin-4-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of?

A1: this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its key features include a hydroxymethyl group at the 4-position, which is a primary alcohol, and a strong electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring. This electron-withdrawing group increases the acidity of the alcohol proton and can influence the reactivity of the pyridine ring and the benzylic position. The compound's structure allows for versatile functionalization.[1]

Q2: What are the typical storage conditions for this compound?

A2: It is recommended to store this compound in a refrigerator.

Q3: In which solvents is this compound soluble?

Troubleshooting Failed Reactions

Oxidation to (2-(Trifluoromethyl)pyridin-4-yl)carbaldehyde

Q4: My oxidation of this compound to the corresponding aldehyde is sluggish or incomplete. What are the possible causes and solutions?

A4: Incomplete oxidation of this electron-deficient alcohol can be due to several factors. The electron-withdrawing trifluoromethyl group can deactivate the alcohol, making it less susceptible to oxidation compared to electron-rich benzylic alcohols.

Troubleshooting Steps:

  • Choice of Oxidant: Mild oxidation conditions are generally preferred to avoid over-oxidation to the carboxylic acid. If common oxidants like manganese dioxide (MnO2) are proving ineffective, consider using Swern or Dess-Martin periodinane (DMP) oxidation, which are known for their reliability with a wide range of alcohols.

  • Reaction Conditions: For Swern oxidation, maintaining a low temperature (typically -78 °C) is crucial to prevent the formation of side products like methylthiomethyl (MTM) ethers.

  • Activator/Catalyst: For certain oxidation systems, the addition of an activator or catalyst may be necessary to overcome the deactivating effect of the trifluoromethyl group.

  • Purity of Reagents: Ensure that the solvents and reagents, particularly DMSO for Swern oxidation, are anhydrous, as water can interfere with the reaction.

Summary of Common Oxidation Conditions:

Oxidant SystemTypical SolventTemperature (°C)Key Considerations
MnO₂Dichloromethane (DCM)Room Temp to RefluxRequires activated MnO₂; reaction times can be long.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild conditions; moisture sensitive.
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)Dichloromethane (DCM)-78Strict temperature control is critical to avoid side products.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C, add anhydrous DMSO (2.2 eq.) dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

Troubleshooting Workflow for Failed Oxidation

G start Oxidation Reaction Fails (Low Yield/No Reaction) check_reagents Verify Purity of Reagents and Solvents (e.g., anhydrous conditions) start->check_reagents check_reagents->start Re-run with pure reagents check_temp Confirm Strict Temperature Control (especially for Swern at -78°C) check_reagents->check_temp Reagents OK check_temp->start Re-run with correct temp. change_oxidant Switch to a More Potent Oxidant (e.g., DMP or Swern) check_temp->change_oxidant Temp. Control OK increase_equivalents Increase Equivalents of Oxidant change_oxidant->increase_equivalents add_activator Consider Additives for Electron-Deficient Alcohols increase_equivalents->add_activator success Successful Aldehyde Formation add_activator->success

Caption: Troubleshooting workflow for the oxidation of this compound.

Conversion to 4-(Halomethyl)-2-(trifluoromethyl)pyridine

Q5: I am having trouble converting the alcohol to the corresponding bromide or chloride using standard methods like PBr₃ or SOCl₂. What are the alternative approaches and potential pitfalls?

A5: Direct conversion using reagents like PBr₃ or SOCl₂ can sometimes be problematic with pyridine-containing molecules. Thionyl bromide (SOBr₂) is known to form unreactive salts with pyridine.[2] The Appel reaction is a reliable alternative for converting alcohols to alkyl halides under mild conditions.[2][3]

Troubleshooting Steps:

  • Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄ for bromination or CCl₄ for chlorination). It proceeds via an SN2 mechanism with inversion of stereochemistry.[2][3]

  • Side Products: A major drawback of the Appel reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

  • Reaction Conditions: The reaction is typically run in an inert solvent like DCM or THF at room temperature or with gentle heating.

Summary of Halogenation Conditions:

Reagent SystemProductTypical SolventKey Considerations
PPh₃, CBr₄Alkyl BromideDichloromethane (DCM)Mild conditions; formation of PPh₃=O byproduct.
PPh₃, CCl₄Alkyl ChlorideDichloromethane (DCM)Mild conditions; formation of PPh₃=O byproduct.[3]
PBr₃Alkyl BromideDichloromethane (DCM)SN2 inversion; can be less effective for some substrates.[2]

Experimental Protocol: Appel Reaction for Bromination

  • To a solution of this compound (1.0 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous DCM at 0 °C, add triphenylphosphine (1.2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkyl bromide from triphenylphosphine oxide.

Logical Relationship in Appel Reaction

G cluster_reactants Reactants cluster_products Products Alcohol (2-(CF3)Py-4-yl)CH2OH Reaction Appel Reaction Alcohol->Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Reaction CBr4 Carbon Tetrabromide (CBr4) CBr4->Reaction AlkylBromide (2-(CF3)Py-4-yl)CH2Br TPPO Triphenylphosphine Oxide (PPh3=O) CHBr3 Bromoform (CHBr3) Reaction->AlkylBromide Reaction->TPPO Reaction->CHBr3 G cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Alcohol (2-(CF3)Py-4-yl)CH2OH Alkoxide (2-(CF3)Py-4-yl)CH2O- Na+ Alcohol->Alkoxide + NaH - H2 Base NaH AlkylHalide R-X (R = primary alkyl) Ether (2-(CF3)Py-4-yl)CH2OR Alkoxide_ref (2-(CF3)Py-4-yl)CH2O- Na+ Alkoxide_ref->Ether + R-X - NaX G Start 4-(Bromomethyl)-2- (trifluoromethyl)pyridine OxidativeAddition Oxidative Addition Start->OxidativeAddition BoronicAcid R-B(OH)2 Transmetalation Transmetalation BoronicAcid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition Base Base (e.g., K2CO3) Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd_Catalyst Regenerates Product Coupled Product: (2-(CF3)Py-4-yl)CH2-R ReductiveElimination->Product

References

Technical Support Center: Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method is the reduction of an ester of 2-(trifluoromethyl)isonicotinic acid, typically methyl 2-(trifluoromethyl)isonicotinate, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This reaction efficiently converts the ester functional group to a primary alcohol.

Q2: Can I use Sodium Borohydride (NaBH₄) for the reduction of methyl 2-(trifluoromethyl)isonicotinate?

A2: Sodium borohydride is generally not a strong enough reducing agent to efficiently reduce esters to primary alcohols under standard conditions. While some reductions of esters with NaBH₄ have been reported at elevated temperatures or with excess reagent, the yields are often low and the reaction times long. For a more reliable and efficient conversion, Lithium Aluminum Hydride (LiAlH₄) is the recommended reagent.[1][2]

Q3: What are the main safety precautions to consider when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under strictly anhydrous (moisture-free) conditions in an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried, and anhydrous solvents must be used. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. The work-up procedure to quench excess LiAlH₄ must be performed carefully at low temperatures.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting ester (methyl 2-(trifluoromethyl)isonicotinate) and the product alcohol (this compound). The disappearance of the starting material spot and the appearance of the product spot, which will have a lower Rf value due to its higher polarity, indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reducing agent, short reaction time, or low reaction temperature. 2. Decomposition of LiAlH₄: Presence of moisture in the reaction setup (glassware, solvent, starting material). 3. Side reactions: Reduction of the pyridine ring or the trifluoromethyl group.1. Optimize reaction conditions: Increase the equivalents of LiAlH₄ (typically 1.5-2.0 eq.), extend the reaction time, or perform the reaction at a higher temperature (e.g., reflux in THF). Monitor the reaction by TLC until the starting material is consumed. 2. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled anhydrous solvents. Ensure the starting ester is dry. 3. Control reaction temperature: Perform the addition of the ester to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) to minimize side reactions.
Formation of Multiple Byproducts 1. Over-reduction: The pyridine ring can be reduced under harsh conditions.[3] 2. Reaction with the trifluoromethyl group: Although generally stable, very harsh conditions could potentially affect the CF₃ group. 3. Incomplete work-up: Formation of aluminum salt emulsions can trap the product.1. Use milder conditions: Employ the minimum necessary amount of LiAlH₄ and maintain a controlled temperature. 2. Avoid excessive heating and prolonged reaction times. 3. Follow a careful work-up procedure: Use the Fieser method (sequential addition of water, NaOH solution, and more water) to ensure the formation of a granular precipitate of aluminum salts that can be easily filtered off.[4][5]
Difficulty in Product Isolation 1. Emulsion formation during work-up: This is a common issue with LiAlH₄ reductions. 2. Product is water-soluble: Pyridyl methanols can have some solubility in aqueous solutions.1. Use the Fieser work-up: This method is designed to produce easily filterable aluminum salts. Adding anhydrous sodium sulfate during the work-up can also help to break up emulsions. 2. Thorough extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Back-washing the combined organic layers with brine can help to remove residual water.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(trifluoromethyl)isonicotinate

This protocol is based on the carbonylation of 4-chloro-2-(trifluoromethyl)pyridine.[6]

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Carbon monoxide (CO) gas

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution (1M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor, combine 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq), methanol (as solvent), triethylamine (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq).

  • Pressurize the reactor with carbon monoxide (CO) to 70 bar.

  • Heat the reaction mixture to 130 °C and stir for 18 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Treat the residue with thionyl chloride (1.0 eq) and reflux for one hour to convert any carboxylic acid byproduct to the methyl ester.

  • Remove the excess thionyl chloride under reduced pressure.

  • Partition the residue between MTBE and water.

  • Separate the organic layer and extract the aqueous layer with MTBE.

  • Wash the combined organic layers with 1M NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl 2-(trifluoromethyl)isonicotinate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Reduction of Methyl 2-(trifluoromethyl)isonicotinate to this compound

This protocol is a general procedure for the LiAlH₄ reduction of an ester.

Materials:

  • Methyl 2-(trifluoromethyl)isonicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (15%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • To the flask, add LiAlH₄ (1.5 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Work-up (Fieser Method): For every 1 gram of LiAlH₄ used, cautiously and sequentially add dropwise:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to allow for the formation of a granular precipitate.

  • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Methyl 2-(trifluoromethyl)isonicotinate

ParameterValue
Starting Material4-Chloro-2-(trifluoromethyl)pyridine
CatalystPd(dppf)Cl₂·CH₂Cl₂
CO Pressure70 bar
Temperature130 °C
Reaction Time18 hours
SolventMethanol
BaseTriethylamine
Typical Yield~60-70%

Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing AgentReactivity with EstersTypical SolventsWork-up
LiAlH₄ HighAnhydrous ethers (THF, Et₂O)Careful quenching required
NaBH₄ Very LowProtic solvents (MeOH, EtOH)Simple aqueous work-up

Visualizations

experimental_workflow cluster_esterification Protocol 1: Esterification cluster_reduction Protocol 2: Reduction start_ester 4-Chloro-2-(trifluoromethyl)pyridine reaction_ester Carbonylation with CO, MeOH, Pd(dppf)Cl2 start_ester->reaction_ester workup_ester Work-up & Purification reaction_ester->workup_ester product_ester Methyl 2-(trifluoromethyl)isonicotinate workup_ester->product_ester start_reduction Methyl 2-(trifluoromethyl)isonicotinate product_ester->start_reduction Intermediate reaction_reduction Reduction with LiAlH4 in THF start_reduction->reaction_reduction workup_reduction Fieser Work-up & Purification reaction_reduction->workup_reduction product_reduction This compound workup_reduction->product_reduction

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low or No Product Yield? check_tlc Is starting material consumed (TLC)? start->check_tlc Yes start->check_tlc No check_conditions Were anhydrous conditions maintained? check_tlc->check_conditions Yes incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction No check_workup Was an emulsion formed during work-up? check_conditions->check_workup Yes lah_deactivated LiAlH4 Deactivated check_conditions->lah_deactivated No isolation_issue Product Loss During Isolation check_workup->isolation_issue Yes solution_incomplete Increase LiAlH4, time, or temperature. incomplete_reaction->solution_incomplete solution_anhydrous Ensure all glassware and reagents are dry. lah_deactivated->solution_anhydrous solution_workup Use Fieser work-up; add Na2SO4. isolation_issue->solution_workup

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for this compound and related trifluoromethylpyridine derivatives are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, they can generally be categorized as:

  • Unreacted starting materials: Such as the corresponding pyridine precursor.

  • Reagents and byproducts: From the synthetic steps, which could include oxidizing or reducing agents.

  • Over-oxidized products: Such as the corresponding aldehyde or carboxylic acid if the synthesis involves oxidation.

  • Side-reaction products: Potentially including isomers or other substituted pyridine derivatives.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration.[2] Alternatively, recrystallization can also be effective in separating colored impurities from the desired compound.

Q4: My purified product has a low yield. What are the common causes?

A4: Low recovery during purification can be due to several factors:

  • In recrystallization: Using an excessive amount of solvent, leading to product loss in the mother liquor, or premature crystallization during hot filtration.[2]

  • In column chromatography: Irreversible adsorption of the product onto the stationary phase or using an elution solvent system that is too polar, leading to co-elution with impurities.

  • During work-up: Incomplete extraction or formation of emulsions during aqueous washes can also lead to product loss.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor Separation of Product and Impurities The solvent system (eluent) has either too high or too low polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many trifluoromethylpyridine derivatives is a mixture of hexane and ethyl acetate.[3][4] Adjust the ratio to achieve a good separation between the product and impurity spots on the TLC plate.
Product is not Eluting from the Column The eluent is not polar enough, or the product is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If the compound is particularly polar, a small amount of methanol in dichloromethane could be used.[4]
Cracking or Channeling of the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low Recovery of the Product The product may be unstable on silica gel or is irreversibly adsorbed.Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization might be a better option.
Recrystallization
Issue Possible Cause Solution
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Try using a lower-boiling point solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] If oiling out persists, redissolve the oil in more hot solvent and allow it to cool more slowly.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Try to concentrate the solution by boiling off some of the solvent and then allowing it to cool again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).
Low Purity After Recrystallization Impurities have co-crystallized with the product.This can happen if the cooling process is too rapid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. A second recrystallization may be necessary to achieve higher purity.
Low Product Recovery Too much solvent was used for dissolution, or the crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] When washing the collected crystals, use a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general procedure and may require optimization based on the specific impurities present.

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the less polar solvent system determined from your TLC analysis. Collect fractions and monitor the elution of the product by TLC. Gradually increase the polarity of the eluent if necessary to elute the product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In separate test tubes, place a small amount of the crude product. Add a few drops of different solvents or solvent mixtures (e.g., ethanol, methanol, toluene, ethanol/water, acetone/water, toluene/hexane) to each tube.[2] Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture while stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry on the filter paper by drawing air through them, and then dry them further in a desiccator or vacuum oven.

Data Presentation

Table 1: Solvent Screening for Recrystallization
Solvent/Solvent SystemSolubility at Room Temp.Solubility when HeatedCrystal Formation upon CoolingObservations
Example: EthanolSlightly SolubleCompletely SolubleGood CrystalsClear, needle-like crystals formed.
Example: Toluene/Hexane (1:1)Sparingly SolubleCompletely SolubleFine PowderProduct precipitated quickly.
User Data 1
User Data 2
User Data 3

This table is a template for researchers to record their own solvent screening results.

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Crude Crude Product Crude->TLC

Caption: Workflow for Purification by Column Chromatography.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation SolventScreen 1. Solvent Screening Dissolve 2. Dissolve in Min. Hot Solvent SolventScreen->Dissolve Decolorize 3. Decolorize with Charcoal (Optional) Dissolve->Decolorize HotFilter 4. Hot Filtration Decolorize->HotFilter Cool 5. Slow Cooling to Room Temp. HotFilter->Cool IceBath 6. Ice Bath Cool->IceBath VacuumFilter 7. Vacuum Filtration IceBath->VacuumFilter Wash 8. Wash with Cold Solvent VacuumFilter->Wash Dry 9. Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct Crude Crude Product Crude->SolventScreen

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, which typically proceeds via the fluorination of 2-chloro-4-methylpyridine, followed by oxidation to the corresponding aldehyde and subsequent reduction to the target alcohol.

Step 1: Fluorination of 2-Chloro-4-methylpyridine to 4-Methyl-2-(trifluoromethyl)pyridine

Issue 1.1: Low Conversion of 2-Chloro-4-methylpyridine

Potential Cause Troubleshooting Action
Insufficient reaction temperature or time The chlorine/fluorine exchange reaction often requires high temperatures (e.g., 200°C in an autoclave) and sufficient time to proceed to completion.[1] Gradually increase the reaction temperature and monitor the reaction progress by GC-MS.
Inadequate mixing Ensure efficient stirring to facilitate contact between the reactants, especially in heterogeneous reaction mixtures.
Deactivation of the fluorinating agent Use freshly opened and properly stored fluorinating agents (e.g., hydrogen fluoride).[1] Moisture can deactivate many fluorinating reagents.
Catalyst poisoning (if applicable) If a catalyst is used, ensure the starting materials and solvent are free of impurities that could poison the catalyst.

Issue 1.2: Formation of Byproducts

Potential Cause Troubleshooting Action Common Byproducts
Over-fluorination Optimize the stoichiometry of the fluorinating agent and reaction time to minimize the formation of multi-fluorinated species.Multi-chlorinated byproducts may also be present and can be reduced back to the desired trifluoromethylpyridine via catalytic hydrogenolysis.[2]
Incomplete reaction Drive the reaction to completion by optimizing temperature and time to avoid the presence of unreacted starting material in the product.2-Chloro-4-methylpyridine
Side reactions of the pyridine ring The pyridine ring can undergo various side reactions under harsh fluorination conditions. Consider milder fluorination methods if possible.Ring-opened products, tars
Step 2: Oxidation of 4-Methyl-2-(trifluoromethyl)pyridine to 2-(Trifluoromethyl)pyridine-4-carbaldehyde

Issue 2.1: Low Yield of Aldehyde

Potential Cause Troubleshooting Action
Incomplete oxidation Increase the amount of oxidizing agent (e.g., KMnO4) or the reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
Over-oxidation to the carboxylic acid Use a milder oxidizing agent or carefully control the reaction conditions (temperature, stoichiometry of the oxidant). Potassium permanganate is a strong oxidizing agent and can lead to the formation of the carboxylic acid.[3][4]
Decomposition of the product The aldehyde product may be sensitive to the reaction conditions. Ensure a prompt work-up procedure once the reaction is complete.

Issue 2.2: Difficult Purification

Potential Cause Troubleshooting Action Common Impurities
Presence of unreacted starting material and over-oxidized product Careful column chromatography is typically required to separate the desired aldehyde from both the starting material and the carboxylic acid byproduct.4-Methyl-2-(trifluoromethyl)pyridine, 2-(Trifluoromethyl)isonicotinic acid
Formation of manganese dioxide (if using KMnO4) Ensure complete removal of MnO2 by filtration. Washing the filter cake with a suitable solvent can help recover any adsorbed product.Residual manganese salts
Step 3: Reduction of 2-(Trifluoromethyl)pyridine-4-carbaldehyde to this compound

Issue 3.1: Incomplete Reduction

Potential Cause Troubleshooting Action
Insufficient reducing agent Use a slight excess of the reducing agent (e.g., NaBH4) to ensure complete conversion of the aldehyde.
Low reactivity of the reducing agent Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent deactivation.

Issue 3.2: Formation of Side Products

Potential Cause Troubleshooting Action Common Byproducts
Over-reduction While NaBH4 is generally selective for aldehydes and ketones, over-reduction of other functional groups is possible under certain conditions. Use milder conditions if necessary.Not typically observed with NaBH4 and an aldehyde.
Reaction with solvent Ensure the solvent is dry and compatible with the reducing agent. Protic solvents like methanol or ethanol are often used with NaBH4.
Reductive cleavage of the pyridine ring In some cases, harsh reduction conditions can lead to the cleavage of the C-N bond in the pyridine ring, especially when using systems like NaBH4-NiCl2.[5]N-alkylated ring-opened products

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A frequently employed synthetic pathway starts with 2-chloro-4-methylpyridine. This is followed by a fluorination step to introduce the trifluoromethyl group, yielding 4-methyl-2-(trifluoromethyl)pyridine. The methyl group is then oxidized to an aldehyde (2-(trifluoromethyl)pyridine-4-carbaldehyde), which is subsequently reduced to the target alcohol, this compound.

Q2: What are the typical yields for each step of the synthesis?

A2: The yields can vary significantly depending on the specific reagents and reaction conditions used. For the fluorination of 2-chloro-4-trifluoromethylpyridine from 2-hydroxy-4-trifluoromethylpyridine, a yield of 84.3% has been reported.[6] The reduction of aldehydes to primary alcohols using sodium borohydride generally proceeds in high yields, often greater than 90%.

Q3: How can I purify the final product, this compound?

A3: The final product is typically purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired alcohol from any unreacted aldehyde and other impurities. Recrystallization from an appropriate solvent system may also be a viable purification method.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are useful for monitoring the progress of each reaction step. For product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the intermediates and the final product.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine (Illustrative)

This is a general procedure and may require optimization.

To a solution of 2-chloro-4-methylpyridine in a suitable solvent, a fluorinating agent such as hydrogen fluoride is added in an autoclave. The reaction mixture is heated to a high temperature (e.g., 200°C) for several hours.[1] After cooling, the reaction is carefully quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

Protocol 2: Synthesis of 2-(Trifluoromethyl)pyridine-4-carbaldehyde (Illustrative)

This is a general procedure and may require optimization.

To a solution of 4-methyl-2-(trifluoromethyl)pyridine in a suitable solvent system (e.g., aqueous solution), a strong oxidizing agent like potassium permanganate (KMnO₄) is added portion-wise while maintaining the temperature.[3][4] The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the resulting manganese dioxide is filtered off. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which is purified by column chromatography.

Protocol 3: Synthesis of this compound (Illustrative)

This is a general procedure and may require optimization.

To a solution of 2-(trifluoromethyl)pyridine-4-carbaldehyde in a protic solvent such as methanol or ethanol, sodium borohydride (NaBH₄) is added portion-wise at 0°C.[1] The reaction mixture is stirred at room temperature until the aldehyde is completely consumed (monitored by TLC). The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is then purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 4-Methyl-2-(trifluoromethyl)pyridine 4-Methyl-2-(trifluoromethyl)pyridine 2-Chloro-4-methylpyridine->4-Methyl-2-(trifluoromethyl)pyridine HF, Heat 2-(Trifluoromethyl)pyridine-4-carbaldehyde 2-(Trifluoromethyl)pyridine-4-carbaldehyde 4-Methyl-2-(trifluoromethyl)pyridine->2-(Trifluoromethyl)pyridine-4-carbaldehyde KMnO4 This compound This compound 2-(Trifluoromethyl)pyridine-4-carbaldehyde->this compound NaBH4 Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_analysis Analysis cluster_solution Solution Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Impure Product Impure Product Analyze Byproducts Analyze Byproducts Impure Product->Analyze Byproducts Optimize Parameters Optimize Parameters Check Reaction Conditions->Optimize Parameters Improve Purification Improve Purification Analyze Byproducts->Improve Purification

References

Handling and safety precautions for (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 131747-61-0) is a chemical intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluoromethyl group and a hydroxymethyl group on a pyridine ring, makes it a versatile building block in medicinal chemistry for creating more complex molecules.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[4] Ensure you work in a well-ventilated area to avoid inhaling any dust or vapors.[4]

Q4: How should I store this compound?

A4: Store in a well-ventilated place and keep the container tightly closed.[4] It is also advised to store the compound in a locked-up location.[4]

Q5: What should I do in case of accidental exposure?

A5: In case of:

  • Skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse your mouth.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Q6: What are the known incompatibilities for this compound?

A6: This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
CAS Number 131747-61-0
Appearance Colorless to Yellow Liquid or Solid
Storage Temperature Refrigerator

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Troubleshooting Guide

Issue 1: The compound appears discolored (yellow to brown) upon arrival or after a short period of storage.

  • Possible Cause: The compound may have started to degrade due to exposure to air, light, or impurities.

  • Solution: While a slight yellowing may not affect the reactivity in all cases, it is best to purify the material before use if you are conducting a sensitive reaction. This can be done by recrystallization or column chromatography. To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container in the refrigerator.

Issue 2: Low yield in a reaction where the hydroxymethyl group is being functionalized (e.g., esterification, etherification).

  • Possible Cause 1: Incomplete reaction. The reactivity of the hydroxymethyl group can be influenced by the electron-withdrawing trifluoromethyl group.

  • Solution 1: Increase the reaction time, temperature, or the equivalents of your reagents. Consider using a stronger activating agent for the hydroxyl group.

  • Possible Cause 2: The compound is not fully soluble in the chosen solvent.

  • Solution 2: Try a different solvent or a solvent mixture to ensure all reactants are in the solution.

  • Possible Cause 3: The product is water-soluble and is being lost during aqueous workup.

  • Solution 3: Before discarding the aqueous layer, perform a back-extraction with a more polar organic solvent like ethyl acetate. If the product is highly polar, consider avoiding an aqueous workup altogether and purify the crude reaction mixture directly.

Issue 3: Unexpected side products are observed by TLC or NMR.

  • Possible Cause: The pyridine nitrogen can be reactive under certain conditions, leading to N-alkylation or other side reactions.

  • Solution: If you are using an electrophilic reagent, consider protecting the pyridine nitrogen if it is not the intended reaction site. The choice of base and solvent can also influence the outcome of the reaction.

Experimental Protocols

Representative Protocol: Esterification of this compound

This protocol describes a general procedure for the esterification of the title compound with a carboxylic acid using a common coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Logical Workflow for Intermediate in Drug Discovery

DrugDiscoveryWorkflow A Intermediate Procurement This compound B Quality Control (Purity & Identity Check) A->B C Reaction Optimization (Small-Scale Synthesis) B->C D Scale-Up Synthesis C->D E Purification of Target Molecule D->E F Characterization of Target Molecule (NMR, MS, etc.) E->F G Biological Screening F->G H Lead Optimization G->H H->C Iterative Synthesis

Caption: Workflow for utilizing a chemical intermediate in a drug discovery program.

References

Technical Support Center: Scaling Up (2-Trifluoromethylpyridin-4-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2-(Trifluoromethyl)pyridin-4-yl)methanol. This valuable building block is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and scalable route involving the reduction of methyl 2-(trifluoromethyl)isonicotinate.

Synthesis Pathway Overview

A common and scalable synthetic route to this compound involves a two-step process:

  • Esterification: Conversion of 2-(trifluoromethyl)isonicotinic acid to its methyl ester, methyl 2-(trifluoromethyl)isonicotinate.

  • Reduction: Reduction of the methyl ester to the desired product, this compound.

Synthesis_Workflow A 2-(Trifluoromethyl)isonicotinic Acid B Methyl 2-(trifluoromethyl)isonicotinate A->B Esterification (e.g., SOCl2, MeOH) C This compound B->C Reduction (e.g., NaBH4, MeOH)

Caption: General synthetic workflow for this compound.

Q1: My esterification of 2-(trifluoromethyl)isonicotinic acid is low-yielding. What are the common causes?

A1: Low yields in the esterification step can often be attributed to incomplete reaction or degradation of the starting material or product.

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure that at least a stoichiometric amount of the esterifying agent (e.g., thionyl chloride, oxalyl chloride for the acid chloride route, or a strong acid catalyst like sulfuric acid for Fischer esterification) is used. For scale-up, it's common to use a slight excess of the alcohol (e.g., methanol).

    • Reaction Time/Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Degradation:

    • Temperature Control: The formation of the acid chloride can be exothermic. Ensure proper temperature control during the addition of reagents like thionyl chloride to avoid side reactions.

    • Moisture: The presence of water can hydrolyze the acid chloride intermediate, leading back to the starting carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.

Q2: The reduction of methyl 2-(trifluoromethyl)isonicotinate with sodium borohydride (NaBH₄) is sluggish or incomplete. How can I improve the conversion?

A2: While sodium borohydride is a mild reducing agent, it can effectively reduce esters, though sometimes requiring specific conditions. The electron-withdrawing nature of the trifluoromethyl group can also influence reactivity.[1][2][3]

  • Reagent Stoichiometry: For ester reductions with NaBH₄, an excess of the reagent is often necessary.[2] A common starting point is 2-4 equivalents of NaBH₄ per equivalent of ester.

  • Solvent System: The choice of solvent is critical. While NaBH₄ is often used in protic solvents like methanol or ethanol, these can also slowly react with the reagent.[2] Using a co-solvent system like THF/methanol can sometimes improve performance.[2]

  • Temperature: If the reaction is slow at room temperature, gently heating the reaction mixture (e.g., to 40-60°C) can increase the rate of reduction.[4] However, this must be done with caution due to the potential for runaway reactions and increased hydrogen gas evolution.

  • Activation: The addition of activating agents like lithium chloride (LiCl) or calcium chloride (CaCl₂) can enhance the reducing power of NaBH₄, effectively forming the more reactive lithium or calcium borohydride in situ.[5]

ParameterRecommendation for Sluggish Reaction
NaBH₄ Equivalents Increase to 3-4 equivalents
Solvent Methanol or Ethanol, consider THF co-solvent
Temperature Increase to 40-60°C with careful monitoring
Additives Consider adding 1-1.5 equivalents of LiCl

Q3: I am observing significant byproduct formation during the reduction step. What are the likely side reactions?

A3: Side reactions during the reduction can lower your yield and complicate purification.

  • Incomplete Reduction: If the reaction is stopped prematurely or insufficient reducing agent is used, you may isolate unreacted starting material.

  • Ring Reduction: While less common with sodium borohydride compared to more powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation, over-reduction of the pyridine ring is a possibility under harsh conditions.[6]

  • Formation of Borate Esters: During the reaction and workup, borate esters of the product alcohol can form. Acidic workup is typically required to hydrolyze these intermediates and liberate the free alcohol.

Troubleshooting_Reduction cluster_0 Problem: Incomplete Reduction cluster_1 Problem: Byproduct Formation A1 Insufficient NaBH₄ A_Sol Solution: - Increase NaBH₄ equivalents - Gently heat the reaction - Monitor by TLC/LC-MS until completion A1->A_Sol A2 Low Reaction Temperature A2->A_Sol A3 Short Reaction Time A3->A_Sol B1 Over-reduction of Pyridine Ring B_Sol Solution: - Use milder conditions (avoid excessive heat) - Ensure proper acidic workup to hydrolyze borates B1->B_Sol B2 Stable Borate Ester Intermediate B2->B_Sol

Caption: Troubleshooting common issues in the reduction step.

Q4: How do I safely manage the reaction exotherm and hydrogen gas evolution during a large-scale NaBH₄ reduction?

A4: Both heat and gas evolution are significant safety concerns when scaling up borohydride reductions.[7]

  • Controlled Addition: Instead of adding the sodium borohydride all at once, add it portion-wise at a rate that allows the cooling system to maintain the desired internal temperature. For very large scales, a solid addition funnel or a carefully controlled screw feeder can be used.

  • Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). A good rule of thumb is to have a cooling capacity that can handle the entire reaction exotherm in a worst-case scenario (e.g., if the entire reagent were to react instantaneously).

  • Monitoring: Continuously monitor the internal temperature of the reaction. An alarm system for temperature deviations is highly recommended.

  • Ventilation and Inert Atmosphere: The reaction will evolve hydrogen gas, which is flammable. The reactor must be equipped with a vent that directs the off-gas to a safe location (e.g., a fume hood or a scrubber). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the formation of explosive mixtures of hydrogen and air.

  • Quenching: The quenching of excess NaBH₄ is also exothermic and produces hydrogen. The quenching solution (e.g., dilute acid) should be added slowly to the cooled reaction mixture.

Q5: What is the recommended workup and purification procedure for this compound at scale?

A5: A robust workup and purification strategy is key to obtaining a high-purity product.

  • Workup:

    • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0-10°C. Slowly and carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate esters. Be prepared for gas evolution.

    • pH Adjustment: Adjust the pH of the aqueous solution to basic (pH 8-9) with a base like sodium bicarbonate or sodium hydroxide. This is to ensure the pyridine nitrogen is not protonated, which would increase its water solubility.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.

    • Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: If the crude product is a solid and of sufficient purity, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an efficient and scalable purification method.

    • Silica Gel Chromatography: For smaller scales or if the crude product contains significant impurities, flash column chromatography on silica gel is effective. However, this method is less ideal for very large-scale production due to cost and solvent usage.

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure may be a viable purification option, although care must be taken to avoid thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(trifluoromethyl)isonicotinate (Precursor)

This protocol is based on a general procedure for the carbonylation of halopyridines.[8]

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Carbon monoxide (CO) gas

  • Suitable solvent (e.g., THF or 1,4-dioxane)

Procedure:

  • To a high-pressure reactor, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the anhydrous solvent.

  • Seal the reactor and purge with nitrogen, followed by carbon monoxide.

  • Add anhydrous methanol (5-10 eq) and triethylamine (1.5-2.0 eq).

  • Pressurize the reactor with carbon monoxide (typically 50-70 bar).

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Work up the reaction mixture by filtering off the catalyst, followed by an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by vacuum distillation or column chromatography to yield methyl 2-(trifluoromethyl)isonicotinate.

ParameterTypical Value
Temperature 120-140 °C
CO Pressure 50-70 bar
Catalyst Loading 1-5 mol%
Reaction Time 12-24 hours
Protocol 2: Reduction to this compound

This is a representative protocol for the reduction of the ester.

Materials:

  • Methyl 2-(trifluoromethyl)isonicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous methanol (5-10 volumes) in a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) in portions, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction mixture back to 0-5°C and slowly quench by the dropwise addition of 1M HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Adjust the pH to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by crystallization or column chromatography.

ReagentEquivalentsPurpose
Methyl 2-(trifluoromethyl)isonicotinate 1.0Starting material
Sodium Borohydride (NaBH₄) 2.0 - 3.0Reducing agent
Methanol 5-10 volumesSolvent
1M HCl As neededQuenching and borate hydrolysis
Sat. NaHCO₃ As neededNeutralization
Ethyl Acetate ~15 volumes totalExtraction solvent

References

Technical Support Center: Catalyst Selection for Reactions with (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Trifluoromethyl)pyridin-4-yl)methanol. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common reactions such as oxidation, esterification, and etherification.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when working with this compound?

A1: Researchers may encounter challenges related to the electronic properties of the pyridine ring and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the pyridine nitrogen, potentially affecting catalyst coordination. Additionally, the hydroxymethyl group can be susceptible to over-oxidation or side reactions if not carefully controlled. Steric hindrance around the reaction center can also impact reaction rates and yields.

Q2: How does the trifluoromethyl group influence catalyst selection?

A2: The strongly electron-withdrawing trifluoromethyl group can impact the reactivity of the pyridine ring and the hydroxymethyl group. For reactions involving the pyridine nitrogen as a coordinating atom, its reduced basicity may necessitate the use of more Lewis-acidic catalysts or harsher reaction conditions. Conversely, for reactions at the hydroxymethyl group, the electronic effect on the alcohol reactivity is an important consideration for catalyst choice.

Q3: Are there any known incompatibilities with common reagents or solvents?

A3: Pyridine derivatives can sometimes react with chlorinated solvents like dichloromethane (DCM) under certain conditions, leading to the formation of pyridinium salts. While this is more common with more nucleophilic pyridines, it is a potential side reaction to be aware of, especially during prolonged reaction times or at elevated temperatures. When using strong bases, deprotonation of the alcohol is the intended reaction, but care must be taken to avoid unwanted reactions with other functional groups.

Troubleshooting Guides

Oxidation Reactions

Issue: Low or no conversion to the aldehyde/carboxylic acid.

Possible Cause Troubleshooting Step
Inactive CatalystEnsure the oxidizing agent is fresh and has been stored correctly. For example, manganese dioxide (MnO2) activity can vary between batches.
Insufficient Catalyst LoadingIncrease the molar equivalents of the oxidizing agent incrementally.
Poor Catalyst-Substrate InteractionThe electron-withdrawing trifluoromethyl group may hinder oxidation. Consider using a stronger oxidizing agent or increasing the reaction temperature.
Solvent IssuesEnsure the solvent is anhydrous, as water can interfere with some oxidation reactions.

Issue: Over-oxidation to the carboxylic acid when the aldehyde is the desired product.

Possible Cause Troubleshooting Step
Oxidizing agent is too strongUse a milder oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).
Extended Reaction TimeMonitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
High Reaction TemperaturePerform the reaction at a lower temperature to improve selectivity for the aldehyde.
Esterification Reactions

Issue: Low yield of the desired ester.

Possible Cause Troubleshooting Step
Inefficient CatalystFor sterically hindered alcohols, a more potent catalyst may be required. Consider using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts along with a base like triethylamine.
Reversible ReactionIf using an acid catalyst (Fischer esterification), remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.
Steric HindranceThe trifluoromethyl group may impart some steric hindrance. Using a more reactive acylating agent, such as an acid anhydride or acyl chloride, can improve yields.
Base IncompatibilityEnsure the base used is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) to avoid competition with the alcohol for the acylating agent.
Etherification Reactions

Issue: Formation of elimination byproducts instead of the desired ether.

Possible Cause Troubleshooting Step
Strong, sterically hindered baseWhen using a strong base for the Williamson ether synthesis, consider a less sterically demanding base to favor nucleophilic substitution over elimination.
High Reaction TemperatureLowering the reaction temperature can often favor the substitution pathway over elimination.
Nature of the Alkyl HalideUse a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination.

Issue: Catalyst deactivation in catalytic etherification.

Possible Cause Troubleshooting Step
Water FormationWater produced during dehydrative etherification can deactivate some Lewis acid catalysts. The addition of a dehydrating agent or performing the reaction under conditions that remove water can be beneficial.
Poisoning of the CatalystThe pyridine nitrogen can sometimes coordinate too strongly to the metal center of a catalyst, leading to inhibition. Using a catalyst less susceptible to nitrogen coordination or modifying the reaction conditions may be necessary.

Data Presentation

The following tables summarize typical catalysts and conditions for the oxidation, esterification, and etherification of pyridyl alcohols. Note that the data is primarily for analogous compounds due to the limited availability of specific data for this compound.

Table 1: Catalyst Performance in the Oxidation of Pyridyl Alcohols

CatalystSubstrateProductSolventTemp. (°C)Time (h)Yield (%)
MnO₂Pyridin-4-ylmethanolPyridine-4-carbaldehydeChloroformReflux24~80
PCCPyridin-4-ylmethanolPyridine-4-carbaldehydeDCMRT2~90
KMnO₄(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol2-Methyl-6-(trifluoromethyl)nicotinic acidWater/AcetoneRT4High

Table 2: Catalyst Performance in the Esterification of Pyridyl Alcohols

Catalyst/ReagentSubstrateAcylating AgentProductSolventTemp. (°C)Time (h)Yield (%)
Acetic Anhydride/PyridinePyridin-4-ylmethanolAcetic Anhydride4-AcetoxymethylpyridinePyridineRT12>95
DMAP (cat.), Et₃NPyridin-4-ylmethanolBenzoyl Chloride4-BenzoyloxymethylpyridineDCMRT3~95
H₂SO₄ (cat.)Pyridin-4-ylmethanolAcetic Acid4-AcetoxymethylpyridineTolueneReflux12Moderate

Table 3: Catalyst Performance in the Etherification of Pyridyl Alcohols

Catalyst/BaseSubstrateAlkylating AgentProductSolventTemp. (°C)Time (h)Yield (%)
NaHPyridin-4-ylmethanolBenzyl Bromide4-(Benzyloxymethyl)pyridineTHFRT-Reflux12High
K₂CO₃4-BromopyridineHexanol4-(Hexyloxy)pyridineAcetonitrile802491
Fe(OTf)₃1-Phenylethanol1-Propanol1-Isopropoxy-1-phenylethaneDCMRT491

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-(Trifluoromethyl)pyridine-4-carbaldehyde using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or Celite® topped with a layer of silica gel.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 2: Esterification of this compound with Acetic Anhydride

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of pyridine and DCM at 0 °C.

  • If desired, add a catalytic amount of DMAP (0.05 equivalents).

  • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Protocol 3: Etherification of this compound via Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Saturated Ammonium Chloride Solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Prepare PCC in anhydrous DCM start->reagents add_substrate Add substrate solution to PCC suspension reagents->add_substrate stir Stir at RT (2-4h) add_substrate->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete filter Filter through Celite/Silica dilute->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify product Product: 2-(Trifluoromethyl)pyridine-4-carbaldehyde purify->product

Caption: Experimental workflow for the oxidation of this compound.

Esterification_Troubleshooting start Esterification Issue: Low Yield q1 Is the reaction reversible (e.g., Fischer Esterification)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Remove water using a Dean-Stark trap. a1_yes->s1 q2 Is the alcohol sterically hindered? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use a more reactive acylating agent (anhydride/acyl chloride) and/or a nucleophilic catalyst (DMAP). a2_yes->s2 q3 Is an appropriate base used? a2_no->q3 a3_no No q3->a3_no a3_yes Yes s3 Use a non-nucleophilic base like triethylamine or DIPEA. a3_no->s3

Caption: Troubleshooting guide for low yield in esterification reactions.

Solvent effects on (2-(Trifluoromethyl)pyridin-4-yl)methanol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2-(Trifluoromethyl)pyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this compound is primarily dictated by two functional groups: the hydroxymethyl group (-CH2OH) and the pyridine ring substituted with a strong electron-withdrawing trifluoromethyl group (-CF3).

  • Hydroxymethyl Group: This primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid (2-(trifluoromethyl)isonicotinic acid). It can also be converted to a good leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions. Esterification with carboxylic acids or their derivatives is another common transformation.

  • Pyridine Ring: The trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

Q2: How does the solvent choice impact nucleophilic substitution reactions at the hydroxymethyl group?

A2: The choice of solvent is critical and depends on the reaction mechanism. For converting the alcohol into an alkyl halide (e.g., using SOCl₂ or PBr₃), which typically proceeds via an Sₙ2 mechanism, polar aprotic solvents are generally preferred.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) can solvate the cation but do not strongly solvate the nucleophile. This "naked" nucleophile is more reactive, leading to a faster reaction rate.

  • Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the Sₙ2 reaction.

Q3: I am observing a significant amount of elimination (E2) byproduct when attempting a substitution reaction. How can I minimize this?

A3: Competition between substitution (Sₙ2) and elimination (E2) is a common issue. To favor substitution:

  • Use a less sterically hindered base: If a base is required, choose one that is less bulky.

  • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can increase the proportion of the substitution product.

  • Choose a good nucleophile that is a weak base: For example, halides (Br⁻, I⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.

Q4: What are the best practices for the oxidation of this compound to 2-(trifluoromethyl)isonicotinic acid?

A4: Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and ruthenium tetroxide (RuO₄).

  • Solvent choice: The reaction is often carried out in water, acetone, or a mixture of solvents. The choice depends on the specific oxidizing agent and the solubility of the starting material and intermediates.

  • pH control: With reagents like KMnO₄, the reaction is typically performed under basic conditions, followed by an acidic workup.

  • Temperature control: These oxidations are often exothermic and require careful temperature control to avoid side reactions.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution of the Hydroxymethyl Group
Symptom Possible Cause Suggested Solution
Low or no conversion Poor leaving group activationEnsure complete conversion of the alcohol to a better leaving group (e.g., tosylate, mesylate, or halide). Monitor this step by TLC or LC-MS.
Nucleophile is not reactive enoughUse a more nucleophilic reagent or switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.
Steric hindranceIf the nucleophile is bulky, consider a less hindered alternative or increase the reaction temperature (while monitoring for elimination byproducts).
Formation of elimination byproduct Reaction temperature is too highLower the reaction temperature.
Strong, bulky base usedUse a weaker, less sterically hindered base.
Decomposition of starting material or product Harsh reaction conditionsUse milder reagents or reaction conditions. For example, for chlorination, consider using Appel reaction conditions (PPh₃, CCl₄) instead of neat SOCl₂.
Incomplete Oxidation to 2-(Trifluoromethyl)isonicotinic Acid
Symptom Possible Cause Suggested Solution
Reaction stalls at the aldehyde intermediate Insufficient oxidizing agentUse a larger excess of the oxidizing agent.
Oxidizing agent not strong enoughSwitch to a more powerful oxidizing agent (e.g., from MnO₂ to KMnO₄).
Low yield of carboxylic acid Over-oxidation and decompositionCarefully control the reaction temperature and the rate of addition of the oxidizing agent.
Difficult product isolationThe carboxylic acid product may be soluble in the aqueous phase during workup. Ensure the pH is adjusted appropriately to precipitate the product or use a suitable extraction solvent.

Data Presentation

Table 1: Illustrative Solvent Effects on Sₙ2 Reaction Rates

This table provides a general illustration of how solvent choice can dramatically affect the rate of an Sₙ2 reaction. While this data is for the reaction of n-butyl bromide with azide, the principles apply to Sₙ2 reactions of activated this compound derivatives.

SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMSOPolar Aprotic1,300
DMFPolar Aprotic2,800
AcetonitrilePolar Aprotic5,000

Data is illustrative and based on general principles of physical organic chemistry.

Experimental Protocols & Workflows

Protocol 1: Oxidation to 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes a general procedure for the oxidation of this compound to the corresponding carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve this compound in a solution of NaOH in water in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of KMnO₄ in water portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

  • Filter the reaction mixture to remove the MnO₂ precipitate and wash the solid with a small amount of water.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start This compound react Dissolve in aq. NaOH Cool to 0-10°C Add aq. KMnO₄ portion-wise Stir at room temperature start->react Oxidation workup1 Filter to remove MnO₂ react->workup1 workup2 Acidify filtrate with HCl workup1->workup2 workup3 Filter and dry product workup2->workup3 product 2-(Trifluoromethyl)isonicotinic acid workup3->product

Oxidation of this compound.
Protocol 2: Conversion to 4-(Chloromethyl)-2-(trifluoromethyl)pyridine

This protocol outlines the conversion of the alcohol to the corresponding chloride using thionyl chloride, a common method for activating the hydroxyl group for nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Chlorination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start This compound react Dissolve in anhydrous DCM Cool to 0°C Add SOCl₂ dropwise Stir at room temperature start->react Chlorination workup1 Quench with ice react->workup1 workup2 Wash with NaHCO₃, H₂O, brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 product 4-(Chloromethyl)-2-(trifluoromethyl)pyridine workup3->product

Chlorination of this compound.
Protocol 3: Esterification with Acetic Anhydride

This protocol provides a general method for the esterification of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous DCM and add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography if necessary.

Esterification_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start This compound react Dissolve in DCM with pyridine Cool to 0°C Add acetic anhydride Stir at room temperature start->react Esterification workup1 Dilute with DCM react->workup1 workup2 Wash with H₂O, NaHCO₃, brine workup1->workup2 workup3 Dry and concentrate workup2->workup3 product (2-(Trifluoromethyl)pyridin-4-yl)methyl acetate workup3->product

Esterification of this compound.

Validation & Comparative

A Comparative Guide to the Purity Analysis of (2-(Trimethyl)pyridin-4-yl)methanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their work. The compound (2-(Trifluoromethyl)pyridin-4-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity can significantly influence reaction yields, impurity profiles, and the biological activity of the final products.[2] High-Performance Liquid Chromatography (HPLC) stands as a primary and robust analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an objective comparison of HPLC with other analytical techniques for the purity determination of this compound, supported by a detailed experimental protocol and comparative data.

Comparison of Analytical Methods for Purity Assessment

While HPLC is a dominant method for purity analysis, other techniques can offer complementary or alternative insights. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the volatility of potential impurities.

Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity, accurate quantification, suitable for a wide range of non-volatile and thermally labile compounds.[2][3]May require specific columns and mobile phases for optimal separation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.Excellent for analyzing volatile impurities.[2][4]Not suitable for non-volatile or thermally unstable compounds without derivatization.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Offers structural elucidation of impurities and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[2][3][5]Lower sensitivity compared to HPLC for quantifying minor impurities.[2][5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Can be coupled with HPLC (LC-MS) to provide molecular weight information and aid in the identification of unknown impurities.[2][6]Higher cost and complexity of instrumentation.[2]
Thin-Layer Chromatography (TLC) A simple and rapid qualitative technique for monitoring reaction progress and preliminary purity checks.[3]Cost-effective and fast.Generally offers lower resolution and sensitivity compared to HPLC and is not inherently quantitative.[3]

Experimental Protocol: HPLC Purity Analysis of this compound

This section details a standard reversed-phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.[2][3]

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[5]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[5]
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B[5]
Flow Rate 1.0 mL/min[3][5]
Column Temperature 30 °C[3]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL[3]

3. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.[2]

4. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Dissolve in Diluent A->B C Volumetric Dilution B->C G Inject Standard Solution C->G D Weigh Test Sample E Dissolve in Diluent D->E F Volumetric Dilution E->F H Inject Sample Solution F->H I Acquire Chromatograms G->I H->I J Integrate Peaks I->J K Calculate Area % Purity J->K L Generate Report K->L

References

Comparative NMR Analysis of (2-(Trifluoromethyl)pyridin-4-yl)methanol and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of (2-(Trifluoromethyl)pyridin-4-yl)methanol and compares its spectral features with key structural isomers and analogues. This information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and structural elucidation of trifluoromethyl-substituted pyridine and phenyl methanols.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and its comparators. All data is presented for samples dissolved in deuterated chloroform (CDCl₃), unless otherwise specified.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
This compoundStructure of this compoundData not publicly available in detail, but its existence is confirmed by commercial suppliers.[1][2]Data not publicly available in detail, but its existence is confirmed by commercial suppliers.[1][2][1][2]
(6-(Trifluoromethyl)pyridin-2-yl)methanolStructure of (6-(Trifluoromethyl)pyridin-2-yl)methanolData not publicly available in detail, but its existence is confirmed by commercial suppliers.[1][3]Data not publicly available in detail, but its existence is confirmed by commercial suppliers.[1][3][1][3]
(2-(Trifluoromethyl)phenyl)methanolStructure of (2-(Trifluoromethyl)phenyl)methanol7.63 (d), 7.59 (t), 7.50 (t), 7.33 (d), 4.79 (s), 3.06 (br s)Data not publicly available in detail, but its existence is confirmed by commercial suppliers.[4][5][6]
2-(Trifluoromethyl)pyridineStructure of 2-(Trifluoromethyl)pyridine8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H)165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz)[7]

Experimental Protocols

The following are general protocols for acquiring ¹H and ¹³C NMR spectra for trifluoromethyl-substituted pyridine and phenyl derivatives, based on standard laboratory practices.

Sample Preparation
  • Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8][9] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Ensure the solvent is of high purity (≥99.8 atom % D).

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[8]

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[8] Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δн = 7.26 ppm, δc = 77.16 ppm).

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans : 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time (aq) : 2-4 seconds.

  • Spectral Width (sw) : A range of approximately 12-15 ppm is generally adequate.

  • Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans : Due to the lower natural abundance of ¹³C, 1024 to 4096 scans are often required.

  • Relaxation Delay (d1) : 2-5 seconds.

  • Acquisition Time (aq) : 1-2 seconds.

  • Spectral Width (sw) : A range of approximately 220-250 ppm is typical.

  • Temperature : 298 K (25 °C).

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons and identify the chemical shift of each peak.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the characterization of a novel trifluoromethyl-substituted compound using NMR spectroscopy.

NMR_Characterization_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter add_std Add Internal Standard (TMS) filter->add_std setup Spectrometer Setup (Lock, Tune, Shim) add_std->setup acquire_1h Acquire 1H NMR setup->acquire_1h acquire_13c Acquire 13C NMR setup->acquire_13c ft_1h Fourier Transform (1H) acquire_1h->ft_1h ft_13c Fourier Transform (13C) acquire_13c->ft_13c phase_1h Phase & Baseline Correction (1H) ft_1h->phase_1h ref_1h Reference Spectrum (1H) phase_1h->ref_1h integrate_1h Integrate & Peak Pick (1H) ref_1h->integrate_1h assign_signals Assign Signals integrate_1h->assign_signals phase_13c Phase & Baseline Correction (13C) ft_13c->phase_13c ref_13c Reference Spectrum (13C) phase_13c->ref_13c peak_pick_13c Peak Pick (13C) ref_13c->peak_pick_13c peak_pick_13c->assign_signals compare_data Compare with Analogues assign_signals->compare_data confirm_structure Confirm Structure compare_data->confirm_structure

Caption: Workflow for NMR characterization of a novel compound.

References

A Comparative Guide to the Mass Spectrometry of (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparison of mass spectrometry techniques for the analysis of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The guide also presents alternative analytical methods, offering a comprehensive overview for its characterization. The molecular formula for this compound is C₇H₆F₃NO, with a monoisotopic mass of 177.04014830 Da.[2]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used for identification and structural elucidation.

Predicted Electron Ionization (EI) Mass Spectrum

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of its non-fluorinated analog, (pyridin-4-yl)methanol[3][4], and the electronic effects of the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which will influence the stability of the resulting fragment ions.

Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound

m/zPredicted Ion StructureDescription
177[C₇H₆F₃NO]⁺•Molecular Ion (M⁺•)
176[C₇H₅F₃NO]⁺Loss of a hydrogen atom ([M-H]⁺)
158[C₇H₆F₃N]⁺•Loss of a hydroxyl radical ([M-OH]⁺)
148[C₆H₄F₃N]⁺•Loss of formaldehyde ([M-CH₂O]⁺) from the molecular ion
108[C₅H₄F₃]⁺Loss of HCN from the ion at m/z 148
78[C₄H₂F₂]⁺•Further fragmentation
Comparison of Ionization Techniques

Different ionization techniques can be employed in mass spectrometry, each providing distinct information. The choice of technique depends on the analyte's properties and the desired information (molecular weight vs. structural details).

Table 2: Comparison of Ionization Techniques for the Analysis of this compound

TechniquePrincipleExpected Key Ion(s)AdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.M⁺• (m/z 177) and numerous fragment ions.Provides detailed structural information from fragmentation patterns.The molecular ion may be weak or absent for some compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[M+H]⁺ (m/z 178)Soft ionization technique, ideal for determining molecular weight with minimal fragmentation. Compatible with liquid chromatography.Provides limited structural information without tandem MS (MS/MS).
Chemical Ionization (CI) Reagent gas ions transfer a proton to the analyte, resulting in softer ionization than EI.[M+H]⁺ (m/z 178)Often produces a more abundant molecular ion peak than EI.Fragmentation is less extensive than in EI, providing less structural detail.

Alternative Analytical Techniques

While mass spectrometry is a cornerstone of molecular characterization, a comprehensive analysis often involves complementary techniques.

Table 3: Comparison with Alternative Analytical Methodologies

TechniquePrincipleInformation ProvidedAdvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the chemical structure, connectivity, and environment of atoms (¹H, ¹³C, ¹⁹F).Non-destructive. Provides unambiguous structural elucidation. ¹⁹F NMR is particularly useful for fluorinated compounds.[5][6][7][8]
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Retention time provides a measure of the compound's volatility and interaction with the stationary phase. Can be coupled with a mass spectrometer (GC-MS) for identification.High resolution for volatile and semi-volatile compounds.[9][10][11]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase.Retention time indicates the compound's polarity and interaction with the stationary and mobile phases. Can be coupled with various detectors, including MS.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[12][13][14]

Experimental Protocols

Mass Spectrometry Protocol (General)
  • Sample Preparation : Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup :

    • For EI/CI with GC introduction :

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

      • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to ensure good separation and peak shape.

      • Set the ion source temperature (e.g., 230 °C) and electron energy for EI (typically 70 eV).

    • For ESI with direct infusion :

      • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

      • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

  • Data Analysis : Identify the molecular ion and major fragment ions. Compare the obtained spectrum with predicted fragmentation patterns or library spectra if available.

Visualizations

Predicted Fragmentation Pathway

fragmentation_pathway M [M]⁺• m/z = 177 F1 [M-H]⁺ m/z = 176 M->F1 - •H F2 [M-OH]⁺ m/z = 158 M->F2 - •OH F3 [M-CH₂O]⁺• m/z = 148 M->F3 - CH₂O F4 [C₅H₄F₃]⁺ m/z = 108 F3->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

General Mass Spectrometry Workflow

ms_workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output Sample Analyte Dissolution Dissolution in Volatile Solvent Sample->Dissolution Ionization Ionization (EI, ESI, etc.) Dissolution->Ionization Introduction MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: A generalized workflow for a mass spectrometry experiment.

References

Positional Isomerism in Trifluoromethylpyridines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a well-established strategy in medicinal chemistry and agrochemical design to enhance biological activity, metabolic stability, and lipophilicity. However, the position of this potent electron-withdrawing group on the pyridine scaffold is a critical determinant of the molecule's interaction with biological targets. This guide provides a comparative overview of the biological activity of trifluoromethylpyridine isomers, supported by available data on their derivatives, to aid in the rational design of novel bioactive compounds.

Comparative Biological Activity of Trifluoromethylpyridine Isomer Derivatives

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the position of the trifluoromethyl group. This is because the position of the -CF3 group alters the electronic distribution of the pyridine ring and the overall shape of the molecule, which in turn affects how it binds to target proteins such as enzymes and receptors. Below is a summary of the observed activities of derivatives of the three isomers against different biological targets.

Isomer PositionTarget: Soluble Epoxide Hydrolase (sEH)Target: Fatty Acid Amide Hydrolase (FAAH)Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
2-Trifluoromethyl Substantially Decreased PotencyMarginally Improved PotencyPotent Antagonism
3-Trifluoromethyl Dramatically Decreased PotencyDramatically Decreased PotencyNot Reported
4-Trifluoromethyl Potent InhibitionPotent InhibitionWeak to Moderate Antagonism

This table is a qualitative summary based on findings from derivatives of trifluoromethylpyridine isomers.

Experimental Protocols

The assessment of the biological activity of trifluoromethylpyridine isomers and their derivatives involves a variety of in vitro assays. Below are detailed methodologies for key types of experiments relevant to the targets discussed.

In Vitro Enzyme Inhibition Assay: Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme using a fluorometric assay.

1. Materials and Reagents:

  • Purified recombinant human sEH or FAAH

  • Fluorogenic substrate for the respective enzyme (e.g., PHOME for sEH, AMC-arachidonoyl amide for FAAH)

  • Assay Buffer (e.g., Tris-HCl buffer at a physiological pH)

  • Test compounds (trifluoromethylpyridine isomer derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea for sEH, JZL 195 for FAAH)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the test compound dilution (or solvent for control wells), and the diluted enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths will be specific to the fluorophore released upon substrate hydrolysis (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis by sEH).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the solvent control and plot this against the compound concentration to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Radioligand Binding Assay for Receptor Antagonism (e.g., TRPV1)

This protocol outlines a method to assess the ability of a compound to compete with a known radiolabeled ligand for binding to a receptor.

1. Materials and Reagents:

  • Cell membranes prepared from cells expressing the target receptor (e.g., hTRPV1)

  • Radiolabeled ligand (e.g., [3H]-Resiniferatoxin for TRPV1)

  • Binding buffer (e.g., Tris-HCl with additives like MgCl2)

  • Test compounds (trifluoromethylpyridine isomer derivatives) dissolved in a suitable solvent

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of trifluoromethylpyridine isomers.

SAR_Concept cluster_isomers Trifluoromethylpyridine Isomers cluster_target Biological Target (Enzyme Active Site) 2-CF3 2-Trifluoromethylpyridine Target Binding Pocket 2-CF3->Target Good Fit (Potent Activity) 3-CF3 3-Trifluoromethylpyridine 3-CF3->Target Poor Fit (No/Weak Activity) 4-CF3 4-Trifluoromethylpyridine 4-CF3->Target Moderate Fit (Moderate Activity)

Caption: Isomeric position of the -CF3 group influences binding affinity to a biological target.

Experimental_Workflow start Start: Synthesize Trifluoromethylpyridine Isomer Derivatives compound_prep Prepare Test Compounds: - Serial Dilutions start->compound_prep assay_prep Prepare Assay: - Enzyme/Receptor - Substrate/Ligand - Buffers incubation Incubate Compounds with Target assay_prep->incubation compound_prep->incubation measurement Measure Biological Activity (e.g., Fluorescence, Radioactivity) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->data_analysis sar Establish Structure- Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for in vitro evaluation of trifluoromethylpyridine isomer activity.

A Comparative Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol and (5-(Trifluoromethyl)pyridin-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, trifluoromethylpyridine scaffolds are crucial building blocks. The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed comparison of two isomeric building blocks: (2-(Trifluoromethyl)pyridin-4-yl)methanol and (5-(Trifluoromethyl)pyridin-2-yl)methanol. Understanding the nuanced differences in their physicochemical properties, reactivity, and potential biological implications is paramount for their effective utilization in research and development.

Physicochemical Properties: A Tabulated Comparison

The positioning of the trifluoromethyl and hydroxymethyl groups on the pyridine ring, while seemingly minor, can influence the molecule's overall properties. Below is a summary of their computed physicochemical properties.

PropertyThis compound(5-(Trifluoromethyl)pyridin-2-yl)methanolReference
Molecular Formula C₇H₆F₃NOC₇H₆F₃NO[1][2]
Molecular Weight 177.12 g/mol 177.12 g/mol [1][2]
CAS Number 131747-61-031181-84-7[1][3]
XLogP3-AA 0.90.9[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 55[1][2]
Rotatable Bond Count 11[1][2]
Exact Mass 177.04014830 Da177.04014830 Da[1][2]
Topological Polar Surface Area 33.1 Ų33.1 Ų[1][2]
pKa (Predicted) Not available13.16 ± 0.10[3]

While many of the computed bulk properties are identical due to the same atomic composition, the positional isomerism is expected to manifest in differences in reactivity, dipole moment, and interaction with biological macromolecules.

Synthesis and Reactivity Profile

The synthetic routes to these isomers can influence their availability and cost. A general synthesis for (5-(Trifluoromethyl)pyridin-2-yl)methanol involves the reduction of the corresponding carboxylic acid ester.[4]

General Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol: A solution of methyl 5-(trifluoromethyl)pyridine-2-carboxylate in methanol is treated with a reducing agent like sodium borohydride at a low temperature (e.g., 0 °C).[4] The reaction is then stirred at room temperature to completion.[4]

The reactivity of the hydroxymethyl group in both isomers is central to their utility as building blocks. This group can undergo common transformations such as oxidation to an aldehyde or carboxylic acid, and esterification.[5]

Electronic Effects on Reactivity:

The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring.[6]

  • In This compound , the -CF₃ group at the 2-position deactivates the ring, particularly at the ortho and para positions, towards electrophilic substitution. The hydroxymethyl group at the 4-position is electronically somewhat insulated from the direct resonance-withdrawing effect of the nitrogen atom.

  • In (5-(Trifluoromethyl)pyridin-2-yl)methanol , the -CF₃ group at the 5-position (meta to the nitrogen) also deactivates the ring. The hydroxymethyl group at the 2-position is alpha to the ring nitrogen, which can influence its reactivity, for instance, by participating in chelation with metal catalysts.

These electronic differences can lead to variations in reaction kinetics and regioselectivity in subsequent synthetic steps.

Implications for Drug Development

The choice between these two isomers in a drug discovery program can have significant consequences for the final compound's biological activity and pharmacokinetic profile.

Metabolic Stability: The trifluoromethyl group is renowned for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] The position of the -CF₃ group can, therefore, shield different parts of the molecule from metabolic attack.

Target Binding Interactions: The hydroxymethyl group provides a crucial hydrogen bond donor and acceptor functionality for interaction with biological targets.[5] The different steric and electronic environments of the hydroxymethyl group in the two isomers will dictate the geometry and strength of these interactions. The overall dipole moment of the molecule, which is influenced by the relative positions of the substituents, will also affect its solubility and ability to cross cell membranes.

Derivatives of trifluoromethylpyridines are key components in a variety of approved agrochemicals and pharmaceuticals, highlighting the importance of this structural motif.[8]

Experimental Protocols

Below are detailed, representative protocols for key transformations of these pyridinylmethanols.

Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol

This protocol is adapted from a known procedure.[4]

Materials:

  • Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

  • Methanol

  • Sodium borohydride

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (e.g., 2 g, 9.75 mmol) in methanol (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (e.g., 738 mg, 19.5 mmol) in one portion.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water (30 mL) and acidify to approximately pH 5 with 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield (5-(Trifluoromethyl)pyridin-2-yl)methanol.[4]

G cluster_synthesis Synthesis Workflow start Start: Dissolve Ester in Methanol cool Cool to 0°C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir at Room Temperature add_nabh4->react concentrate1 Concentrate react->concentrate1 workup Aqueous Workup (Acidify & Extract) concentrate1->workup dry Dry & Concentrate workup->dry purify Purify (Chromatography) dry->purify end_product Product: (5-(Trifluoromethyl)pyridin-2-yl)methanol purify->end_product

Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol.
Swern Oxidation to the Corresponding Aldehyde

This is a general protocol for the Swern oxidation of primary alcohols and would require optimization for these specific substrates.[9][10]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • (Trifluoromethyl)pyridin-yl)methanol isomer

  • Triethylamine (Et₃N)

  • Water

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, add a solution of DMSO (2.7 equivalents) in anhydrous DCM at -78 °C over 5 minutes.

  • After stirring for 5 minutes, add a solution of the (Trifluoromethyl)pyridin-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by flash column chromatography.[9]

G cluster_oxidation Swern Oxidation Workflow start Start: Prepare Oxalyl Chloride/DMSO Solution at -78°C add_alcohol Add Alcohol Solution start->add_alcohol stir1 Stir for 30 min at -78°C add_alcohol->stir1 add_base Add Triethylamine stir1->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate & Purify extract->purify end_product Product: Pyridinecarboxaldehyde purify->end_product

General Swern Oxidation Workflow.
Fischer Esterification with a Carboxylic Acid

This is a general protocol for the Fischer esterification and would require optimization.[11][12]

Materials:

  • (Trifluoromethyl)pyridin-yl)methanol isomer

  • Carboxylic acid (e.g., acetic acid)

  • Sulfuric acid (catalytic amount)

  • Solvent (if necessary, e.g., toluene for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Combine the (Trifluoromethyl)pyridin-yl)methanol (1.0 equivalent) and the carboxylic acid (1.0-1.2 equivalents) in a round-bottom flask. If the alcohol is not the limiting reagent, an excess can be used as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux, and if using a co-solvent like toluene, use a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation.

G cluster_esterification Fischer Esterification Workflow start Start: Combine Alcohol, Carboxylic Acid & Catalyst reflux Heat to Reflux (Remove Water) start->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup (Wash with NaHCO₃ & Brine) cool->workup dry Dry & Concentrate workup->dry purify Purify (Chromatography/Distillation) dry->purify end_product Product: Pyridinylmethyl Ester purify->end_product

General Fischer Esterification Workflow.

Conclusion

Both this compound and (5-(Trifluoromethyl)pyridin-2-yl)methanol are valuable building blocks in chemical synthesis. While their bulk physicochemical properties are similar, the positional isomerism of the trifluoromethyl and hydroxymethyl groups is anticipated to impart distinct differences in their reactivity and their suitability for specific applications in drug discovery and agrochemical development. The choice between these isomers should be guided by a careful consideration of the desired electronic properties, steric interactions, and potential metabolic fate of the target molecule. The provided experimental protocols offer a starting point for the chemical manipulation of these versatile reagents.

References

A Comparative Guide to (2-(Trifluoromethyl)pyridin-4-yl)methanol and (6-(Trifluoromethyl)pyridin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, trifluoromethylpyridine derivatives have garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This guide provides a comprehensive comparison of two isomeric building blocks: (2-(Trifluoromethyl)pyridin-4-yl)methanol and (6-(Trifluoromethyl)pyridin-3-yl)methanol. This objective analysis, supported by available data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and drug design programs.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two isomers is presented in Table 1. While both share the same molecular formula and weight, their distinct substitution patterns are expected to influence their physical and chemical behavior.

PropertyThis compound(6-(Trifluoromethyl)pyridin-3-yl)methanol
CAS Number 131747-61-0[1]386704-04-7[2]
Molecular Formula C₇H₆F₃NO[1]C₇H₆F₃NO[2]
Molecular Weight 177.12 g/mol [1][3]177.12 g/mol [2][3]
Boiling Point Not available100-102 °C at 0.75 mmHg[4][5]
Flash Point Not available>110 °C[3]
pKa (Predicted) Not available13.36 ± 0.10[4]
Topological Polar Surface Area 33.1 Ų[1]33.1 Ų[2]

Structural and Reactivity Analysis

The differential placement of the electron-withdrawing trifluoromethyl group and the nucleophilic hydroxymethyl group on the pyridine ring dictates the reactivity of these isomers.

This compound: In this isomer, the potent electron-withdrawing -CF3 group is positioned at the 2-position, which significantly influences the electron density of the entire pyridine ring, particularly at the ortho and para positions. This electronic effect makes the pyridine nitrogen less basic compared to its unsubstituted counterpart. The hydroxymethyl group at the 4-position is activated towards reactions where the pyridine ring acts as a leaving group or participates in the transition state. However, the steric bulk of the ortho -CF3 group might hinder reactions at the nitrogen atom or the adjacent ring carbon.

(6-(Trifluoromethyl)pyridin-3-yl)methanol: With the -CF3 group at the 6-position and the hydroxymethyl group at the 3-position, the electronic landscape of the pyridine ring is altered differently. The nitrogen atom's basicity is still reduced due to the presence of the -CF3 group. The hydroxymethyl group at the 3-position is less sterically hindered compared to the 4-position in the other isomer, which could be advantageous for certain transformations. The reactivity of the hydroxymethyl group in this isomer is influenced by the meta-directing effect of the -CF3 group.

The trifluoromethyl group is known to increase lipophilicity and metabolic stability in drug candidates. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. These properties are crucial for enhancing the pharmacokinetic profiles of potential drug molecules.

Applications in Medicinal Chemistry: Building Blocks for Kinase Inhibitors

Both this compound and (6-(Trifluoromethyl)pyridin-3-yl)methanol serve as valuable intermediates in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethylpyridine scaffold is a common feature in many kinase inhibitors due to its ability to engage in favorable interactions within the ATP-binding pocket of kinases.

While specific kinase inhibitors derived directly from these two starting materials are not extensively documented in publicly available literature, the general synthetic utility of such compounds is well-established. They can be utilized in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct more complex molecular architectures.

Below is a conceptual workflow illustrating the synthesis of a generic kinase inhibitor from a trifluoromethyl-substituted pyridinylmethanol.

G cluster_synthesis Synthetic Workflow Start (Trifluoromethyl)pyridin-yl)methanol Step1 Activation of Hydroxymethyl Group (e.g., Conversion to Halide or Triflate) Start->Step1 Reagents: SOCl₂, PBr₃, or Tf₂O Step2 Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Step1->Step2 Coupling Partner: Boronic Acid/Ester or Amine Catalyst: Pd(0) complex Step3 Further Functionalization Step2->Step3 Final Kinase Inhibitor Step3->Final

Caption: A generalized synthetic workflow for the elaboration of trifluoromethyl-substituted pyridinylmethanols into kinase inhibitors.

Experimental Protocols

Representative Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a pyridinylmethanol derivative, which would first be converted to a halide or triflate.

Materials:

  • (Trifluoromethyl)pyridinylmethyl halide/triflate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a flame-dried flask, add the (trifluoromethyl)pyridinylmethyl halide/triflate, aryl boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a pyridinyl halide, which can be synthesized from the corresponding pyridinylmethanol.

Materials:

  • (Trifluoromethyl)pyridinyl halide (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.05 eq)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried flask.

  • Add the (trifluoromethyl)pyridinyl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway Involvement

Derivatives of trifluoromethylpyridines are frequently designed to target protein kinases involved in cancer cell proliferation and survival. A common target is the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Trifluoromethylpyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a trifluoromethylpyridine-based kinase inhibitor.

Conclusion

Both this compound and (6-(Trifluoromethyl)pyridin-3-yl)methanol are valuable building blocks for the synthesis of complex molecules, particularly kinase inhibitors. The choice between these two isomers will depend on the specific synthetic strategy and the desired electronic and steric properties of the final target molecule. The 2-substituted isomer offers a different electronic activation and steric environment compared to the 6-substituted isomer. A thorough understanding of these differences, as outlined in this guide, will enable researchers to make more strategic decisions in their drug discovery endeavors. Further experimental studies directly comparing the reactivity and biological profiles of derivatives from these two isomers would be highly beneficial to the scientific community.

References

A Comparative Analysis of Trifluoromethyl-Substituted Pyridine Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides an objective comparison of the physicochemical and metabolic profiles of three key isomers: 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. The data presented herein, supported by experimental protocols, aims to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the molecule's fundamental properties such as basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A summary of the key physicochemical data for the trifluoromethyl-substituted pyridine isomers is presented below.

Property2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridine4-(Trifluoromethyl)pyridine
pKa 1.91 (Predicted)[1]3.462.92 (Predicted)[2]
logP 1.70[3]1.791.7[4]

Metabolic Stability of Trifluoromethylpyridine Isomers

Studies on 3-(trifluoromethyl)pyridine in rat models have shown that its metabolism primarily occurs at the nitrogen atom of the pyridine ring, leading to the formation of 3-trifluoromethylpyridine-N-oxide. This suggests that while the trifluoromethyl group itself is resistant to metabolism, the pyridine ring can still be a site for biotransformation. The strong electron-withdrawing nature of the -CF3 group generally deactivates the adjacent aromatic ring, making it less prone to oxidative metabolism.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and metabolic parameters are provided below to facilitate the replication and validation of these findings.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.

Materials:

  • pH meter with a suitable electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Test compound solution of known concentration (e.g., 1-10 mM)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Dissolve a precisely weighed amount of the test compound in a known volume of deionized water to prepare a stock solution.

  • Transfer a known volume of the test compound solution into a beaker and place it on the magnetic stirrer.

  • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

  • Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.

  • Add a small, known amount of the test compound stock solution to the tube.

  • Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the tube to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution (in a suitable organic solvent like DMSO or acetonitrile)

  • Incubator shaker (37°C)

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer in a microcentrifuge tube or 96-well plate.

  • Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_metabolism Metabolic Stability Assessment cluster_data Data Analysis & Comparison pKa pKa Determination (Potentiometric Titration) Analysis Comparative Analysis of 2-, 3-, and 4-Isomers pKa->Analysis logP logP Measurement (Shake-Flask Method) logP->Analysis HLM_assay In Vitro Assay (Human Liver Microsomes) HLM_assay->Analysis

A streamlined workflow for the comparative analysis of trifluoromethylpyridine derivatives.

gaba_receptor_modulation cluster_receptor GABAA Receptor receptor GABA-A Receptor (Ligand-gated ion channel) Cl_ion Cl- influx receptor->Cl_ion GABA GABA GABA->receptor Binds to orthosteric site TFMP Trifluoromethyl- substituted Pyridine (Positive Allosteric Modulator) TFMP->receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Modulation of the GABAA receptor by trifluoromethyl-substituted pyridine derivatives.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties CF3_position Position of -CF3 group (2-, 3-, or 4-) pKa Basicity (pKa) CF3_position->pKa influences logP Lipophilicity (logP) CF3_position->logP influences Metabolism Metabolic Stability CF3_position->Metabolism influences Activity Biological Activity pKa->Activity logP->Activity Metabolism->Activity

References

A Comparative Analysis of (2-(Trifluoromethyl)pyridin-4-yl)methanol as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. Consequently, the selection of appropriate building blocks to introduce such groups is a critical decision in the synthetic workflow. This guide provides a comparative validation of (2-(Trifluoromethyl)pyridin-4-yl)methanol as a key synthetic intermediate, evaluating its performance against alternative reagents and offering detailed experimental insights for researchers, scientists, and drug development professionals.

Performance Overview and Comparison with Alternatives

This compound serves as a versatile precursor for the incorporation of the 2-(trifluoromethyl)pyridine-4-yl moiety. Its primary utility lies in its hydroxyl group, which can be readily functionalized through various reactions, including etherification, esterification, and oxidation to the corresponding aldehyde or carboxylic acid. This allows for its seamless integration into a wide array of molecular scaffolds.

To objectively assess its performance, we compare it with two common alternative intermediates that can be used to introduce a similar structural motif: 4-bromo-2-(trifluoromethyl)pyridine and (2-(trifluoromethyl)pyridin-4-yl)boronic acid.

FeatureThis compound4-bromo-2-(trifluoromethyl)pyridine(2-(trifluoromethyl)pyridin-4-yl)boronic acid
Primary Reaction Type O-alkylation, Esterification, OxidationCross-coupling (e.g., Suzuki, Buchwald-Hartwig), LithiationSuzuki cross-coupling
Typical Reaction Conditions Base-mediated (e.g., NaH, K2CO3) for alkylation; Acyl chloride/anhydride for esterificationPalladium catalyst, base, and ligand for cross-coupling; Organolithium reagent for lithiationPalladium catalyst, base, and ligand
Key Advantages Readily available; reactions are often high-yielding and operationally simple.Direct C-C or C-N bond formation to the pyridine ring.Milder reaction conditions for Suzuki coupling compared to other cross-coupling reactions.
Potential Limitations Requires activation of the hydroxyl group for some transformations.Often requires inert atmosphere and specialized catalysts; potential for side reactions.Boronic acids can be unstable and prone to decomposition.
Relative Cost Generally cost-effective.Can be more expensive due to the cost of palladium catalysts and ligands.Price can be higher due to the synthesis of the boronic acid.
Representative Yield 85-95% for O-alkylation reactions.70-90% for Suzuki coupling.75-92% for Suzuki coupling.

Table 1: Comparative Analysis of Synthetic Intermediates

Experimental Protocols

1. Mitsunobu Reaction for O-alkylation using this compound

This protocol describes a typical O-alkylation reaction, a common application for this intermediate.

  • Materials: this compound (1.0 eq), desired phenol or alcohol (1.1 eq), triphenylphosphine (PPh3) (1.5 eq), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound, the phenol/alcohol, and PPh3 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DEAD or DIAD dropwise to the cooled solution over a period of 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

2. Suzuki Coupling using 4-bromo-2-(trifluoromethyl)pyridine

This protocol outlines a standard Suzuki cross-coupling reaction, providing a comparative synthetic route.

  • Materials: 4-bromo-2-(trifluoromethyl)pyridine (1.0 eq), desired boronic acid or boronate ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), base (e.g., K2CO3 or Cs2CO3, 2.0 eq), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine 4-bromo-2-(trifluoromethyl)pyridine, the boronic acid/ester, the palladium catalyst, and the base.

    • Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Synthetic Workflows and Logical Relationships

G cluster_0 Synthesis of Target Molecule A This compound B Activation/Reaction (e.g., Mitsunobu, Williamson Ether Synthesis) A->B Alcohol Substrate C Intermediate Ether/Ester B->C Functionalization D Final Product C->D Further Modification

Figure 1: Synthetic workflow using this compound.

G cluster_main Choice of Synthetic Intermediate for Aryl-X-Aryl Motif cluster_alkylation O-Alkylation Route cluster_coupling Cross-Coupling Route Intermediate Desired Moiety: 2-(CF3)-Pyridine-4-yl Methanol (2-(CF3)pyridin-4-yl)methanol Intermediate->Methanol via O-linkage Halide 4-Bromo-2-(CF3)pyridine Intermediate->Halide via C-C or C-N linkage Advantages_M Advantages: - High Yields - Simple Conditions Methanol->Advantages_M Advantages_H Advantages: - Direct C-C/C-N bond formation Halide->Advantages_H

Figure 2: Logical comparison of synthetic routes.

A Comparative Guide to the Spectroscopic Properties of (2-(Trifluoromethyl)pyridin-4-yl)methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for (2-(Trifluoromethyl)pyridin-4-yl)methanol alongside two structurally related alternatives: (pyridin-4-yl)methanol and (2-chloropyridin-4-yl)methanol. The inclusion of experimental data and detailed protocols aims to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the selected alternative compounds. This side-by-side comparison facilitates a clear understanding of the influence of the substituent at the 2-position of the pyridine ring on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration)
This compoundNot specifiedData not available in search results
(pyridin-4-yl)methanolNot specifiedData not available in search results
(2-chloropyridin-4-yl)methanolDMSO-d68.34 (d, J = 4.9 Hz, 1H), 7.41 (s, 1H), 7.34 (d, J = 4.9 Hz, 1H), 5.54 (t, J = 5.8 Hz, 1H), 4.56 (d, J = 5.8 Hz, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compoundNot specifiedData not available in search results
(pyridin-4-yl)methanolNot specifiedData not available in search results
(2-chloropyridin-4-yl)methanolNot specifiedData not available in search results

Table 3: Mass Spectrometry Data

CompoundIonization MethodMolecular FormulaExact Mass (m/z)Key Fragments (m/z)
This compoundNot specifiedC₇H₆F₃NO177.04[2]Data not available in search results
(pyridin-4-yl)methanolNot specifiedC₆H₇NO109.05Data not available in search results
(2-chloropyridin-4-yl)methanolNot specifiedC₆H₆ClNO143.01Data not available in search results

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series) operating at a proton frequency of 300 MHz or higher.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a 90° pulse).

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as an Electron Ionization (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Introduction:

  • For volatile compounds, a gas chromatography (GC) inlet can be used to separate the sample before it enters the mass spectrometer.

  • For less volatile solids or liquids, a direct insertion probe can be used to introduce the sample directly into the ion source.

Electron Ionization (EI) Protocol:

  • The sample is introduced into the high-vacuum environment of the ion source.

  • A beam of high-energy electrons (typically 70 eV) is directed at the sample molecules.

  • The electron impact causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • The excess energy from the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

  • The resulting ions are accelerated into the mass analyzer.

Mass Analysis and Detection:

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Data Interpretation:

  • The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

  • The fragmentation pattern provides valuable information about the structure of the molecule, as different functional groups and structural motifs lead to characteristic fragmentation pathways.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Purified Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Prepare for GC-MS or Direct Inlet Sample->MS_Sample NMR_Acq ¹H and ¹³C NMR Spectra Acquisition NMR_Sample->NMR_Acq MS_Acq Mass Spectrum Acquisition (EI) MS_Sample->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis MS_Analysis Analyze Molecular Ion and Fragmentation Pattern MS_Acq->MS_Analysis Structure Proposed Molecular Structure NMR_Analysis->Structure MS_Analysis->Structure

References

A Comparative Guide to Analytical Methods for Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and characterization of trifluoromethylpyridine (TFMP) compounds. Trifluoromethylpyridines are a critical class of compounds in the pharmaceutical and agrochemical industries, valued for their unique physicochemical properties that can enhance biological activity and metabolic stability. The selection of an appropriate analytical technique is paramount for ensuring product quality, understanding metabolic fate, and conducting rigorous research.

This document presents a comparative overview of the most commonly employed analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide offers supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of different analytical methods for trifluoromethylpyridine compounds is summarized below. The choice of method will depend on the specific analytical challenge, such as purity determination, trace analysis, or structural elucidation.

Table 1: Comparison of Chromatographic Methods for Trifluoromethylpyridine Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and a stationary phase.
Typical Analytes Volatile and thermally stable trifluoromethylpyridines and their impurities.A wide range of trifluoromethylpyridines, including non-volatile and thermally labile compounds.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Visible (UV), Diode Array (DAD), Mass Spectrometry (MS).
Resolution of Isomers Excellent for positional isomers with appropriate column selection.Good to excellent, depending on the column and mobile phase; specialized columns may be needed.
Limit of Detection (LOD) pg to low ng range (FID); fg to pg range (MS).Low ng to µg range (UV); pg to fg range (MS).
Limit of Quantitation (LOQ) Low ng to µg range (FID); pg to ng range (MS).ng to µg range (UV); pg to ng range (MS).
Advantages High resolution for volatile compounds, established methods.Versatile, applicable to a wide range of compounds, robust for purity assessment.
Disadvantages Requires analytes to be volatile and thermally stable; derivatization may be necessary for some compounds.Can be challenging for very polar or non-polar compounds; method development can be more complex.

Table 2: Comparison of Spectroscopic Methods for Trifluoromethylpyridine Analysis

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Based on the magnetic properties of atomic nuclei.Based on the mass-to-charge ratio of ionized molecules.
Information Provided Detailed structural information, including connectivity and stereochemistry.Molecular weight, elemental composition (high-resolution MS), and structural information through fragmentation.
Common Techniques ¹H, ¹³C, ¹⁹F NMR.Electron Ionization (EI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI).
Quantitative Analysis Possible with internal standards, but generally less sensitive than chromatographic methods for trace analysis.Highly sensitive and selective for quantification, especially when coupled with chromatography (GC-MS, LC-MS).
Advantages Unambiguous structure elucidation, non-destructive.High sensitivity and selectivity, provides molecular weight information.
Disadvantages Lower sensitivity compared to other methods, complex spectra for mixtures.Provides limited structural information on its own, requires ionization.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific trifluoromethylpyridine compound, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Trifluoromethylpyridine Isomers

This protocol is suitable for the separation and identification of volatile trifluoromethylpyridine isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Dissolve the trifluoromethylpyridine sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For trace analysis, a pre-concentration step such as solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) may be employed.

  • GC Conditions:

    • Column: A capillary column suitable for the separation of aromatic amines, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: 70 °C (hold for 2 minutes), then ramp at 10 °C/min to 240 °C (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-Amino-4-(trifluoromethyl)pyridine

This protocol is adapted from a method for the purity validation of 2-Amino-4-(trifluoromethyl)pyridine.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample and Standard Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-4-(trifluoromethyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of 2-Amino-4-(trifluoromethyl)pyridine to be tested.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

      • Start with a composition of 95% A and 5% B, then linearly increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Trifluoromethylpyridine Isomers

This protocol provides general guidelines for acquiring NMR spectra for structural characterization.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the trifluoromethylpyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • NMR Acquisition Parameters:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is often done with proton decoupling to simplify the spectra. The chemical shift range for ¹⁹F is much larger than for ¹H.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the analysis of trifluoromethylpyridine compounds.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection & Identification cluster_data Data Analysis sample Sample Collection extraction Extraction (LLE, SPE, QuEChERS) sample->extraction cleanup Clean-up extraction->cleanup derivatization Derivatization (optional) cleanup->derivatization nmr Nuclear Magnetic Resonance (NMR) cleanup->nmr gc Gas Chromatography (GC) derivatization->gc hplc High-Performance Liquid Chromatography (HPLC) derivatization->hplc fid Flame Ionization Detector (FID) gc->fid ms Mass Spectrometry (MS) gc->ms uv UV-Vis Detector hplc->uv hplc->ms nmr_detect NMR Detector nmr->nmr_detect quant Quantification fid->quant uv->quant ms->quant ident Identification ms->ident struct Structure Elucidation nmr_detect->struct method_selection cluster_goals cluster_methods start Analytical Goal purity Purity Assessment start->purity trace Trace Analysis start->trace structure Structural Elucidation start->structure hplc_uv HPLC-UV purity->hplc_uv gc_fid GC-FID purity->gc_fid lc_ms LC-MS/MS trace->lc_ms gc_ms GC-MS trace->gc_ms structure->lc_ms structure->gc_ms nmr NMR Spectroscopy structure->nmr hplc_ms_workflow sample Sample in Solution hplc HPLC Separation (Reversed-Phase C18) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1 Analysis (Full Scan for Molecular Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid data Data Analysis (Quantification & Identification) ms1->data ms2 MS2 Analysis (Fragment Ion Spectrum) cid->ms2 ms2->data

Isomeric Effects on Biological Activity of Trifluoromethylpyridine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in medicinal chemistry to enhance the biological activity of metal complexes. The position of this electron-withdrawing group on the pyridine ring—ortho, meta, or para to the coordinating nitrogen—can significantly influence the electronic properties, coordination geometry, and ultimately, the therapeutic efficacy and selectivity of the resulting complex. This guide provides a comparative analysis of the biological activities of isomeric trifluoromethylpyridine complexes, supported by available experimental data and detailed protocols for key biological assays.

Comparative Biological Activity Data

While a systematic comparison of the biological activity across a full series of ortho-, meta-, and para-isomers of trifluoromethylpyridine complexes is not extensively available in the current literature, existing studies provide valuable insights into how isomeric changes impact biological function.

DNA and Protein Binding Affinity

A study comparing zinc(II) complexes of isomeric trifluoromethyl-pyridine carboxylic acids revealed that the coordination mode, dictated by the isomer, directly impacts binding efficacy to biological macromolecules.[1]

  • Complex 1: [Zn(tpc)2(H2O)2], where Htpc = 5-(trifluoromethyl)pyridine-2-carboxylic acid.

  • Complex 2: [Zn(tfc)2(H2O)2], where Htfc = 4-(trifluoromethyl)nicotinic acid.

In Complex 1, the ligand acts as an N,O-chelate, whereas in Complex 2, it coordinates in an N,O-monodentate fashion. This structural difference leads to a higher binding affinity of Complex 1 for both Bovine Serum Albumin (BSA) and Calf Thymus DNA (CT-DNA).[1]

Table 1: Comparison of Binding Constants for Isomeric Zn(II) Complexes [1]

ComplexLigandCoordination ModeBSA Binding Constant (Ksv, L·mol⁻¹)CT-DNA Binding Constant (Kb, L·mol⁻¹)
1 5-(trifluoromethyl)pyridine-2-carboxylic acidN,O-chelated1.88 x 10⁵2.15 x 10⁵
2 4-(trifluoromethyl)nicotinic acidN,O-monodentate1.05 x 10⁵1.28 x 10⁵

These findings suggest that the chelation mode, influenced by the isomeric position of the functional groups, plays a crucial role in the interaction with biological targets.[1]

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of trifluoromethyl-containing compounds have been evaluated against various cancer cell lines. While direct isomeric comparisons of trifluoromethylpyridine complexes are limited, data on related trifluoromethyl-containing heterocyclic compounds provide insights into their potential as anticancer agents.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Trifluoromethyl-Containing Compounds

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
[Cu(L1)2(DMSO)] (L1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione)HeLa (Cervical)119.9 ± 15.1
cis-[Cu(L0)2(DMSO)2] (L0 = 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dione)HeLa (Cervical)86.6 ± 12.1
Pyridine-based Compound 12 MCF-7 (Breast)0.5
Pyridine-based Compound 12 HepG2 (Liver)5.27

Note: The data in Table 2 is for structurally related compounds and not a direct comparison of ortho-, meta-, and para-isomers of a single trifluoromethylpyridine complex.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

DNA Binding Studies: UV-Visible Spectroscopy

This technique monitors the changes in the UV-Vis spectrum of the metal complex upon interaction with DNA.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.2). Prepare a stock solution of CT-DNA and determine its concentration by measuring the absorbance at 260 nm.

  • Titration: Keep the concentration of the metal complex constant while titrating with increasing concentrations of CT-DNA.

  • Spectral Measurement: Record the UV-Vis absorption spectra after each addition of DNA.

  • Data Analysis: Monitor the changes in the absorbance and wavelength of the complex's characteristic absorption bands. Hypochromism (decrease in absorbance) and bathochromism (red shift) are indicative of intercalative binding. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Protein Binding Studies: Fluorescence Spectroscopy

This method is used to study the interaction of compounds with proteins like BSA by monitoring the quenching of intrinsic tryptophan fluorescence.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of BSA in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the trifluoromethylpyridine complex.

  • Fluorescence Titration: Place a fixed concentration of BSA in a quartz cuvette and titrate with increasing concentrations of the complex.

  • Spectral Measurement: Record the fluorescence emission spectra (typically with an excitation wavelength of 280 nm or 295 nm) after each addition of the complex.

  • Data Analysis: Analyze the quenching of the BSA fluorescence intensity to determine the quenching mechanism (static or dynamic) and calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Ka).

Signaling Pathways and Mechanisms of Action

Trifluoromethyl-containing compounds have been shown to induce apoptosis in cancer cells. The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases.

Apoptotic Signaling Pathway

The following diagram illustrates the general mechanism of apoptosis induction, a common pathway through which cytotoxic compounds exert their effects.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Bcl-2 family Bcl-2 family (Bax/Bak) Caspase-8->Bcl-2 family (via Bid) Cellular Stress Cellular Stress Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Executioner Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis leads to

Caption: General overview of the extrinsic and intrinsic apoptotic pathways.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the cytotoxic potential of novel trifluoromethylpyridine complexes.

Cytotoxicity_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies A Synthesis of Isomeric Trifluoromethylpyridine Complexes B Characterization (NMR, MS, X-ray) A->B C Cell Line Selection (e.g., MCF-7, HeLa) B->C D MTT Assay (Dose-Response) C->D E IC50 Determination D->E F Apoptosis Assay (e.g., Annexin V/PI) E->F Lead Compounds H DNA/Protein Binding Studies E->H Lead Compounds G Caspase Activity Assay F->G

Caption: Workflow for evaluating the cytotoxicity of trifluoromethylpyridine complexes.

Conclusion and Future Directions

The isomeric position of the trifluoromethyl group on the pyridine ligand in metal complexes has a demonstrable effect on their coordination chemistry and subsequent biological interactions. The available data, although not exhaustive, indicates that these structural variations can significantly alter the binding affinity of the complexes for biomolecules such as proteins and DNA.

A clear gap in the current research is a systematic comparative study of ortho-, meta-, and para-trifluoromethylpyridine complexes across a range of biological assays, including cytotoxicity against a panel of cancer cell lines and inhibition of various enzyme targets. Such studies would provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of more potent and selective metallodrugs.

Future research should focus on:

  • Systematic Synthesis: Preparing complete series of isomeric trifluoromethylpyridine complexes with various metal centers.

  • Comprehensive Biological Evaluation: Testing these isomeric series in a battery of assays, including cytotoxicity, enzyme inhibition, and antimicrobial activity.

  • Mechanistic Studies: Elucidating the specific signaling pathways modulated by the most active isomers to understand their mechanisms of action.

By addressing these areas, the full potential of isomeric trifluoromethylpyridine complexes as therapeutic agents can be more thoroughly explored and harnessed for the development of novel drugs.

References

Safety Operating Guide

Proper Disposal of (2-(Trifluoromethyl)pyridin-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of (2-(Trifluoromethyl)pyridin-4-yl)methanol, a compound that requires careful handling due to its potential hazards. The following procedures are based on established guidelines for the disposal of halogenated organic compounds and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Hazard Information

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.[2][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with compliant removal by your institution's EHS department.

  • Waste Identification and Segregation :

    • This compound and any materials contaminated with it are to be classified as hazardous waste.[4]

    • Crucially, this compound must be segregated as halogenated organic waste .[4][5] Do not mix it with non-halogenated organic solvents or other waste streams, as this can complicate and increase the cost of disposal.[5]

    • Avoid mixing with incompatible materials such as strong oxidizing agents.[5][6]

  • Containerization :

    • Use a designated, chemically compatible, and leak-proof waste container, such as a glass or high-density polyethylene (HDPE) bottle with a secure screw-top cap.[4][5]

    • The container must be in good condition, free of cracks or damage.[5]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container.[1]

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1][7]

    • If other halogenated wastes are collected in the same container, list all constituents and their approximate percentages.[1]

  • Storage :

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[4][5]

    • The SAA should be a well-ventilated area.[4]

    • It is best practice to use secondary containment, such as a larger, chemically resistant tray, to mitigate any potential leaks or spills.[5][8]

    • Keep the waste container closed at all times, except when adding waste.[8]

  • Waste Pickup and Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][4]

    • Do not dispose of this compound down the drain or in regular trash under any circumstances.[1][9]

    • The final disposal will likely be through a licensed hazardous waste disposal company, which will use methods such as high-temperature incineration with afterburners and scrubbers to neutralize the hazardous components.[3][10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and secure the area, ensuring it is well-ventilated.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collect the absorbent material and any contaminated debris into a sealable, labeled hazardous waste container for disposal.[4]

  • Decontaminate the spill area with a suitable solvent, and collect the rinsate as hazardous waste.[1]

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5]

  • The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as halogenated organic hazardous waste.[5][8]

  • After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[1][5]

Table 2: Summary of Disposal Procedures

StepActionKey Considerations
1Segregation Designate as "Halogenated Organic Waste." Do not mix with other waste types.[4][5]
2Containerization Use a leak-proof, chemically resistant container (glass or HDPE).[4][5]
3Labeling "Hazardous Waste" with the full chemical name.[1][7]
4Storage Secure, designated, and well-ventilated Satellite Accumulation Area with secondary containment.[4][5][8]
5Disposal Arrange for pickup by your institution's EHS department for incineration.[3][4]
6Spills Absorb with inert material and collect for hazardous waste disposal.[1]
7Empty Containers Triple-rinse, collect rinsate as hazardous waste, then dispose of the container per institutional policy.[5][8]

Procedural Workflow and Decision Making

The following diagrams illustrate the logical flow of the disposal process and the decision-making steps involved.

A Start: Generation of this compound Waste B Is the waste container for Halogenated Organics available and properly labeled? A->B C Prepare a new, properly labeled container for Halogenated Organic Waste. B->C No D Add waste to the designated container. B->D Yes C->D E Is the container full? D->E F Seal the container and store it in the Satellite Accumulation Area. E->F Yes E->F No, continue to add waste as needed G Contact EHS for waste pickup. F->G H End: Compliant Disposal G->H

Caption: Workflow for routine disposal of this compound waste.

A Encounter a spill of this compound B Is the spill large or in an unventilated area? A->B C Evacuate the area and contact EHS immediately. B->C Yes D Wearing appropriate PPE, contain the spill with inert absorbent material. B->D No E Collect contaminated material into a labeled hazardous waste container. D->E F Decontaminate the spill area and collect the rinsate as hazardous waste. E->F G Arrange for disposal of the waste container through EHS. F->G H End: Spill Managed G->H

Caption: Decision-making process for managing a spill of this compound.

References

Personal protective equipment for handling (2-(Trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling (2-(Trifluoromethyl)pyridin-4-yl)methanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecification
Eye and Face Protection Wear chemical safety goggles and a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Inspect gloves before use and use proper glove removal technique.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A fume hood is recommended for all handling procedures.[6]
Body Protection A laboratory coat should be worn.

Operational and Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical in Fume Hood prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer Chemical to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After experiment cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose emergency_spill Follow Spill Cleanup Protocol emergency_exposure Administer First Aid for Exposure

Caption: A diagram illustrating the procedural workflow for safely handling this compound.

First Aid Measures

Immediate action is required in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water.[6] Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[3][6]

  • Keep the container tightly closed when not in use.[2][3][6]

  • Store locked up.[2][3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

  • Do not let the product enter drains, other waterways, or soil.[2]

  • Contaminated packaging should be treated as the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.